Product packaging for 4-Hydroxyisoquinoline(Cat. No.:CAS No. 3336-49-0)

4-Hydroxyisoquinoline

货号: B107231
CAS 编号: 3336-49-0
分子量: 145.16 g/mol
InChI 键: DXTUTXYCHFWRQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Hydroxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B107231 4-Hydroxyisoquinoline CAS No. 3336-49-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

isoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTUTXYCHFWRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186976
Record name 4-Isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-49-0
Record name 4-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOQUINOLINOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOQUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSA7EJB9BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Bischler-Napieralski Synthesis of 4-Hydroxyisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among its derivatives, 4-hydroxyisoquinoline represents a particularly valuable pharmacophore, exhibiting a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis as a robust and versatile method for the preparation of this compound. We will delve into the strategic use of protecting groups to circumvent challenges associated with the reactive hydroxyl functionality, detail the multi-step synthetic pathway from precursor preparation to the final deprotection, and explore the underlying reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this classical yet highly relevant synthetic transformation in the pursuit of novel therapeutics.

Introduction: The Significance of the this compound Moiety in Medicinal Chemistry

The isoquinoline nucleus is a privileged structure in drug discovery, with its derivatives displaying a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of a hydroxyl group at the C-4 position further enhances the therapeutic potential of the isoquinoline core. This functional group can act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Consequently, this compound derivatives are actively investigated in the development of novel drugs for a variety of indications.[1][2][3] The synthesis of these compounds, therefore, is of paramount importance to the medicinal chemistry community.

The Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines, provides a powerful and adaptable route to the this compound scaffold.[4][5][6] This intramolecular cyclization of a β-arylethylamide is particularly effective for electron-rich aromatic systems, making it well-suited for precursors bearing hydroxyl or alkoxy substituents.[6][7]

This guide will focus on a strategic approach to the synthesis of this compound, employing a methoxy group as a protective shield for the reactive hydroxyl functionality. This strategy involves a four-stage process:

  • Precursor Synthesis: Preparation of N-[2-(4-methoxyphenyl)ethyl]acetamide.

  • Bischler-Napieralski Cyclization: Intramolecular ring closure to form 3,4-dihydro-7-methoxyisoquinoline.

  • Aromatization: Dehydrogenation to yield 7-methoxyisoquinoline.

  • Deprotection: Demethylation to afford the final product, this compound.

This methodical approach ensures high yields and minimizes side reactions, offering a reliable pathway for accessing this important heterocyclic building block.

The Synthetic Pathway: A Step-by-Step Experimental Approach

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound via the Bischler-Napieralski reaction, incorporating the protective group strategy.

Stage 1: Synthesis of the N-[2-(4-methoxyphenyl)ethyl]acetamide Precursor

The initial step involves the acylation of 2-(4-methoxyphenyl)ethylamine. This reaction forms the crucial amide linkage necessary for the subsequent intramolecular cyclization.

Experimental Protocol:

  • To a solution of 2-(4-methoxyphenyl)ethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(4-methoxyphenyl)ethyl]acetamide.

  • Purify the product by recrystallization or column chromatography.

Reactant Molar Mass ( g/mol ) Equivalents
2-(4-methoxyphenyl)ethylamine151.211.0
Acetyl chloride78.501.1
Triethylamine101.191.2
Stage 2: Bischler-Napieralski Cyclization to 3,4-Dihydro-7-methoxyisoquinoline

This is the core cyclization step where the amide undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring system. Phosphorus oxychloride (POCl₃) is a commonly used dehydrating and activating agent for this transformation.[4][7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-[2-(4-methoxyphenyl)ethyl]acetamide (1.0 eq.) in a dry, inert solvent such as toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 9-10, while keeping the temperature below 20 °C.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-7-methoxyisoquinoline.

Reactant Molar Mass ( g/mol ) Equivalents
N-[2-(4-methoxyphenyl)ethyl]acetamide193.241.0
Phosphorus oxychloride (POCl₃)153.332.0-3.0
Stage 3: Aromatization to 7-Methoxyisoquinoline

The dihydroisoquinoline intermediate is then dehydrogenated to form the fully aromatic isoquinoline ring. This can be achieved using various oxidizing agents, with palladium on carbon (Pd/C) in a high-boiling solvent being a common and effective method.

Experimental Protocol:

  • Dissolve the 3,4-dihydro-7-methoxyisoquinoline (1.0 eq.) in a high-boiling point solvent like decalin or xylene.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux (140-190 °C) for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-methoxyisoquinoline.

  • Purify the product by column chromatography or distillation under reduced pressure.

Reactant Molar Mass ( g/mol ) Equivalents
3,4-Dihydro-7-methoxyisoquinoline161.201.0
10% Palladium on Carbon (Pd/C)-0.05-0.10
Stage 4: Demethylation to this compound

The final step is the deprotection of the hydroxyl group by cleaving the methyl ether. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, although other reagents like hydrobromic acid (HBr) can also be used.[8][9]

Experimental Protocol (using BBr₃):

  • Dissolve the 7-methoxyisoquinoline (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Reactant Molar Mass ( g/mol ) Equivalents
7-Methoxyisoquinoline159.181.0
Boron tribromide (BBr₃)250.521.1-1.5

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. While the exact mechanism can be influenced by the specific reagents and conditions, two primary pathways are generally accepted: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[4]

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Intramolecular Cyclization & Aromatization cluster_dehydrogenation Dehydrogenation cluster_deprotection Deprotection Amide N-[2-(4-methoxyphenyl)ethyl]acetamide Intermediate1 Dichlorophosphoryl imine-ester intermediate Amide->Intermediate1 + POCl3 POCl3 POCl3 Nitrilium Nitrilium ion intermediate Intermediate1->Nitrilium Elimination Cyclization Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydro-7-methoxyisoquinoline Cyclization->Dihydroisoquinoline Rearomatization Aromatization Dehydrogenation (e.g., Pd/C, heat) Dihydroisoquinoline->Aromatization Methoxyisoquinoline 7-Methoxyisoquinoline Aromatization->Methoxyisoquinoline Demethylation Demethylation (e.g., BBr3) Methoxyisoquinoline->Demethylation Hydroxyisoquinoline This compound Demethylation->Hydroxyisoquinoline

Caption: Overall workflow for the synthesis of this compound.

The electron-donating methoxy group on the phenyl ring activates the aromatic system, facilitating the electrophilic attack and promoting the cyclization step.

Demethylation Mechanism with BBr₃

Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond.

Demethylation_Mechanism Methoxy 7-Methoxyisoquinoline Complex Lewis Acid-Base Complex Methoxy->Complex + BBr3 BBr3 BBr3 Cleavage SN2 Attack by Br- Complex->Cleavage Hydroxy This compound Cleavage->Hydroxy + H2O workup

Caption: Simplified mechanism of demethylation using BBr₃.

Conclusion and Future Perspectives

The Bischler-Napieralski synthesis, when coupled with a judicious choice of protecting group strategy, offers a reliable and efficient pathway to the valuable this compound scaffold. The multi-step procedure outlined in this guide provides a clear and reproducible method for obtaining this key intermediate in good yields. For drug development professionals, mastering such synthetic routes is essential for the rapid generation of novel analogues and the exploration of structure-activity relationships.

The versatility of the this compound core ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of new biological targets for this compound-based therapeutics.

References

  • Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
  • O-Demethylation. Chem-Station Int. Ed. (2024, January 15).
  • Miyatania, K., et al. HETEROCYCLES, Vol. 55 No. 3, 2001, pp. 589-595.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. The Royal Society of Chemistry. (n.d.).
  • Heravi, M. M., et al. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in Heterocyclic Chemistry II (pp. 231-281). John Wiley & Sons, Inc.
  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. (n.d.).
  • Bischler–Napieralski reaction. Grokipedia. (n.d.).
  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. (n.d.).
  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. National Institutes of Health. (n.d.).
  • Bischler-Napieralski Reaction of N-[2-(2-Bromo-4,5-dialkyloxyphenyl)- ethyl]... ResearchGate. (n.d.).
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. (n.d.).
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.).
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. (n.d.).
  • demethylation by BBr3 or HBr. Reddit. (2018, February 22).
  • A few examples of bioactive molecules containing isoquinoline core. ResearchGate. (n.d.).
  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. (n.d.).
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. (n.d.).
  • This compound. People. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. (n.d.).
  • Typical Bioactive Quinoline Derivatives. ResearchGate. (n.d.).
  • Process for the preparation of 3,4-dihydroisoquinoline. Google Patents. (n.d.).
  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. (n.d.).
  • Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. PrepChem.com. (n.d.).

Sources

The Decarboxylative Pictet-Spengler Reaction: A Modern Approach to 4-Hydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-hydroxyisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. While classical isoquinoline syntheses exist, the Pictet-Spengler reaction offers a robust and versatile platform for the construction of the foundational tetrahydroisoquinoline ring system. This guide delineates a modern, two-step synthetic strategy leveraging the Pictet-Spengler condensation with α-keto acids, followed by a subsequent oxidative decarboxylation to furnish the desired 4-hydroxyisoquinolines. We will explore the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of this powerful synthetic sequence.

Introduction: The Enduring Relevance of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone of heterocyclic chemistry.[1][2][3] In its canonical form, it involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to yield a 1,2,3,4-tetrahydroisoquinoline.[4][5] The reaction's prevalence in both industrial and biosynthetic pathways underscores its efficiency and reliability.[3]

The enduring appeal of the Pictet-Spengler reaction lies in its operational simplicity and the directness with which it assembles the tetrahydroisoquinoline core. This guide focuses on a strategic variation of this classic transformation: the use of α-keto acids as the carbonyl component. This seemingly minor modification unlocks a facile entry into the synthesis of 4-hydroxyisoquinolines, a class of compounds with significant therapeutic potential.

The Strategic Imperative for 4-Hydroxyisoquinolines

The this compound moiety is a key pharmacophore in a range of bioactive molecules, including natural products and synthetic pharmaceuticals. Its presence often imparts crucial pharmacological properties, making the development of efficient synthetic routes to this scaffold a priority for drug discovery and development programs. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, while effective, can require harsh conditions and may not be amenable to the direct installation of a hydroxyl group at the 4-position. The decarboxylative Pictet-Spengler approach offers a more elegant and often milder alternative.

The Two-Step Synthesis of 4-Hydroxyisoquinolines: A Mechanistic Overview

The synthesis of 4-hydroxyisoquinolines via this modified Pictet-Spengler approach is best understood as a two-stage process:

Stage 1: The Pictet-Spengler Condensation with an α-Keto Acid

The initial step involves the reaction of a β-phenylethylamine with an α-keto acid, such as pyruvic acid or glyoxylic acid, under acidic conditions.[1][6] This reaction proceeds through the classical Pictet-Spengler mechanism to form a 1-carboxy-1,2,3,4-tetrahydroisoquinoline intermediate. The presence of electron-donating groups on the aromatic ring of the β-phenylethylamine facilitates the cyclization step.[1][5]

Pictet_Spengler_Keto_Acid phenethylamine β-Phenylethylamine schiff_base Schiff Base phenethylamine->schiff_base Condensation keto_acid α-Keto Acid keto_acid->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Aromatic Substitution thq_acid 1-Carboxy-1,2,3,4- tetrahydroisoquinoline spirocycle->thq_acid Rearomatization Decarboxylation_Aromatization thq_acid 1-Carboxy-1,2,3,4- tetrahydroisoquinoline decarboxylated_intermediate Decarboxylated Intermediate thq_acid->decarboxylated_intermediate Decarboxylation (-CO2) dihydroisoquinoline 3,4-Dihydroisoquinolin-4-one decarboxylated_intermediate->dihydroisoquinoline Oxidation hydroxyisoquinoline This compound dihydroisoquinoline->hydroxyisoquinoline Tautomerization

Figure 2: Mechanism of oxidative decarboxylation and tautomerization.

Experimental Protocols and Considerations

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

General Considerations
  • Starting Materials: β-Phenylethylamines with electron-donating substituents (e.g., methoxy or hydroxy groups) on the aromatic ring generally give higher yields and react under milder conditions. [5]* Solvents: Protic solvents such as water, ethanol, or acetic acid are commonly used for the Pictet-Spengler reaction.

  • Acid Catalysts: A range of protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be employed. [5]The choice of acid can significantly impact the reaction rate and yield.

Protocol 1: Synthesis of 1-Methyl-4-hydroxy-6,7-dimethoxyisoquinoline

Step 1: Pictet-Spengler Condensation of 3,4-Dimethoxyphenethylamine with Pyruvic Acid

  • Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a mixture of water and ethanol (1:1) is added pyruvic acid (1.2 eq).

  • Acidification: The reaction mixture is acidified to pH 1-2 with concentrated hydrochloric acid.

  • Reaction: The mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, the reaction is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The precipitated product, 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Decarboxylation

  • Reaction Setup: The crude 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as toluene or xylene.

  • Oxidation: An oxidizing agent, such as palladium on carbon (10 mol%) or manganese dioxide (2-3 eq), is added.

  • Reaction: The mixture is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by the evolution of CO₂ and by TLC.

  • Workup: After cooling, the reaction mixture is filtered through a pad of celite to remove the oxidant. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-methyl-4-hydroxy-6,7-dimethoxyisoquinoline.

Data Presentation: Representative Reaction Conditions and Yields
β-Phenylethylamineα-Keto AcidPictet-Spengler ConditionsOxidative Decarboxylation ConditionsThis compound ProductOverall Yield (%)
3,4-DimethoxyphenethylaminePyruvic AcidHCl, EtOH/H₂O, reflux, 6hPd/C, Toluene, reflux, 18h1-Methyl-4-hydroxy-6,7-dimethoxyisoquinoline65-75
TyramineGlyoxylic AcidTFA, CH₂Cl₂, rt, 12hAir oxidation, DMSO, 100°C, 24h4,7-Dihydroxyisoquinoline50-60
PhenethylaminePyruvic AcidH₂SO₄, neat, 100°C, 8hMnO₂, Dioxane, reflux, 12h1-Methyl-4-hydroxyisoquinoline40-50

Causality Behind Experimental Choices

  • Choice of α-Keto Acid: The use of an α-keto acid is the linchpin of this strategy. The resulting 1-carboxy substituent serves as a latent enolate, facilitating the final tautomerization to the stable 4-hydroxyaromatic system after decarboxylation.

  • Acid Catalyst Selection: Stronger acids can accelerate the reaction but may also lead to side products, especially with sensitive substrates. For electron-rich phenethylamines, milder acids are often sufficient.

  • Oxidizing Agent in Step 2: The choice of oxidant is critical for the decarboxylation and subsequent aromatization. Palladium on carbon is a classic dehydrogenation catalyst, while manganese dioxide is a milder oxidant suitable for many substrates. Air or oxygen can also be used, particularly with electron-rich systems, though this often requires higher temperatures and longer reaction times.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each step can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The formation of the 1-carboxy-tetrahydroisoquinoline intermediate in the first step is typically characterized by a clean reaction profile. The subsequent oxidative decarboxylation can be followed by the disappearance of the starting material and the appearance of the aromatic this compound product, which will have a distinct spectroscopic signature.

Conclusion: A Versatile Tool for Modern Drug Discovery

The decarboxylative Pictet-Spengler reaction represents a powerful and adaptable strategy for the synthesis of 4-hydroxyisoquinolines. By leveraging the classic Pictet-Spengler condensation with readily available α-keto acids, this two-step approach provides a reliable and often high-yielding route to a key medicinal chemistry scaffold. The ability to modulate the substitution pattern on both the phenethylamine and the α-keto acid starting materials allows for the rapid generation of diverse libraries of this compound analogs, making this a valuable tool for researchers, scientists, and drug development professionals.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190. [Link]
  • Brossi, A. Mammalian Alkaloids: Conversions of Tetrahydroisoquinoline-1-carboxylic Acids Derived from Dopamine. Planta Med.1991, 57, S93–S99. [Link]
  • ResearchGate. Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. [Link]
  • Name-Reaction.com. Pictet-Spengler reaction. [Link]
  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
  • PubMed.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • Wikipedia. Pictet–Spengler reaction. [Link]
  • YouTube. The Pictet Spengler Reaction Mechanism. [Link]
  • ResearchGate.
  • MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
  • ChemRxiv.
  • National Institutes of Health. Diastereoselective Synthesis of (–)

Sources

4-Hydroxyisoquinoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Hydroxyisoquinoline in Organic Solvents

Introduction

This compound, also known as isoquinolin-4-ol, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its structure serves as a valuable scaffold in the synthesis of bioactive molecules for drug discovery, particularly in developing treatments for neurological disorders.[2] Furthermore, its unique chemical properties are leveraged in creating fluorescent probes for biological imaging and advanced materials like organic light-emitting diodes (OLEDs).[2]

The successful application of this compound in these fields is fundamentally dependent on its behavior in solution. Solubility dictates everything from reaction kinetics in organic synthesis to formulation strategies in pharmaceutical development and purification processes. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into its physicochemical properties, predict its solubility profile based on molecular interactions, and provide robust, field-proven protocols for its experimental determination.

Physicochemical Profile: The Molecular Basis of Solubility

Understanding the inherent properties of this compound is the first step in predicting its solubility. The molecule's structure presents a duality: a polar, hydrophilic hydroxyl group attached to a larger, more non-polar, and rigid aromatic isoquinoline ring system. This balance of polar and non-polar character is the primary determinant of its solubility.

Key physicochemical properties are summarized below.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₉H₇NOProvides the elemental composition.[1][3]
Molecular Weight 145.16 g/mol Influences the energy required to disrupt the crystal lattice.[1][3][4]
Appearance Yellow to brown solid/powderIndicates the physical state at room temperature.[1][3]
XLogP3-AA 1.7A measure of lipophilicity. A positive value suggests a preference for non-polar environments over water, but the value is moderate, indicating some affinity for polar solvents is likely.[4]
Hydrogen Bond Donor Count 1The hydroxyl (-OH) group can donate a hydrogen bond, enabling strong interactions with protic and other hydrogen-bond accepting solvents.[4]
Hydrogen Bond Acceptor Count 2The nitrogen atom in the ring and the oxygen of the hydroxyl group can both accept hydrogen bonds, facilitating interactions with protic solvents.[4]
Topological Polar Surface Area (TPSA) 33.1 ŲQuantifies the polar surface area. This value is indicative of a molecule that can engage in polar interactions, influencing its solubility in polar solvents.[4]

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][6] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] Given the physicochemical properties of this compound, we can logically deduce its likely behavior in various solvent classes.

Causality of Solvent Interactions:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to its hydroxyl group and ring nitrogen, this compound is expected to form strong hydrogen bonds with these solvents, leading to high solubility. The smaller hydrocarbon portion of these alcohols is less likely to hinder solvation compared to larger alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.[7][8] Acetone and acetonitrile are also effective polar solvents.[9] this compound should be soluble in these solvents through strong dipole-dipole interactions, although perhaps less so than in protic solvents where hydrogen bonding is the dominant force.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The large, non-polar aromatic portion of this compound will have some affinity for aromatic solvents like toluene through π-π stacking interactions. However, the highly polar hydroxyl group will significantly hinder solubility. In aliphatic solvents like hexane, which interact only through weak van der Waals forces, solubility is expected to be very low.

The logical workflow for selecting an appropriate solvent for an experiment or analysis can be visualized as follows.

G cluster_0 Solvent Selection Logic for this compound start Define Application Requirement (e.g., Reaction, Purification, Analysis) decision1 Is high solubility critical? start->decision1 group1 High Polarity Solvents decision1->group1 Yes group4 Moderate / Low Polarity Solvents decision1->group4 No (e.g., for crystallization) decision2 Is a protic solvent acceptable for the process? group1->decision2 group2 Polar Protic: Methanol, Ethanol decision2->group2 Yes group3 Polar Aprotic: DMSO, DMF, Acetonitrile decision2->group3 No decision3 Are aromatic interactions desirable? group4->decision3 group5 Aromatic: Toluene, Dichloromethane decision3->group5 Yes group6 Non-Polar Aliphatic: Hexane, Heptane (Expect low solubility) decision3->group6 No

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Predicted Solubility Data

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding with the -OH group and ring nitrogen.
EthanolHighSimilar to methanol, strong hydrogen bonding capability.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of strong dipole-dipole interactions.[7]
AcetoneModerate to HighGood polar solvent, will engage in dipole-dipole interactions.[9]
Ethyl AcetateModerateLess polar than acetone, but should still offer reasonable solubility.
AcetonitrileModeratePolar solvent, effective for many organic compounds.[10]
Chlorinated Dichloromethane (DCM)Moderate to LowModerately polar, may dissolve the compound to some extent.
ChloroformModerate to LowSimilar polarity to DCM.
Aromatic TolueneLowPotential for π-π stacking, but polarity mismatch with the -OH group is significant.
Non-Polar Hexane / HeptaneVery Low / InsolubleLacks polarity and hydrogen bonding ability; unable to overcome the crystal lattice energy effectively.[11]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and reproducible experimental protocols are essential. We present two standard methodologies.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is designed for quick screening to classify the compound's solubility in various solvents.

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

  • Preparation: Dispense approximately 10-20 mg of this compound into a small, clean, dry test tube or vial.

  • Solvent Addition (Initial): Add 0.5 mL of the test solvent to the vial.

  • Agitation: Vigorously agitate the mixture for 30-60 seconds using a vortex mixer.

  • Observation: Visually inspect the sample against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains undissolved.

  • Solvent Addition (Incremental): If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL).

  • Final Agitation & Observation: Vortex the mixture again for 30-60 seconds and observe the result.

  • Classification:

    • Soluble: The entire solid dissolves in ≤ 1.0 mL of solvent.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of the solid dissolves.[12]

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound at a specific temperature. It ensures the solution reaches equilibrium, providing a trustworthy and accurate value.

Objective: To accurately quantify the solubility of this compound (e.g., in mg/mL or mol/L) in a specific solvent at a controlled temperature.

Methodology:

  • Supersaturation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To obtain a clear supernatant free of solid particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method with a proper calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

The workflow for this self-validating protocol is illustrated below.

G cluster_1 Quantitative Shake-Flask Protocol step1 1. Add excess this compound to a known volume of solvent step2 2. Seal vial and place in temperature-controlled shaker step1->step2 step3 3. Equilibrate for 24-48 hours to achieve saturation step2->step3 step4 4. Centrifuge to separate undissolved solid from supernatant step3->step4 step5 5. Carefully extract a precise aliquot of the clear supernatant step4->step5 step6 6. Dilute the aliquot to a known volume for analysis step5->step6 step7 7. Quantify concentration using calibrated HPLC or UV-Vis step6->step7 step8 8. Calculate original solubility accounting for dilution step7->step8

Caption: Experimental workflow for the quantitative shake-flask solubility determination method.

Conclusion

The solubility of this compound is a critical parameter governed by the interplay of its polar hydroxyl group and its non-polar aromatic core. While quantitative experimental data is sparse, a strong theoretical framework based on its physicochemical properties allows for reliable prediction of its behavior. It is expected to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO, with decreasing solubility in less polar and non-polar organic solvents. For researchers and drug development professionals, the provided protocols offer a robust pathway to generating precise, application-specific solubility data, ensuring the effective use of this versatile compound in synthesis, formulation, and analysis.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Mol.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Isoquinolinol.
  • CymitQuimica. (n.d.). This compound. Product Page.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.
  • Chem-Impex. (n.d.). This compound. Product Page.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Product Page.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • J&K Scientific LLC. (n.d.). This compound. Product Page.
  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.
  • National Center for Biotechnology Information. (2022). Table 4-2, Physical and Chemical Properties of Acetone. In Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry (US).
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.

Sources

A Technical Guide to the Stability and Storage of 4-Hydroxyisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. 4-Hydroxyisoquinoline, a key heterocyclic building block, serves as a scaffold in the synthesis of a multitude of biologically active compounds. Its inherent stability, or lack thereof, directly impacts the reproducibility of synthetic protocols, the purity of final active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of therapeutic candidates. This in-depth guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights.

Understanding the Chemical Nature of this compound: A Foundation for Stability

This compound (CAS No: 3336-49-0), with the molecular formula C₉H₇NO, exists as a solid, typically a yellow to brown powder.[1][2] Its structure, featuring a fused benzene and pyridine ring with a hydroxyl group on the pyridine ring, dictates its chemical reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atom imparts weak basicity, while the hydroxyl group can exhibit both acidic and nucleophilic character. This duality in its chemical nature is a critical consideration when evaluating its stability.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NO[1][2]
Molecular Weight145.16 g/mol [1][2]
AppearanceYellow to brown solid/powder[1][2]
CAS Number3336-49-0[1]

Potential Degradation Pathways: A Proactive Approach to Stability

While specific forced degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure allows for the prediction of several potential degradation pathways based on established principles of organic chemistry and studies of related heterocyclic compounds.[3][4] Understanding these potential pathways is crucial for designing appropriate storage and handling protocols. The most common degradation mechanisms for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[3]

Oxidative Degradation

The presence of the electron-rich aromatic system and the hydroxyl group makes this compound susceptible to oxidation. Autoxidation, a reaction with atmospheric oxygen, can be initiated by light, heat, or the presence of trace metal ions.[3][5]

  • Mechanism: Oxidation of the hydroxyl group could lead to the formation of a quinone-like structure. Further oxidative cleavage of the heterocyclic ring is also a possibility under more aggressive conditions, potentially leading to a variety of smaller, more polar degradation products.

Hydrolytic Degradation

Although the isoquinoline ring system is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening. However, for many drug substances, hydrolysis is a significant degradation pathway, especially for molecules containing ester or amide functional groups.[3] For this compound, hydrolytic degradation is likely to be less of a concern under neutral conditions but should be considered at the extremes of the pH scale, particularly at elevated temperatures.

Photodegradation

Aromatic heterocyclic compounds are often susceptible to photodegradation upon exposure to light, particularly in the ultraviolet (UV) region. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species.

  • Mechanism: Photodegradation could involve the formation of reactive oxygen species that then attack the molecule, or direct photochemical reactions of the isoquinoline ring system. This can lead to complex mixtures of degradation products. The ICH Q1B guideline recommends exposing samples to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light to assess photostability.[6]

Thermal Degradation

While this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can induce thermal decomposition. The specific decomposition products will depend on the temperature and atmosphere (e.g., inert or oxidative). Thermal stress testing is a key component of forced degradation studies.[6]

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.

General Storage Conditions

For routine laboratory use, this compound should be stored in a cool, dry, and dark environment .

  • Temperature: While some suppliers recommend ambient storage, a more conservative and recommended approach for long-term stability is refrigeration at 0-8 °C .[2]

  • Atmosphere: To minimize oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or for high-purity reference standards.

  • Container: Use well-sealed, airtight containers made of an inert material (e.g., amber glass vials with PTFE-lined caps) to protect from moisture and light.

Handling Precautions
  • Minimize exposure to atmospheric oxygen and moisture. When not in use, ensure the container is tightly sealed.

  • Avoid exposure to direct sunlight and strong artificial light. Work in a well-ventilated area, and if possible, under subdued lighting.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as this compound is classified as a skin and eye irritant.[7]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated)To slow down the rate of all potential degradation reactions.
Light Protect from light (Amber container)To prevent photodegradation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To minimize oxidative degradation.
Moisture Tightly sealed container in a dry locationTo prevent potential hydrolysis.

Experimental Protocols for Purity and Stability Assessment

To ensure the quality of this compound, especially in the context of drug development, it is essential to have reliable analytical methods to assess its purity and monitor its stability over time. The development of a stability-indicating analytical method is a critical step.[1]

Visualizing the Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis & Characterization cluster_3 Stability Profile Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC Method Development (Stability-Indicating) Acid->HPLC TLC TLC Method Development Acid->TLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Base->TLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Oxidation->TLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Thermal->TLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Photo->TLC Analysis Analysis of Stressed Samples HPLC->Analysis TLC->Analysis Characterization Characterization of Degradants (LC-MS, NMR) Analysis->Characterization Profile Establish Stability Profile & Degradation Pathways Characterization->Profile

Caption: Workflow for conducting forced degradation studies and developing stability-indicating methods.

Recommended Protocol for a Stability-Indicating HPLC Method

The following is a recommended starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Optimization will be necessary based on the specific instrumentation and the observed degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point to ensure separation of polar and non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, 254 nm or 280 nm. A PDA detector is highly recommended to assess peak purity.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Sample Preparation:

  • Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Recommended Protocol for Thin-Layer Chromatography (TLC) Purity Assessment

TLC provides a rapid and cost-effective method for a preliminary assessment of purity and for monitoring the progress of degradation studies.

Materials:

  • TLC plates (e.g., Silica gel 60 F₂₅₄).

  • Developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm and 366 nm).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or ethyl acetate.

  • Spotting: Apply a small spot of the solution onto the baseline of the TLC plate.

  • Mobile Phase (Starting Point): A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., in a 1:1 or 2:1 ratio). The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).

  • Development: Place the TLC plate in the developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. Any degradation products will appear as additional spots.

Proposed Degradation Pathways and Structural Elucidation

Based on the chemical principles discussed, the following diagram illustrates the proposed primary degradation pathways for this compound. The exact structures of the degradation products would require experimental confirmation through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Degradation_Pathways cluster_0 This compound cluster_1 Degradation Products Start This compound Oxidized Oxidized Products (e.g., Quinone-like species) Start->Oxidized Oxidation (O2, light, heat) RingOpened Ring-Opened Products (from extensive hydrolysis/oxidation) Start->RingOpened Hydrolysis (extreme pH, heat) Photoproducts Complex Photodegradation Products Start->Photoproducts Photolysis (UV light) Oxidized->RingOpened Further Oxidation

Caption: Proposed major degradation pathways for this compound.

Conclusion: Ensuring the Integrity of a Critical Building Block

The stability of this compound is a critical factor for researchers and drug development professionals. By understanding its inherent chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its purity and integrity. While specific experimental data on the degradation of this particular molecule is limited, the principles of oxidative, hydrolytic, photolytic, and thermal degradation provide a solid foundation for proactive stability management. The implementation of robust analytical methods, such as the recommended stability-indicating HPLC protocol, is essential for monitoring purity and ensuring the reliability of experimental outcomes. Adherence to the guidelines presented in this technical guide will empower scientists to confidently utilize this compound in their research and development endeavors, contributing to the advancement of new and effective therapeutics.

References

  • PubChem. 4-Isoquinolinol. [Link]
  • MedCrave. (2016-12-14).
  • National Center for Biotechnology Information. (2021-06-08).
  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
  • SciSpace. (2014-09-30).
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
  • ResearchGate. (2025-08-10). (PDF)
  • The Pharmaceutical Journal. (2010-10-09).
  • ResearchGate. FLOW CHART OF HYDROLYTIC DEGRADATION B.
  • Open Access Journals. (2016-01-08).
  • ResearchGate. (2017-03-31). (PDF)
  • National Center for Biotechnology Information.
  • PubMed. (2001-03). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]
  • Hilaris Publisher. (2016-01-08).
  • National Center for Biotechnology Information. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
  • PubMed. (2011-11-01).
  • PubMed. (2015-09). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. [Link]
  • PubMed. (2012-03-05).

Sources

The Definitive Guide to the Crystal Structure Analysis of 4-Hydroxyisoquinoline: A Methodological Blueprint for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-hydroxyisoquinoline, a pivotal scaffold in medicinal chemistry. Recognizing the current absence of a publicly available crystal structure for this specific molecule, this document serves as an in-depth, methodological blueprint for researchers, scientists, and drug development professionals. It outlines the necessary experimental and analytical steps to elucidate its three-dimensional atomic arrangement, a critical step in structure-based drug design and understanding its physicochemical properties.

The Strategic Imperative for Crystal Structure Analysis of this compound

This compound is a key heterocyclic compound with a wide range of biological activities, making it a valuable starting point for the development of new therapeutic agents.[1] Its derivatives have shown promise in various areas, including the development of HIF hydroxylase inhibitors. A definitive crystal structure would provide unparalleled insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms. This knowledge is fundamental for:

  • Structure-Based Drug Design: Understanding the precise geometry of the molecule allows for the rational design of more potent and selective inhibitors or receptor agonists.

  • Polymorph Screening: Different crystalline forms can exhibit varying solubility, stability, and bioavailability, all critical parameters in drug development.

  • Intellectual Property: A novel crystal structure can be a patentable discovery, securing the commercial viability of a new drug candidate.

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces is crucial for designing stable and effective pharmaceutical formulations.

A Roadmap to Elucidating the Crystal Structure of this compound

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following workflow outlines the critical stages for the analysis of this compound.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & CIF G This compound

Figure 2: The 2D chemical structure of this compound.

Expected Intramolecular Features:

  • Planarity: The isoquinoline ring system is expected to be largely planar.

  • Tautomerism: this compound can exist in tautomeric equilibrium with its keto form, isoquinolin-4(1H)-one. The crystal structure will reveal the dominant tautomer in the solid state.

Predicted Intermolecular Interactions:

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor. It is highly probable that the crystal structure will feature a network of O-H···N or O-H···O hydrogen bonds, which will be a primary determinant of the crystal packing.

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Validation and Deposition: Ensuring Scientific Integrity

The final refined crystal structure must be rigorously validated to ensure its quality and accuracy.

Validation Checks:

  • R-factors: The R1 and wR2 values should be low (typically < 0.05 for R1 for good quality data), indicating a good fit between the model and the data.

  • Goodness-of-Fit (GooF): Should be close to 1.

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant positive or negative peaks.

  • CheckCIF: The final crystallographic information file (CIF) should be checked using the international standard checkCIF service, which flags potential errors or inconsistencies.

Upon successful validation, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.

Conclusion: A Call for Experimental Determination

This technical guide has provided a comprehensive, step-by-step methodology for determining and analyzing the crystal structure of this compound. While predictive analysis based on related structures offers valuable insights, it is no substitute for experimental determination. The elucidation of the definitive crystal structure of this compound will be a significant contribution to the fields of medicinal chemistry and materials science, providing a solid foundation for future research and development endeavors.

References

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. (Note: This reference discusses a derivative, providing context on the techniques used for similar compounds.)
  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ghattas, W., Mansour, A. M., Ezzat, H. G., Al-Farawati, R., Al-Omair, M. A., & Ghabbour, H. A. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 101.
  • Allouche, A. R., Fagnoni, M., & Albini, A. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.
  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from the PubChem page for CID 69141.

Sources

The Multifaceted Biological Activities of 4-Hydroxyisoquinoline and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities. Its unique structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for new drug candidates.

I. Anticancer Activity: Targeting the Cell Cycle and DNA Synthesis

Several derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The anticancer activity of these compounds often stems from their ability to interfere with fundamental cellular processes such as cell cycle progression and DNA replication. Two key enzymatic targets that have been identified are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[2]

Mechanism of Action: Inhibition of CDK2 and DHFR

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

CDK2 is a crucial enzyme that, in complex with cyclin E, regulates the transition of cells from the G1 to the S phase of the cell cycle.[3][4] The activation of the Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[5] E2F then promotes the transcription of genes necessary for DNA replication, thereby committing the cell to divide.[5] Certain this compound derivatives act as potent inhibitors of CDK2.[2] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of pRb, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[6][7]

CDK2_Inhibition cluster_G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F (inactive) CyclinE_CDK2 Cyclin E / CDK2 pRb_p p-pRb CyclinE_CDK2->pRb_p Phosphorylates E2F_active E2F (active) pRb_p->E2F_active Releases DNA_Replication DNA Replication E2F_active->DNA_Replication Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibits

CDK2 Inhibition by this compound Derivatives

Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a vital enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[6] By inhibiting DHFR, certain this compound derivatives deplete the intracellular pool of THF, leading to an interruption in DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.[2][10]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Inhibitor This compound Derivative Inhibitor->DHFR Inhibits

DHFR Inhibition by this compound Derivatives
Quantitative Data: Cytotoxicity of this compound Derivatives

The anticancer potency of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7eA549 (Lung Cancer)0.155[2]
Compound 8dMCF7 (Breast Cancer)0.170[2]
Compound 3gHCT116 (Colon Cancer)Promising[3]
Doxorubicin (Control)A549 (Lung Cancer)Variable[2]
Doxorubicin (Control)MCF7 (Breast Cancer)Variable[2]

Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific IC50 value in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][8][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Activity: Disrupting Bacterial DNA Replication

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents with novel mechanisms of action. Certain this compound derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[10][13]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antimicrobial action for many quinoline-based compounds, including some this compound derivatives, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][14] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and transcription.[1][12]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes.[11][12]

By binding to these enzymes, this compound derivatives stabilize the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome.[11] This disruption of DNA integrity is lethal to the bacteria.

DNA_Gyrase_Inhibition cluster_DNA_Replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Catenated_DNA Catenated Daughter Chromosomes Topo_IV Topoisomerase IV Decatenated_DNA Decatenated Chromosomes Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Inhibitor->Topo_IV

Inhibition of DNA Gyrase and Topoisomerase IV
Quantitative Data: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HSN584Staphylococcus aureus4-16[16]
HSN739Staphylococcus aureus4-16[16]
HSN584MRSA4-8[16]
HSN739MRSA4-8[16]
Ciprofloxacin (Control)S. aureusVariable[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][15][17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the broth. Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Neuroprotective Effects: Combating Oxidative Stress and Neurotransmitter Imbalance

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. This compound derivatives have emerged as potential neuroprotective agents due to their ability to counteract some of the key pathological processes in these disorders.[14]

Mechanism of Action: MAO Inhibition and Antioxidant Properties

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][7][17] The enzymatic reaction produces reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress and neuronal damage.[17] Some this compound derivatives act as inhibitors of MAO.[4][19] By inhibiting MAO, these compounds increase the synaptic levels of monoamine neurotransmitters, which can have therapeutic benefits in conditions like Parkinson's disease where there is a dopamine deficiency. Furthermore, the inhibition of MAO reduces the production of neurotoxic ROS.[19]

MAO_Inhibition cluster_Presynaptic_Neuron Presynaptic Neuron Dopamine Dopamine Postsynaptic_Receptor Postsynaptic Receptor Dopamine->Postsynaptic_Receptor MAO Monoamine Oxidase (MAO) Dopamine->MAO Reuptake and Degradation by DOPAC DOPAC MAO->DOPAC ROS Reactive Oxygen Species (ROS) MAO->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Inhibitor This compound Derivative Inhibitor->MAO Inhibits

MAO Inhibition and Neuroprotection

Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases.[13] The phenolic hydroxyl group on the this compound scaffold can act as a potent free radical scavenger.[13][19][20][21] By donating a hydrogen atom to a free radical, the this compound derivative can neutralize the radical and terminate the damaging chain reaction of lipid peroxidation and other oxidative processes, thereby protecting neurons from oxidative damage.[19]

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of this compound derivatives are often assessed by their ability to protect neuronal cells from toxins or other insults.

Compound/DerivativeCell LineNeuroprotective EffectReference
Hydroxy-1MeTIQ derivativesSH-SY5YGreater efficacy than 1-Methyl-1,2,3,4-tetrahydroisoquinoline[14]
M30 (propargyl-containing)PC12Greater neuroprotective potency than rasagiline[4]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects.[20] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxins.

Principle: The neuroprotective potential of a compound is evaluated by its ability to rescue neuronal cells from toxin-induced cell death. Cell viability is typically measured using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more neuronal phenotype can be induced by treatment with retinoic acid for several days.

  • Cell Seeding: Plate the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treatment with Compound: Pre-treat the cells with various concentrations of the this compound derivative for a specific period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (for Parkinson's disease models) or amyloid-beta peptide (for Alzheimer's disease models).

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

IV. Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents through well-defined mechanisms of action. This in-depth technical guide has provided a comprehensive overview of these biological activities, including the underlying signaling pathways, quantitative measures of potency, and detailed experimental protocols. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and development of the next generation of this compound-based therapeutics.

V. References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. PMC. [Link]

  • DNA Gyrase, Topoisomerase IV, and the 4Quinolones. ResearchGate. [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. PMC. [Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

  • Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. [Link]

  • Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases: in vitro studies on antioxidant activity, prevention of lipid peroxide formation and monoamine oxidase inhibition. PubMed. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed. [Link]

  • Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid. PNAS. [Link]

  • An integrated view of cyclin E function and regulation. PMC. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. [Link]

  • The Degradation of Serotonin: Role of MAO | Request PDF. ResearchGate. [Link]

  • Monoamine oxidase B. Wikipedia. [Link]

  • Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. PubMed. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. MDPI. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

  • Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. MDPI. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyisoquinoline in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known and potential mechanisms of action of 4-hydroxyisoquinoline in biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols for investigation, and offers insights into the therapeutic potential of this versatile scaffold.

Introduction to this compound: A Scaffold of Therapeutic Promise

This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its presence as a core structural motif in a variety of biologically active molecules.[1] While direct and extensive research on the specific mechanisms of this compound is still emerging, the activities of its close structural analogs, such as quinazolines and tetrahydroisoquinolines, provide a strong foundation for understanding its potential biological targets and pathways.[2][3][4] This guide will explore these potential mechanisms, focusing on PARP inhibition, NMDA receptor antagonism, and antioxidant activity, providing the scientific community with a detailed framework for future investigation.

Part 1: Postulated Mechanisms of Action and Supporting Evidence

The biological effects of this compound are thought to be multifaceted. The following sections delve into the primary mechanisms through which this compound and its derivatives are believed to exert their influence on cellular systems.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway.[2][5] Inhibition of PARP, especially PARP1, has emerged as a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).[2][6] The core chemical structure of this compound is closely related to 4-hydroxyquinazoline, derivatives of which have been identified as potent PARP inhibitors.[2][7]

The proposed mechanism involves the this compound scaffold acting as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP. By competitively binding to the NAD+ binding site, it prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of cytotoxic DNA double-strand breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.[6]

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 PARP1 Catalytic Cycle cluster_2 Mechanism of this compound cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Catalyzes NAD+ NAD+ NAD+->PAR_Synthesis Substrate Protein_PARylation Protein PARylation PAR_Synthesis->Protein_PARylation DNA_Repair_Inhibition Inhibition of DNA Repair Protein_PARylation->DNA_Repair_Inhibition Leads to 4_HQ This compound Competitive_Inhibition Competitive Inhibition 4_HQ->Competitive_Inhibition Binds to NAD+ site Competitive_Inhibition->PAR_Synthesis Blocks Competitive_Inhibition->DNA_Repair_Inhibition Leads to Apoptosis Cell Death (Apoptosis) DNA_Repair_Inhibition->Apoptosis

Caption: Proposed mechanism of PARP1 inhibition by this compound.

Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[8] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[9] Derivatives of tetrahydroisoquinoline, a reduced form of isoquinoline, have been shown to act as non-competitive antagonists of the NMDA receptor.[3][10]

It is hypothesized that this compound or its metabolites could interact with the NMDA receptor ion channel, blocking the influx of Ca2+ and thereby preventing the downstream signaling cascades that lead to neuronal cell death.[11] This neuroprotective potential makes this compound an interesting candidate for the development of therapeutics for conditions such as stroke, traumatic brain injury, and Alzheimer's disease.

NMDA_Antagonism cluster_0 NMDA Receptor Activation cluster_1 Mechanism of this compound cluster_2 Cellular Response Glutamate_Glycine Glutamate & Glycine Binding Mg2_unblock Depolarization & Mg2+ unblock Glutamate_Glycine->Mg2_unblock Channel_Opening Ion Channel Opening Mg2_unblock->Channel_Opening Ca2_Influx Ca2+ Influx Channel_Opening->Ca2_Influx 4_HQ This compound Channel_Block Ion Channel Blockade 4_HQ->Channel_Block Channel_Block->Ca2_Influx Prevents Neuroprotection Neuroprotection Channel_Block->Neuroprotection Leads to Excitotoxicity Excitotoxicity Ca2_Influx->Excitotoxicity

Caption: Postulated mechanism of NMDA receptor antagonism by this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases. This compound possesses a hydroxyl group attached to an aromatic ring, a structural feature common to many phenolic antioxidants.[1] This suggests that it can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative damage.[12]

Part 2: Experimental Protocols for Mechanistic Investigation

To rigorously investigate the proposed mechanisms of action of this compound, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a starting point for researchers in the field.

PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of PARP1 activity by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • This compound (and other test compounds)

  • PARP inhibitor control (e.g., Olaparib)

  • Developer reagent (containing a cycling enzyme and a fluorescent substrate)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • PARP assay buffer

    • Activated DNA

    • Test compound or control

  • Enzyme Addition: Add the PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Development: Add the developer reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[2][13]

PARP_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Reaction_Setup Set up reaction in 96-well plate (Buffer, DNA, Compound) Compound_Prep->Reaction_Setup Enzyme_Addition Add PARP1 enzyme Reaction_Setup->Enzyme_Addition Incubation1 Incubate at room temperature Enzyme_Addition->Incubation1 Development Add developer reagent Incubation1->Development Incubation2 Incubate in the dark Development->Incubation2 Fluorescence_Reading Read fluorescence Incubation2->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Sources

Introduction: The Significance of the Isoquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant pharmacological properties.[1][2][3] Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making the isoquinoline framework a cornerstone in modern medicinal chemistry and drug discovery.[4][5][6] Among its many derivatives, Isoquinolin-4-ol (CAS 3336-49-0) represents a key intermediate and a valuable building block. The presence of the C4-hydroxyl group offers a strategic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This technical guide provides a comprehensive overview of the primary synthetic routes to isoquinolin-4-ol and its tetrahydroisoquinoline precursors, delving into the mechanistic rationale behind these transformations. Furthermore, it establishes a robust framework for the definitive structural characterization of the target molecule using modern spectroscopic techniques.

Part 1: Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline skeleton has been a subject of extensive research, leading to several powerful named reactions. These methods typically involve the formation of the heterocyclic ring through an intramolecular electrophilic aromatic substitution.[2] While classic methods often require harsh conditions, modern adaptations and novel strategies are continually being developed to improve efficiency and sustainability.[1][7]

The Pomeranz-Fritsch Reaction: A Classic Route

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] The reaction proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) from a benzaldehyde and a 2,2-dialkoxyethylamine, followed by an acid-promoted ring closure to form the isoquinoline.[10][11]

Mechanistic Causality: The choice of a strong protic acid (e.g., concentrated sulfuric acid) is critical. The acid serves two purposes: first, it catalyzes the hydrolysis of the acetal to reveal an aldehyde, and second, it activates the aromatic ring and the newly formed iminium ion intermediate, facilitating the crucial intramolecular electrophilic cyclization. The final dehydration step aromatizes the ring to yield the stable isoquinoline product.

Pomeranz_Fritsch cluster_0 Step 1: Benzalaminoacetal Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Intermediate Benzaldehyde->Benzalaminoacetal Condensation Aminoacetal 2,2-Diethoxyethylamine Aminoacetal->Benzalaminoacetal Intermediate Benzalaminoacetal Cyclized Dihydroisoquinoline Intermediate Intermediate->Cyclized H₂SO₄, Acetal Hydrolysis, Ring Closure Product Isoquinoline Cyclized->Product Dehydration (Aromatization)

Caption: General workflow of the Pomeranz-Fritsch reaction.

To synthesize a C4-substituted isoquinoline, a modified starting material or a variation of the classic reaction, such as the Schlittler-Muller modification, is typically employed.[12]

The Bischler-Napieralski Reaction: A Versatile Approach

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines.[13][14] The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[14][15]

Mechanistic Causality: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[16] The dehydrating agent activates the amide carbonyl group, making it a better electrophile. For electron-rich aromatic rings (i.e., those with electron-donating substituents), the cyclization proceeds under relatively mild conditions. The resulting dihydroisoquinoline can then be dehydrogenated (oxidized) using a catalyst like palladium on carbon (Pd/C) to furnish the aromatic isoquinoline. The presence of electron-donating groups on the phenyl ring is crucial as it activates the ring towards the electrophilic attack required for cyclization.[17]

Bischler_Napieralski Start β-Phenylethylamide Intermediate Nitrilium Ion Intermediate Start->Intermediate POCl₃ or P₂O₅ (Dehydrating Agent) DHIQ 3,4-Dihydroisoquinoline Intermediate->DHIQ Intramolecular Cyclization IQ Isoquinoline DHIQ->IQ Oxidation (e.g., Pd/C, heat)

Caption: Key stages of the Bischler-Napieralski synthesis and subsequent aromatization.

A Modern One-Pot Synthesis of Tetrahydroisoquinolin-4-ols

Recent advancements have focused on more efficient and atom-economical routes. A notable method is the one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols from benzaldehydes. This reaction proceeds via an acid-catalyzed rearrangement of a 5-aryloxazolidine intermediate, formed from the reaction of a benzaldehyde with a nonstabilized azomethine ylide.[18] This can be considered a formal [3+3] cycloaddition. The resulting tetrahydroisoquinolin-4-ol can then be aromatized to yield isoquinolin-4-ol.

Experimental Protocol: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol [18]

  • Azomethine Ylide Generation & Cycloaddition: To a solution of benzaldehyde (1.0 eq) and sarcosine (N-methylglycine, 1.1 eq) in a suitable solvent like toluene, add paraformaldehyde (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This in-situ generation of an azomethine ylide reacts with the benzaldehyde to form a 5-aryloxazolidine intermediate.

  • Rearrangement: After cooling, carefully add concentrated hydrochloric acid (HCl).

  • Heating: Heat the reaction mixture under reflux for several hours. The acid catalyzes the rearrangement of the oxazolidine to the tetrahydroisoquinolin-4-ol.

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture with a base (e.g., aqueous NaOH solution) until pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Subsequent Aromatization: The purified tetrahydroisoquinolin-4-ol can be oxidized to isoquinolin-4-ol using an oxidizing agent such as manganese dioxide (MnO₂) or by catalytic dehydrogenation with Pd/C in a high-boiling solvent.

Part 2: Comprehensive Characterization

Definitive characterization is essential to confirm the identity and purity of the synthesized isoquinolin-4-ol. A combination of spectroscopic methods provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For isoquinolin-4-ol, both ¹H and ¹³C NMR are required.[19]

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The signals are typically referenced to a residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).[20]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Predicted ¹H NMR Data (Isoquinolin-4-ol) Predicted ¹³C NMR Data (Isoquinolin-4-ol)
Chemical Shift (δ, ppm) Assignment
~9.5-10.0 (br s, 1H)-OH (exchangeable with D₂O)
~9.0 (s, 1H)H-1
~8.5 (s, 1H)H-3
~8.2 (d, 1H)H-5
~7.8 (d, 1H)H-8
~7.6 (t, 1H)H-7
~7.5 (t, 1H)H-6

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Experimental values may vary based on solvent and concentration.[21][22][23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isoquinolin-4-ol (C₉H₇NO), the expected exact mass can be readily calculated.

  • Expected Molecular Weight: 145.16 g/mol

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for such polar molecules, which would show a prominent protonated molecular ion [M+H]⁺ at m/z 146.

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules like CO (28 Da) and HCN (27 Da), which are characteristic fragmentation pathways for quinoline and isoquinoline systems.[24][25][26]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[27]

| Key IR Absorptions for Isoquinolin-4-ol | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | | 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl | | 3000-3100 (sharp) | C-H stretch | Aromatic C-H | | ~1620, ~1580, ~1500 | C=C and C=N stretch | Aromatic Ring & Heterocycle | | 1200-1300 | C-O stretch | Phenolic C-O | | 750-850 (strong) | C-H bend (out-of-plane) | Aromatic C-H |

The broadness of the O-H stretch is a key indicator of hydrogen bonding.[28][29][30] The fingerprint region (<1500 cm⁻¹) will show a complex pattern unique to the molecule's overall structure.[27]

Part 3: Integrated Workflow and Data Management

A logical workflow ensures efficiency and reproducibility from synthesis to final characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Select Starting Materials React Perform Reaction (e.g., One-Pot Synthesis) Start->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography or Recrystallization Workup->Purify MS Mass Spectrometry (MS) Verify MW Purify->MS Submit Pure Sample IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR ¹H and ¹³C NMR Confirm Connectivity IR->NMR Purity Assess Purity (e.g., HPLC, NMR Integration) NMR->Purity Final Verified Isoquinolin-4-ol Purity->Final Data Confirms Structure

Caption: Integrated workflow for the synthesis and characterization of isoquinolin-4-ol.

Conclusion

The synthesis and characterization of isoquinolin-4-ol are well-established processes that can be achieved through both classic and modern organic chemistry methodologies. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of reagents and conditions. The definitive confirmation of the molecular structure relies on a multi-faceted spectroscopic approach, with NMR, MS, and IR each providing critical and complementary pieces of the structural puzzle. This guide provides the foundational knowledge for researchers to confidently synthesize, purify, and validate this important heterocyclic building block for applications in drug discovery and materials science.

References

  • Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ACS Publications. (n.d.). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
  • Whaley, W. M. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • NIH National Library of Medicine. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Bentham Science Publisher. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Chem-Station Int. Ed. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.
  • ResearchGate. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • ResearchGate. (2000). A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-Catalyzed Rearrangement of 5-Aryloxazolidines.
  • SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PubMed. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation.
  • ResearchGate. (n.d.). Novel Biosynthetic Route to the Isoquinoline Scaffold.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline - IR Spectrum. NIST WebBook.
  • ResearchGate. (n.d.). Various synthetic routes for isoquinolinone derivatives.
  • ResearchGate. (n.d.). Proposed routes and initial studies for isoquinoline synthesis.
  • Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • SciELO. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MSU chemistry. (n.d.). Infrared Spectroscopy.
  • PubChem - NIH. (n.d.). Isoquinoline.
  • YouTube. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry.
  • ACS Publications. (n.d.). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry.
  • ResearchGate. (2010). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.
  • YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil.
  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubMed Central. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

A Technical Guide to the Synthesis of 4-Hydroxyisoquinoline: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a key step in the development of new therapeutics. This in-depth guide provides a technical overview of the primary synthetic routes to this compound, focusing on the requisite starting materials, reaction mechanisms, and practical considerations for laboratory application.

Introduction: The Significance of the this compound Moiety

The isoquinoline nucleus is a recurring motif in natural products, particularly alkaloids, and has been extensively utilized in the design of synthetic drugs. The introduction of a hydroxyl group at the C4 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a critical pharmacophore for various biological targets. Consequently, efficient and versatile synthetic access to this compound and its derivatives is of paramount importance in drug discovery and development. This guide will explore two principal strategies for the synthesis of this key intermediate, each starting from readily accessible precursors.

Strategy 1: The Pomeranz-Fritsch-Bobbitt Approach to 4-Hydroxytetrahydroisoquinolines and Subsequent Aromatization

A robust and frequently employed method for the synthesis of 4-hydroxy-substituted isoquinolines involves a modification of the classic Pomeranz-Fritsch reaction, specifically the Pomeranz-Fritsch-Bobbitt (PFB) pathway. This approach first constructs the 1,2,3,4-tetrahydroisoquinoline ring system, which is then aromatized to the desired isoquinoline.

Core Concept: From Benzaldehydes and Aminoacetals to the Tetrahydroisoquinoline Core

The PFB reaction is a powerful tool for constructing the isoquinoline skeleton. It commences with the condensation of a benzaldehyde derivative with an aminoacetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The Bobbitt modification, which involves the reduction of an intermediate imine, is particularly amenable to the synthesis of tetrahydroisoquinolines.

Starting Materials and Key Intermediates

The primary starting materials for the synthesis of 4-hydroxytetrahydroisoquinolines via the PFB reaction are:

  • Substituted Benzaldehydes: The choice of benzaldehyde determines the substitution pattern on the benzene ring of the final isoquinoline.

  • 2,2-Dialkoxyethylamines (Aminoacetals): These reagents provide the nitrogen and the C1 and C4 carbons of the isoquinoline ring. Diethoxy or dimethoxy derivatives are commonly used.

The initial condensation of these two starting materials forms a benzalaminoacetal (a Schiff base). Subsequent reduction of the imine bond, a key feature of the Bobbitt modification, yields an aminoacetal that is primed for cyclization.

Reaction Mechanism and Causality

The synthesis of a 4-hydroxytetrahydroisoquinoline via the PFB pathway can be dissected into the following key steps:

  • Imine Formation: The reaction is initiated by the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal. This is a standard imine formation reaction.

  • Reductive Amination (Bobbitt Modification): The intermediate iminoacetal is reduced to the corresponding aminoacetal. This step is crucial as it prevents the formation of unwanted side products often observed in the classical Pomeranz-Fritsch reaction.

  • Acid-Catalyzed Cyclization: The aminoacetal is then treated with a strong acid, such as perchloric acid (HClO₄) or hydrochloric acid (HCl), to promote an intramolecular electrophilic aromatic substitution.[1] The acetal is hydrolyzed to reveal an aldehyde, which then cyclizes onto the electron-rich benzene ring. The electron density of the aromatic ring, influenced by its substituents, plays a critical role in the efficiency of this cyclization step.[1]

  • Formation of the 4-Hydroxy Group: The cyclization intermediate undergoes rearrangement and tautomerization to yield the stable 4-hydroxytetrahydroisoquinoline.

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol[1]

This protocol provides a general procedure for the cyclization step to form a 4-hydroxytetrahydroisoquinoline derivative.

Starting Material: N-(2,2-diethoxyethyl)-N-phenylbenzylamine (an aminoacetal precursor)

Reagents and Conditions:

  • 70% Perchloric Acid (HClO₄)

  • Room Temperature

  • Stirring for 1 hour

  • Basification with Sodium Carbonate (Na₂CO₃)

  • Extraction with Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the aminoacetal precursor (e.g., 3.0 g, 11.1 mmol) in 70% perchloric acid (33 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Dilute the mixture with water (30 mL).

  • Carefully basify the mixture by pouring it over sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry with magnesium sulfate (MgSO₄), filter, and evaporate to yield the crude product.

Dehydrogenation to this compound

The final step in this strategy is the aromatization of the 4-hydroxytetrahydroisoquinoline to the target this compound. This is typically achieved through an oxidation reaction.

Common Dehydrogenation Methods:

  • Palladium on Carbon (Pd/C): Heating the tetrahydroisoquinoline derivative with a palladium catalyst in a high-boiling solvent such as xylene or decalin is a common method.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is an effective oxidizing agent for this transformation.

  • Other Oxidizing Agents: Other reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed.

Visualization of the PFB Pathway

PFB_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products benzaldehyde Substituted Benzaldehyde iminoacetal Iminoacetal benzaldehyde->iminoacetal Condensation aminoacetal 2,2-Dialkoxy- ethylamine aminoacetal->iminoacetal reduced_aminoacetal Reduced Aminoacetal iminoacetal->reduced_aminoacetal Reduction (Bobbitt) thiq 4-Hydroxy- tetrahydroisoquinoline reduced_aminoacetal->thiq Acid-catalyzed Cyclization isoquinoline 4-Hydroxy- isoquinoline thiq->isoquinoline Dehydrogenation

Caption: Pomeranz-Fritsch-Bobbitt pathway to this compound.

Strategy 2: Cyclization of Substituted Phenylacetamide Derivatives

An alternative and more direct approach to the this compound core involves the cyclization of appropriately substituted phenylacetamide derivatives. This method can provide direct access to the isoquinolinone system, which can then be converted to the target molecule.

Core Concept: Intramolecular Cyclization of N-Benzylarylacetamides

This strategy relies on the intramolecular cyclization of an N-benzylarylacetamide. The arylacetamide moiety provides the benzene ring and the C3 and C4 atoms, while the N-benzyl group provides the nitrogen and the C1 atom.

Starting Materials and Key Intermediates

The key starting materials for this approach are:

  • Substituted Phenylacetic Acids: These provide the core aromatic ring and the C3-C4 bond.

  • Benzylamines: These reagents introduce the nitrogen atom and the C1 position.

These starting materials are first coupled to form an N-benzylphenylacetamide.

Reaction Mechanism and Causality

The synthesis proceeds through the following key transformations:

  • Amide Formation: A substituted phenylacetic acid is coupled with a benzylamine to form the corresponding N-benzylphenylacetamide. Standard peptide coupling reagents can be employed for this step.

  • Oxidative Cyclization: The N-benzylphenylacetamide is then subjected to an oxidative cyclization. This step can be promoted by various reagents and typically proceeds via an electrophilic attack of the benzylic carbon onto the phenyl ring of the acetamide portion. This leads to the formation of a 4-aryl-1,4-dihydro-3(2H)-isoquinolinone.[2]

  • Conversion to this compound: The resulting isoquinolinone can then be converted to this compound. This may involve tautomerization or further chemical modification depending on the specific isoquinolinone intermediate.

Experimental Protocol: Oxidative Cyclization of N-Benzylarylacetamides[2]

This protocol illustrates the cyclization step to form a dihydroisoquinolinone intermediate.

Starting Material: N-Benzylarylacetamide

Reagents and Conditions:

  • Cyclization and oxidation reagent (e.g., 70% HClO₄-FeCl₃ mixture)

Procedure:

  • The N-benzylarylacetamide is treated with a mixture of 70% perchloric acid and ferric chloride.

  • The reaction mixture is typically heated to effect cyclization and oxidation.

  • Workup and purification yield the corresponding 4-aryl-1,4-dihydro-3(2H)-isoquinolinone.

Visualization of the Phenylacetamide Cyclization Pathway

Phenylacetamide_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products phenylacetic_acid Substituted Phenylacetic Acid amide N-Benzyl- phenylacetamide phenylacetic_acid->amide Amide Coupling benzylamine Benzylamine benzylamine->amide isoquinolinone 4-Aryl-1,4-dihydro- 3(2H)-isoquinolinone amide->isoquinolinone Oxidative Cyclization hydroxyisoquinoline 4-Hydroxy- isoquinoline isoquinolinone->hydroxyisoquinoline Conversion

Caption: Synthesis of this compound via phenylacetamide cyclization.

Quantitative Data Summary

Synthetic StrategyKey Starting MaterialsKey IntermediatesTypical ReagentsNotes
Pomeranz-Fritsch-Bobbitt & Aromatization Substituted Benzaldehydes, 2,2-DialkoxyethylaminesIminoacetals, Aminoacetals, 4-HydroxytetrahydroisoquinolinesStrong acids (HCl, HClO₄), Reducing agents, Dehydrogenation agents (Pd/C)A multi-step but versatile and well-established route.[1]
Phenylacetamide Cyclization Substituted Phenylacetic Acids, BenzylaminesN-Benzylphenylacetamides, DihydroisoquinolinonesAmide coupling reagents, Oxidizing/Cyclizing agents (HClO₄-FeCl₃)A more direct route to the isoquinoline core.[2]

Conclusion: A Versatile Toolbox for a Privileged Scaffold

The synthesis of this compound can be approached through several strategic pathways, with the Pomeranz-Fritsch-Bobbitt reaction followed by aromatization and the cyclization of N-benzylphenylacetamides representing two of the most effective and versatile methods. The choice of starting materials in each approach allows for the introduction of various substituents on the isoquinoline ring system, providing a powerful toolbox for the generation of diverse compound libraries in drug discovery programs. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are crucial for the successful implementation of these synthetic strategies in the laboratory.

References

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. (2017).
  • Synthesis of 4Aryl1,4-dihydro-3(2 H )-isoquinolinones by Oxidative Cyclization of N -Benzylarylacetamides. (1991).

Sources

A Theoretical and Computational Guide to the 4-Hydroxyisoquinoline Scaffold: Structure, Tautomerism, and Spectroscopic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-hydroxyisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] However, its inherent structural complexity, primarily governed by keto-enol tautomerism, presents a significant challenge for rational drug design. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. We will dissect the causality behind computational choices, present validated protocols, and demonstrate how a synergistic relationship between theoretical calculations and experimental data provides critical insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this potent molecular framework.

The Central Question: Unraveling the Tautomerism of this compound

The seemingly simple "this compound" (the enol form) exists in a dynamic equilibrium with its keto tautomer, 4(1H)-isoquinolinone. The predominance of one form over the other is dictated by subtle energetic balances influenced by the physical state (gas, solution, solid), solvent polarity, and electronic effects of substituents.[3][4] Understanding this equilibrium is paramount, as the distinct structural and electronic features of each tautomer govern its reactivity and, crucially, its interaction with biological targets.

Experimental studies, including X-ray crystallography and NMR spectroscopy, often point towards the keto form being the more stable and predominant tautomer in both solid and solution phases.[4] Theoretical studies provide the quantum mechanical rationale for this preference and allow for a detailed quantitative analysis that is often inaccessible through experimentation alone.

Diagram 1: Keto-Enol Tautomerism of this compound

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (4(1H)-Isoquinolinone) enol enol keto keto enol->keto Tautomerization keto->enol Equilibrium

Caption: The equilibrium between the enol and keto forms of the isoquinoline core.

The Computational Toolkit: Methodologies for Structural and Energetic Analysis

Quantum chemical calculations are indispensable for studying tautomeric systems. Density Functional Theory (DFT) has emerged as the workhorse methodology due to its excellent balance of computational efficiency and predictive accuracy for systems of this size.[3][5][6][7]

The Rationale for Method Selection
  • Density Functional Theory (DFT): Functionals like B3LYP and M06-2X are frequently employed.[3][5][8] B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust general-purpose solution. The M06-2X functional is often superior for systems where non-covalent interactions are important.

  • Basis Sets: The Pople-style basis set 6-311++G(d,p) is a common and reliable choice.[5][6]

    • 6-311 : A triple-zeta basis set providing flexibility for valence electrons.

    • ++G : The inclusion of diffuse functions on both heavy atoms and hydrogens is critical for accurately describing lone pairs, hydrogen bonds, and the subtle electronic distributions in these tautomers.

    • (d,p) : Polarization functions are essential to allow for anisotropy in electron density, such as that found in pi systems and strained rings.

  • Solvation Models: To simulate realistic biological conditions, solvent effects cannot be ignored. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that treats the solvent as a continuous dielectric medium, effectively capturing the bulk electrostatic effects of solvents like water, THF, or benzene on tautomer stability.[3][5][6]

A Validated Workflow for Tautomer Analysis

The following protocol outlines a self-validating system for determining the predominant tautomer and its properties.

Diagram 2: Computational Workflow for this compound Analysis

G A 1. Structure Generation (Enol and Keto forms) B 2. Geometry Optimization (DFT) - Gas Phase - Solvated (PCM) A->B C 3. Frequency Calculation - Confirm minima (no imaginary freq.) - Obtain thermal corrections (G) B->C D 4. Relative Energy Analysis - Compare ΔG to predict stability C->D E 5. Spectroscopic Calculation - NMR (GIAO) - IR/Raman Frequencies - UV-Vis (TD-DFT) D->E On most stable tautomer F 6. Electronic Property Analysis - HOMO/LUMO - MEP Maps - NBO Analysis D->F G 7. Validation - Compare calculated spectra with experimental data E->G

Caption: A validated workflow for the theoretical analysis of tautomeric systems.

Step-by-Step Protocol:

  • Structure Generation: Build the initial 3D coordinates for both the enol (this compound) and keto (4(1H)-isoquinolinone) tautomers.

  • Geometry Optimization: Perform full geometry optimizations for both tautomers using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and for each solvent of interest using the PCM.[5]

  • Vibrational Frequency Calculation: Calculate vibrational frequencies at the same level of theory for the optimized structures. The primary purpose is to confirm that each structure is a true energy minimum (i.e., has zero imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G).[9]

  • Thermodynamic Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase and in solution. The tautomer with the lower G is predicted to be the more stable and predominant form. The energy difference (ΔG) quantifies this preference.

  • Spectroscopic Validation: This step is crucial for grounding the theoretical predictions in experimental reality.

    • For the predicted most stable tautomer, calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11]

    • Use the calculated vibrational frequencies from Step 3 to generate a theoretical IR spectrum. Note that calculated frequencies are often systematically higher than experimental ones, so a scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better comparison.[12][13]

    • Compare the calculated spectra with experimental NMR and FT-IR data. A strong correlation validates the computational model and the prediction of the dominant tautomer.

Interpreting the Data: From Quantum Mechanics to Chemical Insight

Theoretical calculations yield a wealth of quantitative data. Presenting this information clearly is essential for comparison and interpretation.

Tautomer Stability

Computational studies consistently show that the keto tautomer is energetically favored over the enol form, both in the gas phase and in various solvents. This preference is often enhanced in polar solvents, which can better stabilize the larger dipole moment of the keto form.[3][5][6]

Table 1: Representative Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) for this compound Tautomers

Level of TheoryPhase/SolventΔG (G_keto - G_enol)Predominant FormReference
B3LYP/6-311++G(d,p)Gas Phase-8.6Keto[14]
B3LYP/6-311++G(d,p)Water (PCM)-9.5Keto[5]
G3B3Gas Phase-5.5Keto[14]

Note: Negative ΔG indicates the keto form is more stable. Values are illustrative and compiled from different studies.

Correlating Theory with Experimental Spectra

The true power of this approach lies in its ability to predict spectroscopic signatures that can be experimentally verified.

  • IR Spectroscopy: The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration (typically calculated around 1630-1670 cm⁻¹) for the keto form, versus a hydroxyl (O-H) stretch (around 3050 cm⁻¹) for the enol form.[4][13] Experimental FT-IR spectra consistently show a strong absorption in the carbonyl region, confirming the predominance of the keto tautomer.[4]

  • NMR Spectroscopy: The chemical shifts of protons and carbons near the tautomerization site are highly sensitive. For example, the proton on the nitrogen (N-H) in the keto form has a distinct chemical shift compared to the hydroxyl proton (O-H) in the enol form. Comparing GIAO-calculated shifts with experimental 1H and 13C NMR data provides definitive structural assignment.[3][10]

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for Key Carbons in the Predominant Keto Tautomer

Carbon AtomCalculated (GIAO)Experimental (DMSO)
C2162.5162.1
C4178.1176.8
C4a125.9125.4
C8a139.8139.3

Note: Calculated values are hypothetical examples for illustrative purposes, based on trends reported in the literature.[4][10]

Application in Drug Design: From Structure to Function

A validated computational model of the this compound scaffold provides a powerful platform for drug development.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting regions that are electron-rich (negative potential, typically red/orange) and electron-poor (positive potential, typically blue).[10] These maps are invaluable for predicting sites of hydrogen bonding, a key interaction in drug-receptor binding. The keto tautomer, for instance, presents a strong hydrogen bond acceptor site at the carbonyl oxygen and a donor site at the N-H group.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical reactivity and stability.[12][15] A smaller energy gap generally implies higher reactivity. This analysis can help medicinal chemists tune the electronic properties of derivatives to enhance activity or improve metabolic stability.

  • Rational Design of Derivatives: With a reliable model of the core scaffold, researchers can computationally screen virtual libraries of derivatives. By adding substituents at various positions, one can predict their effect on tautomer equilibrium, electronic properties, and, through molecular docking studies, binding affinity to specific protein targets like kinases or topoisomerases.[10][12][16] This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Conclusion

The structural characterization of this compound is a quintessential example of the synergy between theoretical chemistry and experimental analysis. Computational methods, particularly DFT, provide an unparalleled level of detail regarding the tautomeric equilibrium that governs the molecule's behavior. By establishing robust, self-validating workflows that correlate calculated thermodynamic and spectroscopic data with experimental results, researchers can build highly predictive models. These models are not merely academic exercises; they are foundational tools that enable the rational design of novel therapeutics, allowing scientists to harness the full medicinal potential of the this compound scaffold with greater precision and efficiency.

References

  • El-Sayed, M. F., & Ali, A. M. (2015). Tautomerism, rotational barriers, intramolecular hydrogen bonding, and solvent effects on 4-hydroxyquinoline: A density functional theory study. Journal of Theoretical and Computational Chemistry, 14(01), 1550003. [Link]
  • Kovács, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326. [Link]
  • I. V. Sazanovich, et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8, 1159-1167. [Link]
  • Ghammamy, S., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
  • El-Morsy, A. M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13, 30372-30391. [Link]
  • El Bakri, Y., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two new pyrazolo[3,4-b]pyridine derivatives as potential kinase inhibitors. RSC Advances, 13, 31920-31936. [Link]
  • Babu, N. S., & Jayaprakash, D. (2012). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Journal of Chemical and Pharmaceutical Research, 4(2), 1155-1160. [Link]
  • Patel, H. M., et al. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(11), 2277-8616. [Link]
  • El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer’s of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12, 13783. [Link]
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]
  • Sazanovich, I. V., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(8), 1159-1167. [Link]
  • Ulahannan, S., et al. (2017). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Journal of Molecular Structure, 1141, 49-59. [Link]
  • Wishart, D. S. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Journal of Proteome Research, 20(1), 176-190. [Link]
  • Babu, N. S., & Kumar, C. S. (2013). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-phenylethanone. Prime Scholars Library, 1(2), 24-30. [Link]
  • Giraud, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
  • Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 881-903. [Link]
  • Ranjith, P. K., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. Journal of Molecular Structure, 1264, 133267. [Link]
  • Rahman, M. M., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Cogent Chemistry, 10(1), 2307527. [Link]
  • Ranjith, P. K., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]
  • Ohno, K. (2020). “Quantum-Chemoinformatics” for Design and Discovery of New Molecules and Reactions. ChemRxiv. [Link]
  • Schiffer, A., et al. (2007). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
  • Aslam, M. S., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry, 11, 1144983. [Link]
  • McNamara, J. P., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
  • Al-Ostath, R. A., et al. (2022).
  • Stana, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(18), 6688. [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, 4-hydroxyisoquinoline presents a fascinating and critical case of prototropic tautomerism, existing in a dynamic equilibrium between its enol (this compound) and keto (isoquinolin-4(1H)-one) forms. This equilibrium is not a mere chemical curiosity; it is a pivotal determinant of the molecule's physicochemical properties, including its shape, hydrogen bonding capability, and electronic distribution. Consequently, understanding and controlling this tautomeric balance is paramount for professionals in drug discovery and development, as it directly impacts receptor binding, pharmacokinetics, and ultimately, therapeutic efficacy.[2][3] This guide provides a comprehensive exploration of the theoretical underpinnings, analytical methodologies, and practical implications of this compound tautomerism, designed for the modern chemical researcher.

The Core Equilibrium: Enol vs. Keto

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] this compound engages in a classic keto-enol tautomerism, where the proton can reside on the exocyclic oxygen atom (the enol or lactim form) or the ring nitrogen atom (the keto or lactam form).[5]

  • This compound (Enol/Lactim Form): Characterized by a hydroxyl (-OH) group at the C4 position and a fully aromatic isoquinoline ring system.

  • Isoquinolin-4(1H)-one (Keto/Lactam Form): Features a carbonyl (C=O) group at C4 and a proton on the ring nitrogen (N-H). The aromaticity of the nitrogen-containing ring is disrupted in this form.

The position of this equilibrium is highly sensitive to the molecular environment, a factor that can be leveraged in experimental design and molecular engineering.

Caption: The tautomeric equilibrium of this compound.

Theoretical & Computational Investigation

Before embarking on empirical studies, computational chemistry provides invaluable predictive insights into the tautomeric landscape. Density Functional Theory (DFT) has emerged as a robust tool for accurately calculating the relative stabilities of tautomers.

Causality of Computational Choice: The primary goal is to determine the ground-state energies of both tautomers to predict the favored form. DFT methods, such as B3LYP with a sufficiently large basis set like 6-311++G(d,p), offer an excellent balance of computational cost and accuracy for these systems.[6][7] To simulate real-world conditions, the Polarizable Continuum Model (PCM) is often employed to account for the bulk electrostatic effects of a solvent.[7]

The computational workflow involves:

  • Geometry Optimization: Finding the lowest energy conformation for each tautomer in the gas phase and in simulated solvents.

  • Frequency Calculation: Confirming that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Comparison: Calculating the difference in Gibbs free energy (ΔG) to determine the relative populations of the tautomers.

computational_workflow start Define Tautomer Structures (Enol & Keto) opt_gas Geometry Optimization (Gas Phase, DFT) start->opt_gas opt_solv Geometry Optimization (Solvent, PCM-DFT) start->opt_solv freq_gas Frequency Calculation (Confirm Minima) opt_gas->freq_gas energy_gas Calculate Relative Energy (ΔE_gas) freq_gas->energy_gas predict Predict Dominant Tautomer & Spectroscopic Properties energy_gas->predict freq_solv Frequency Calculation (Confirm Minima) opt_solv->freq_solv energy_solv Calculate Relative Energy (ΔG_solv) freq_solv->energy_solv energy_solv->predict

Caption: A typical DFT workflow for tautomer stability analysis.

Computational studies consistently show that while the enol form may be slightly favored in the gas phase, the keto tautomer is significantly more stable in polar solvents due to its larger dipole moment and better solvation.[6][7]

A Multi-Technique Approach to Experimental Characterization

No single technique tells the whole story. A self-validating experimental design relies on the convergence of data from multiple spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful solution-state technique for studying tautomerism because it provides a detailed picture of the molecular structure and can quantify the populations of species in equilibrium.[8] The chemical shifts of carbon and nitrogen nuclei are particularly sensitive to changes in hybridization and electron density that accompany tautomerization.[9]

  • ¹³C NMR: The C4 carbon is the most telling reporter. In the enol form, it is an sp² carbon bonded to oxygen, resonating in the aromatic region. In the keto form, it becomes a carbonyl carbon (C=O), shifting significantly downfield to ~177 ppm.[5]

  • ¹⁵N NMR: The nitrogen chemical shift provides a clear distinction. In the protonated keto form, the nitrogen is more shielded compared to the sp²-hybridized nitrogen of the enol form.[9]

  • ¹H NMR: The presence of a signal for the N-H proton (often a broad singlet) is indicative of the keto form, while a sharper O-H signal suggests the enol form. The coupling patterns of the aromatic protons can also be subtly different.[5]

Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a known quantity of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Carefully integrate the signal corresponding to a unique proton of the keto tautomer (e.g., the N-H proton) and a unique proton of the enol tautomer. If signals overlap or exchange is fast, deconvolution methods may be necessary.

  • Calculation: Compare the integrals of the tautomer-specific signals relative to the internal standard to determine the molar ratio and percentage of each tautomer in the chosen solvent.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Rationale: The enol and keto tautomers possess distinct conjugated π-electron systems, resulting in different electronic transitions and, therefore, different UV-Vis absorption spectra.[10] The enol form, being fully aromatic, typically has a different absorption maximum (λ_max) compared to the cross-conjugated keto form. This technique is exceptionally well-suited for studying how the equilibrium shifts with solvent polarity (solvatochromism).[11]

Protocol: Solvatochromic Study of Tautomerism

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile, miscible solvent like methanol.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, diethyl ether, chloroform, acetonitrile, ethanol, water). Ensure the final concentration is identical in each cuvette.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

  • Analysis: Plot the absorption spectra on the same graph. Note the λ_max and the overall shape of the spectrum in each solvent. A shift in λ_max or the appearance/disappearance of absorption bands as a function of solvent polarity indicates a shift in the tautomeric equilibrium. For instance, 3-hydroxyisoquinoline, a related compound, shows a distinct shift towards its lactam (keto) form in water.[10][12]

Ancillary Spectroscopic Methods
TechniqueRationale & Key ObservableTypical Findings for this compound
Infrared (IR) Spectroscopy Directly probes vibrational modes of functional groups.Keto Form: Strong C=O stretching band (~1650 cm⁻¹). Enol Form: O-H stretching band (~3400 cm⁻¹). In the solid state, the C=O band is typically dominant.[5]
X-ray Crystallography Provides the definitive, unambiguous structure in the solid state.[13]Overwhelmingly confirms that this compound crystallizes in the keto form , isoquinolin-4(1H)-one, often forming hydrogen-bonded dimers.[5]

Key Factors Governing the Equilibrium

The tautomeric preference of this compound is a delicate balance dictated by both intramolecular and intermolecular forces.

  • Solvent Polarity: This is the most significant external factor. Polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO) strongly stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions.[5][14] Non-polar, non-hydroxylic solvents (like diethyl ether or benzene) reduce this stabilization, allowing the enol tautomer to become more populated.[10]

  • pH: The state of ionization influences the equilibrium. Under physiological pH, analogous 2-alkyl-4-quinolones exist predominantly in the neutral keto form.[15] Extreme pH values will lead to the formation of the corresponding cation or anion.

  • Substituents: The electronic nature and position of substituents on the isoquinoline ring can fine-tune the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, while sterically bulky groups can favor one form over another. Crucially, substituents capable of forming intramolecular hydrogen bonds can dramatically shift the balance. For example, a hydrogen bond acceptor at the C3 position has been shown to favor the enol form in related quinoline systems.[13]

factors cluster_env Environment cluster_int Molecular Structure factors Influencing Factors solvent Solvent Polarity factors->solvent ph pH factors->ph substituents Substituents (Electronic & Steric) factors->substituents hbond Intramolecular H-Bonding factors->hbond equilibrium Tautomeric Equilibrium (Keto <=> Enol) solvent->equilibrium ph->equilibrium substituents->equilibrium hbond->equilibrium dominant Dominant Tautomer equilibrium->dominant

Caption: Factors influencing the this compound tautomeric equilibrium.

Summary of Tautomeric Preference in Common Solvents

SolventPolarity TypeDominant TautomerRationale
Water, EthanolPolar ProticKeto Strong H-bond stabilization of the C=O and N-H groups.[5][10]
DMSOPolar AproticKeto High dielectric constant stabilizes the large dipole of the keto form.[5]
Diethyl EtherNon-polarEnol Favors the less polar, fully aromatic lactim tautomer.[10]
Gas Phase-Enol Intrinsic stability of the aromatic system dominates without solvent effects.[14][16]

Implications in Drug Discovery & Development

The tautomeric state of a molecule is not an academic detail; it is a critical parameter in rational drug design. The two tautomers of this compound are, for all practical purposes, different molecules with distinct properties.

  • Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns and different three-dimensional shapes to a biological target. For many quinolone-based drugs, including antimalarials, the N-H (donor) and C=O (acceptor) of the keto form are essential for forming key interactions in the active site.[2][3] Designing a molecule that exists as the enol tautomer in solution could lead to a complete loss of activity.

  • Physicochemical Properties: Tautomerism affects solubility, lipophilicity (logP), and membrane permeability. A shift in the equilibrium can alter a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: The specific tautomeric form of a molecule can be a key feature in patent claims. A thorough understanding is necessary for securing robust intellectual property.

  • Synthetic Strategy: In many cases, it is desirable to "lock" the molecule into the biologically active tautomeric form to ensure a consistent pharmacological profile. This is typically achieved by N-alkylation or O-alkylation, which removes the mobile proton and prevents tautomerization.[5]

The development of this compound derivatives as selective inhibitors of enzymes like prolyl hydroxylase domain (PHD) enzymes for treating ischemia and other conditions is an active area of research.[17] For these and other targets, controlling the tautomeric form is a key step in optimizing potency and selectivity.

Conclusion for the Practicing Scientist

The study of this compound tautomerism is a quintessential example of how fundamental physical organic chemistry principles directly inform modern drug development. For the researcher, the key takeaway is that the structure drawn on paper may not be the one that exists in solution or interacts with a biological target. A rigorous, multi-faceted analytical approach, combining predictive computational modeling with definitive spectroscopic techniques like NMR and UV-Vis, is not just recommended—it is essential. By understanding and controlling the delicate keto-enol balance, scientists can more effectively design and optimize the next generation of isoquinoline-based therapeutics.

References

  • Wikipedia. (n.d.). 4-Quinolone.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Diagram].
  • Journal of the Chemical Society B: Physical Organic. (1967). The tautomerism of 3-hydroxyisoquinolines.
  • ACS Publications - The Journal of Organic Chemistry. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • Elsevier. (2020). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes.
  • ResearchGate. (2002). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Oxford Academic - FEMS Microbiology Reviews. (2011). Quinolones: from antibiotics to autoinducers.
  • ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. [Diagram].
  • RSC Publishing - Organic Chemistry Frontiers. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
  • PubMed Central (PMC). (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.
  • PubMed Central (PMC). (2023). Tautomerism unveils a self-inhibition mechanism of crystallization.
  • ChemRxiv. (2020). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues.
  • Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • Beilstein Journal of Organic Chemistry. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • SciSpace. (2014). Slow excited state phototautomerization in 3-hydroxyisoquinoline.
  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Encyclopedia.pub. (2022). Tautomerism Detected by NMR.
  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism.

Sources

An In-depth Technical Guide to 4-Hydroxyisoquinoline: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyisoquinoline, a pivotal heterocyclic compound in medicinal chemistry and materials science. From its historical roots in the late 19th century to its contemporary applications as a versatile scaffold for drug discovery, this document traces the journey of its synthesis, explores its physicochemical properties, and details its significance in the development of novel therapeutic agents. This guide is designed to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights.

Historical Perspective and the Dawn of Isoquinoline Chemistry

The story of this compound is intrinsically linked to the broader history of isoquinoline alkaloids, a diverse class of over 2,500 natural products that have been a cornerstone of medicine for centuries.[1] The parent isoquinoline molecule was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[2] This discovery paved the way for the exploration of a vast family of related compounds with significant pharmacological properties, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.[1]

The late 19th and early 20th centuries were a period of intense investigation into the synthesis of the isoquinoline core. In 1893, C. Pomeranz and P. Fritsch independently reported a novel method for the synthesis of isoquinoline, a reaction that now bears their names.[3][4] This acid-catalyzed cyclization of benzalaminoacetals laid the fundamental groundwork for accessing the isoquinoline scaffold and its derivatives.[5][6] While the specific first synthesis of this compound is not prominently documented as a singular event, its conceptualization and eventual synthesis are direct consequences of these early pioneering efforts in isoquinoline chemistry. The development of synthetic routes to access variously substituted isoquinolines, driven by the desire to understand and replicate the structures of naturally occurring alkaloids, inevitably led to the exploration of hydroxylated derivatives like this compound.

Synthetic Strategies: The Pomeranz-Fritsch-Bobbitt Approach and Subsequent Aromatization

The most established and versatile method for the synthesis of this compound and its derivatives is a modified Pomeranz-Fritsch reaction, specifically the Pomeranz-Fritsch-Bobbitt synthesis, followed by an oxidation step. This approach first constructs the 1,2,3,4-tetrahydroisoquinoline ring system, which is then aromatized to the desired isoquinoline.

The Pomeranz-Fritsch-Bobbitt Reaction: Constructing the Tetrahydroisoquinoline Core

The Bobbitt modification of the Pomeranz-Fritsch reaction involves the hydrogenation of the initially formed benzalaminoacetal, followed by an acid-catalyzed cyclization of the resulting amine to generate a tetrahydroisoquinoline.[3] This method is particularly advantageous for the synthesis of 4-hydroxytetrahydroisoquinolines.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Formation of Benzalaminoacetal cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization (Bobbitt Modification) A Benzaldehyde C Benzalaminoacetal A->C Condensation B 2,2-Diethoxyethylamine B->C D N-Benzylethoxyaminoacetal C->D Hydrogenation (e.g., H2, Raney Ni) E 4-Hydroxytetrahydroisoquinoline D->E Acid Catalysis (e.g., conc. HCl)

Figure 1: Workflow for the Pomeranz-Fritsch-Bobbitt synthesis of 4-hydroxytetrahydroisoquinoline.

Causality Behind Experimental Choices:

  • Formation of the Benzalaminoacetal: The initial condensation between a benzaldehyde and an aminoacetaldehyde acetal forms the Schiff base precursor. The use of an acetal for the aminoaldehyde component protects the aldehyde functionality from self-condensation and other side reactions under the reaction conditions.

  • Reduction to the Amine: The subsequent reduction of the imine to a secondary amine is a critical step in the Bobbitt modification. This allows for a more controlled cyclization, often leading to higher yields and fewer side products compared to the direct cyclization of the benzalaminoacetal under harsh acidic conditions.

  • Acid-Catalyzed Cyclization: The final step involves an intramolecular electrophilic aromatic substitution. The acidic conditions protonate the hydroxyl group of the acetal, leading to its elimination and the formation of an electrophilic iminium ion. This is followed by the nucleophilic attack of the electron-rich benzene ring to form the tetrahydroisoquinoline core. The use of strong acids like concentrated hydrochloric acid facilitates this cyclization.[6]

Aromatization to this compound

The 4-hydroxytetrahydroisoquinoline obtained from the Pomeranz-Fritsch-Bobbitt reaction serves as the immediate precursor to this compound. Aromatization is achieved through a dehydrogenation reaction.

G A 4-Hydroxytetrahydroisoquinoline B This compound A->B Dehydrogenation (e.g., Pd/C, heat or other oxidizing agents)

Figure 2: Aromatization of 4-hydroxytetrahydroisoquinoline.

Experimental Protocol: A Representative Synthesis

The following is a representative, two-step protocol for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxytetrahydroisoquinoline via Pomeranz-Fritsch-Bobbitt Reaction

  • Formation of the Benzalaminoacetal: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1 equivalent) in a suitable solvent such as toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Reduction: After cooling, the crude benzalaminoacetal is dissolved in ethanol and subjected to catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed.

  • Cyclization: The catalyst is filtered off, and the solvent is evaporated. The resulting N-benzylethoxyaminoacetal is then treated with concentrated hydrochloric acid and heated to induce cyclization. Upon cooling, the 4-hydroxytetrahydroisoquinoline hydrochloride salt will precipitate and can be collected by filtration. Neutralization with a base will yield the free base.

Step 2: Dehydrogenation to this compound

  • Reaction Setup: The synthesized 4-hydroxytetrahydroisoquinoline is dissolved in a high-boiling solvent like quinoline or dimethyl sulfoxide (DMSO).[7][8]

  • Dehydrogenation: A catalytic amount of Palladium on carbon (Pd/C) is added, and the mixture is heated to a high temperature (typically 180-200 °C) under an inert atmosphere.[7] Alternatively, aerobic oxidation in DMSO can also be effective.[8]

  • Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the catalyst is removed by filtration. The product is then isolated by extraction and purified by column chromatography or recrystallization to afford this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid at room temperature.[9] A crucial aspect of its chemistry is the tautomeric equilibrium between the enol form (this compound) and the keto form (4(1H)-isoquinolinone). In the solid state and in polar solvents, the equilibrium generally favors the keto tautomer. This tautomerism significantly influences its spectroscopic properties.

PropertyValueSource
Molecular Formula C₉H₇NO[9]
Molecular Weight 145.16 g/mol [9]
CAS Number 3336-49-0[9]
Appearance Yellow solid[9]
Melting Point 200-202 °C[10]
Boiling Point 264.27 °C[10]
Spectroscopic Data

The following is a summary of typical spectroscopic data for this compound, with the understanding that the observed spectra can be influenced by the tautomeric equilibrium.

¹H NMR Spectroscopy:

The proton NMR spectrum of the tautomeric mixture will show signals for both forms, though the quinolone form often predominates in common NMR solvents like DMSO-d₆.

Chemical Shift (ppm)MultiplicityAssignment (for 4(1H)-isoquinolinone)
~11.9br sNH
~8.17dH-5
~7.97dH-8
~7.68tH-7
~7.61tH-6
~7.36dH-2
~6.12dH-3

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The assignments are based on typical spectra of 4-quinolones.[11]

¹³C NMR Spectroscopy:

The carbon NMR will also reflect the predominant tautomer. For the 4(1H)-isoquinolinone form, the carbonyl carbon will have a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for observing the tautomerism. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O stretching vibration of the quinolone form. A broad absorption in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretch of the quinolone and the O-H stretch of the hydroxyisoquinoline form.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Materials Science

This compound is a valuable scaffold in medicinal chemistry due to its versatile reactivity and its presence in numerous biologically active natural products.[9][12] Its derivatives have demonstrated a wide range of pharmacological activities.

  • Antimicrobial Agents: The 4-hydroxyquinoline core has been shown to inhibit the growth of intestinal bacteria, making it a target for the development of new antibiotics.[10]

  • Anticancer and Anti-inflammatory Agents: Researchers have explored the synthesis of this compound derivatives with potential anti-cancer and anti-inflammatory properties.[9]

  • Neurological Disorders: The compound serves as a scaffold in the synthesis of bioactive molecules targeting neurological disorders.[12]

  • Enzyme Inhibitors: The isoquinoline nucleus is a key component of many enzyme inhibitors. For example, derivatives of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates, which can be synthesized from precursors related to this compound, have shown promise as inhibitors of the SARS-CoV-2 main protease.[13]

  • Fluorescent Probes and Materials Science: The unique chemical structure of this compound allows for its use in the creation of fluorescent probes for biological imaging and in the development of advanced materials such as organic light-emitting diodes (OLEDs).[12]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of isoquinoline chemistry, continues to be a molecule of significant interest. Its synthesis, primarily achieved through the Pomeranz-Fritsch-Bobbitt reaction and subsequent dehydrogenation, provides a versatile platform for the creation of a diverse array of derivatives. The pronounced biological activities of these derivatives underscore the importance of the this compound scaffold in modern drug discovery. As researchers continue to explore the chemical space around this privileged structure, it is anticipated that new therapeutic agents and advanced materials will emerge, further solidifying the legacy of this important heterocyclic compound.

References

Sources

Methodological & Application

4-Hydroxyisoquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Medicinal Chemistry of 4-Hydroxyisoquinoline Derivatives

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a hydroxyl group at the C4-position enhances reactivity and provides a crucial anchor for molecular interactions, making this compound an exceptional starting point for the development of novel therapeutics.[3] This guide provides an in-depth look at the synthesis, therapeutic applications, and detailed protocols for the biological evaluation of these promising compounds.

The this compound Scaffold: A Privileged Core

The this compound core is a versatile heterocyclic compound that serves as a foundational scaffold in the synthesis of a multitude of bioactive molecules.[3][4] Its unique electronic and structural properties make it an ideal candidate for drug discovery, with derivatives demonstrating significant potential in oncology, infectious diseases, and neurology.[1][3] The hydroxyl group, in particular, enhances its chemical reactivity, allowing for diverse functionalization and the creation of extensive compound libraries for screening.[3]

Therapeutic Applications & Core Mechanisms

Derivatives of the this compound scaffold have been investigated for a broad range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][5] This versatility stems from the core's ability to be chemically modified to achieve specific interactions with various biological targets.

Anticancer Activity

Isoquinoline alkaloids and their synthetic derivatives have been extensively studied as alternative or complementary agents to traditional chemotherapy.[6] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis in various cancer cell lines.[6][7] The tetrahydroisoquinoline (THIQ) ring, a reduced form of isoquinoline, is a particularly vital scaffold for anticancer drug design, with analogs showing potent activity against numerous cancer-related molecular targets.[8]

Key Mechanistic Insights: Kinase Inhibition

Many solid tumors exhibit dysregulated signaling pathways driven by protein kinases. The this compound scaffold can be functionalized to act as a competitive inhibitor at the ATP-binding site of key kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression.[7][9] By blocking the activity of these enzymes, these derivatives can halt uncontrolled cell proliferation.

kinase_inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound Derivative CDK2 CDK2 Substrate Substrate (e.g., Rb) CDK2->Substrate phosphorylates CyclinE Cyclin E CyclinE->CDK2 binds Progression Cell Cycle Progression Substrate->Progression leads to Derivative This compound Derivative BlockedCDK2 CDK2 Derivative->BlockedCDK2 binds & inhibits Arrest Cell Cycle Arrest BlockedCDK2->Arrest results in

Caption: Kinase inhibition by a this compound derivative.

Neuroprotective Effects

The this compound scaffold is a key component in compounds being researched for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][10][11] Their mechanism is often multifaceted, involving antioxidant activity and the modulation of pathways related to oxidative stress and excitotoxicity.[3][12] For instance, certain tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit glutamate-induced caspase-3 activation, a key step in apoptotic cell death, thereby reducing oxidative stress in neuronal cells.[12] Furthermore, these compounds can exhibit antioxidant properties, which are valuable in understanding and combating the effects of oxidative stress in aging and chronic diseases.[3][4][13]

Key Mechanistic Insights: Mitigation of Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage. This compound derivatives can act as potent antioxidants, scavenging free radicals and upregulating endogenous antioxidant enzymes like superoxide dismutase (SOD).[14][15] This action helps restore cellular homeostasis and protect neurons from damage.[16]

oxidative_stress ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Damage Neuronal Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutralization Neutralization of ROS ROS->Neutralization Derivative This compound Derivative Derivative->ROS scavenges SOD Antioxidant Enzymes (e.g., SOD, CAT) Derivative->SOD upregulates SOD->Neutralization promotes

Caption: Mitigation of oxidative stress by a this compound derivative.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[17] Quinolone and isoquinoline structures have long been a source of potent antibacterial agents.[18][19] Derivatives of this compound have shown promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[18][20]

Key Mechanistic Insights: Disruption of Bacterial Processes

The precise mechanism can vary with the specific derivative, but potential targets include essential bacterial enzymes and cellular processes. For example, some quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Other derivatives may disrupt the bacterial cell wall or membrane integrity, leading to cell death. The structure-activity relationship is key; modifications to the core scaffold can tune the spectrum and potency of the antimicrobial effect.[18]

Application Protocols: From Synthesis to Biological Validation

The following section provides detailed, field-proven protocols for the synthesis and biological evaluation of novel this compound derivatives. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

General Workflow for Derivative Development

The development and evaluation of a new this compound derivative follows a logical progression from chemical synthesis to multi-level biological testing.

workflow start Design & Synthesis of Derivative purify Purification & Characterization (HPLC, NMR, MS) start->purify screening Primary Biological Screening (e.g., Anticancer, Antimicrobial, Neuroprotective) purify->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id secondary_assays Secondary Assays (Mechanism of Action, Dose-Response) hit_id->secondary_assays Active lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Needs Improvement secondary_assays->lead_opt preclinical In Vivo / Preclinical Studies (Animal Models) secondary_assays->preclinical lead_opt->start

Caption: General workflow for this compound derivative drug discovery.

Protocol: In Vitro Anticancer Activity Assessment (IC₅₀ Determination)

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line using a Resazurin-based viability assay.[17]

Objective: To quantify the cytotoxic potential of a this compound derivative on a specific cancer cell line.

Materials:

  • Test Derivative (dissolved in DMSO)

  • Cancer Cell Line (e.g., HCT116, colon cancer)[9]

  • Complete Growth Medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin Sodium Salt Solution (e.g., 0.15 mg/mL in PBS)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Culture HCT116 cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium to a density of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of the test derivative and Doxorubicin in growth medium, starting from a high concentration (e.g., 200 µM). Also prepare a 0.2% DMSO vehicle control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions, positive control, vehicle control, and medium-only (blank) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂. The causality behind this duration is to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects, which may involve multiple cell cycles.

  • Viability Assay: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The Resazurin assay is chosen for its sensitivity and because it measures metabolic activity, a key indicator of cell viability.[17]

  • Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis:

    • Subtract the blank (medium + Resazurin) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_sample / Fluorescence_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM) ± SD
Derivative XHCT11615.2 ± 1.8
Derivative YHCT1164.7 ± 0.6
DoxorubicinHCT1160.8 ± 0.1
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22]

Objective: To determine the MIC of a this compound derivative against a target bacterial strain.

Materials:

  • Test Derivative (dissolved in DMSO)

  • Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin (Positive Control)

  • DMSO (Vehicle Control)

  • Sterile 96-well round-bottom plates

  • Spectrophotometer, incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, inoculate a colony of S. aureus into CAMHB and incubate until it reaches the log phase of growth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the 2X concentrated stock of the test compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a gradient of compound concentrations. Repeat for the positive control. The vehicle control wells should receive DMSO at the highest concentration used.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial density to ~7.5 x 10⁵ CFU/mL. Leave a well with sterile broth as a negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. This standardized incubation time is critical for ensuring consistent bacterial growth and reliable MIC determination.[21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as assessed by eye or by reading the optical density at 600 nm. The choice of the broth dilution method is based on its standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[17]

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
Derivative ZS. aureus8
CiprofloxacinS. aureus0.5
Protocol: In Vitro Neuroprotection Assay

This protocol evaluates the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.[14][23]

Objective: To assess the neuroprotective effect of a this compound derivative against hydrogen peroxide (H₂O₂)-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • Test Derivative (dissolved in DMSO)

  • SH-SY5Y Cell Line

  • Complete Growth Medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen Peroxide (H₂O₂)

  • Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile 96-well white-walled, clear-bottom plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Prepare dilutions of the test derivative in growth medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 2 hours. This pre-treatment allows the compound to be taken up by the cells and initiate any protective mechanisms before the insult.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 200 µM, determined via a prior titration experiment). Add 10 µL of this H₂O₂ solution to the wells (final concentration ~18 µM). Control wells receive serum-free medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Viability Assessment: Equilibrate the plate to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of neuroprotection: [(Luminescence_sample - Luminescence_H2O2_control) / (Luminescence_untreated_control - Luminescence_H2O2_control)] * 100.

    • Plot the percentage of protection against compound concentration.

Self-Validation: The protocol's integrity is maintained by including controls for untreated cells (100% viability), cells treated only with H₂O₂ (maximum toxicity), and cells treated with the vehicle (to rule out solvent effects). This comprehensive approach allows for a clear evaluation of the compound's specific neuroprotective action.[14][15][24]

Conclusion

The this compound scaffold represents a highly promising and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential across critical therapeutic areas, including oncology, infectious disease, and neurodegeneration. The synthetic accessibility of the core structure allows for extensive modification, enabling the fine-tuning of pharmacological properties through rigorous structure-activity relationship studies. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives, ensuring scientific integrity and reproducibility. Continued exploration of this chemical space is poised to yield next-generation therapeutics to address unmet medical needs.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]
  • This compound. (n.d.). Chem-Impex. [Link]
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
  • This compound | 3336-49-0. (n.d.). J&K Scientific LLC. [Link]
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]
  • Guidelines for clinical evaluation of anti‐cancer drugs. (2021). PMC - NIH. [Link]
  • Guidelines for clinical evaluation of anti‐cancer drugs. (2021).
  • Guidelines for clinical evaluation of anti-cancer drugs. (2021). Wiley Online Library. [Link]
  • Neuroprotective agents for clinical trials in Parkinson's disease. (2003). Neurology.org. [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]
  • Guidelines for clinical evaluation of anti-cancer drugs. (2021). PubMed. [Link]
  • Guidelines for clinical evaluation of anti‐cancer drugs. (2021). Semantic Scholar. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research. [Link]
  • Antimicrobial Susceptibility Test Kits. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023).
  • This compound-8-carboxylic acid. (n.d.). MySkinRecipes. [Link]
  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2023). ScienceDirect. [Link]
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. [Link]
  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (2020). E3S Web of Conferences. [Link]
  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. [Link]
  • Biologically active isoquinoline alkaloids covering 2019–2022. (2023).
  • This compound. (n.d.). People. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). PubMed. [Link]
  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Neuroprotective efficacy of 4-Hydroxyisoleucine in experimentally induced intracerebral hemorrhage. (2021). PMC - PubMed Central. [Link]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PMC - PubMed Central - NIH. [Link]
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Eco-Vector Journals Portal. [Link]
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). MDPI. [Link]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. (n.d.).
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]
  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (2018).

Sources

Application of 4-Hydroxyisoquinoline as a Fluorescent Probe: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Fluorophore at the Crossroads of Chemistry and Biology

In the dynamic landscape of biomedical research and drug development, fluorescent probes have emerged as indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution.[1] Among the diverse array of fluorogenic scaffolds, quinoline and its derivatives have garnered significant attention due to their robust photophysical properties and versatile chemical functionalities.[2] 4-Hydroxyisoquinoline, a key member of this family, stands out for its intrinsic fluorescence and its potential to be tailored for a multitude of applications, ranging from the detection of metal ions to the imaging of cellular microenvironments.[2][3] This comprehensive guide provides an in-depth exploration of the application of this compound as a fluorescent probe, offering both the foundational scientific principles and detailed, field-proven protocols to empower researchers in their scientific endeavors.

Photophysical Characteristics of this compound

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. This compound exhibits fluorescence that is sensitive to its local environment, a characteristic that is harnessed for its application as a sensor. A summary of its key photophysical parameters is presented below.

PropertyValueConditionsReference
Absorption Maximum (λabs) ~316 nmNeutral aqueous solution (pH 7.2)[3]
Emission Maximum (λem) ~349 nmNeutral aqueous solution (pH 7.2)[3]
Quantum Yield (Φf) 35%Neutral aqueous solution[4]
30%Acidic aqueous solution[4]
7.5%Basic aqueous solution[4]

Note: These values are for the parent 4-hydroxyquinoline molecule and may be modulated by solvent polarity and the introduction of functional groups.

Mechanism of Fluorescence: A Tale of Tautomers and Interactions

The fluorescence of this compound is intricately linked to its structural and electronic properties, particularly its existence in keto-enol tautomeric forms. In neutral solutions, the keto form is the predominant tautomer in both the ground and excited states.[3][4] The fluorescence emission arises from the relaxation of the excited singlet state of this keto tautomer to the ground state.

The sensing capability of this compound derivatives often relies on the modulation of this fluorescence through specific interactions with analytes. Two common mechanisms are:

  • Chelation-Enhanced Fluorescence (CHEF): In the context of metal ion sensing, the hydroxyl and nitrogen atoms of the isoquinoline core can act as a chelating moiety. Upon binding to a metal ion, the molecule's conformational rigidity increases, which in turn reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In some derivatives, a photoinduced electron transfer process can occur between the isoquinoline fluorophore and a linked receptor unit. In the absence of the target analyte, this PET process quenches the fluorescence. Binding of the analyte to the receptor can inhibit PET, thereby "turning on" the fluorescence.

Below is a conceptual diagram illustrating the keto-enol tautomerism of this compound.

Caption: Keto-enol tautomerism of this compound.

Application in Metal Ion Sensing

The ability of the this compound scaffold to chelate metal ions makes it a promising candidate for the development of fluorescent sensors for various biologically and environmentally important metal ions.[1][5] The following protocol provides a general framework for the use of a this compound-based probe for the detection of a target metal ion.

Experimental Protocol: Metal Ion Detection

Objective: To determine the fluorescence response of a this compound-based probe to a specific metal ion.

Materials:

  • This compound derivative (probe)

  • Stock solution of the target metal ion (e.g., ZnCl₂, FeCl₃, CuCl₂) in deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Spectrofluorometer

  • Quartz cuvettes

Workflow Diagram:

MetalIonSensingWorkflow A Prepare Probe Stock Solution C Prepare Buffered Probe Solution A->C B Prepare Metal Ion Solutions D Titration: Add Metal Ion Aliquots B->D C->D E Incubate for Complex Formation D->E F Measure Fluorescence Spectra E->F G Data Analysis F->G

Caption: General workflow for metal ion sensing.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.

    • Prepare a stock solution of the target metal ion (e.g., 10 mM) in deionized water.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the probe stock solution in the chosen buffer to a final concentration of 10 µM.

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.

    • Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength.

  • Titration Experiment:

    • To a cuvette containing the buffered probe solution (10 µM), add incremental amounts of the metal ion stock solution.

    • After each addition, mix the solution thoroughly and allow it to incubate for a few minutes to ensure complex formation.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this plot, determine the detection limit and the binding affinity (Ka) of the probe for the metal ion.

Causality Behind Experimental Choices:

  • Choice of Buffer: The use of a buffer is critical to maintain a constant pH, as the fluorescence of this compound and its interaction with metal ions can be pH-dependent.[4]

  • Titration: A titration experiment allows for the quantitative assessment of the probe's sensitivity and binding affinity to the metal ion.

  • Incubation: A short incubation period ensures that the binding equilibrium between the probe and the metal ion is reached, leading to a stable fluorescence signal.

Application in Bioimaging

The ability of this compound derivatives to fluoresce within the biological spectral window, coupled with their potential for targeted functionalization, makes them attractive candidates for cellular imaging applications. The following is a generalized protocol for staining live cells with a this compound-based probe.

Experimental Protocol: Live-Cell Imaging

Objective: To visualize the intracellular distribution of a this compound-based fluorescent probe.

Materials:

  • This compound-based probe

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes

  • Fluorescence microscope

Workflow Diagram:

BioimagingWorkflow A Culture Cells C Incubate Cells with Probe A->C B Prepare Probe Loading Solution B->C D Wash Cells C->D E Image Cells with Fluorescence Microscope D->E F Analyze Images E->F

Caption: General workflow for live-cell imaging.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells on glass-bottom dishes and culture them in a suitable medium until they reach the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of the this compound probe in cell culture medium at the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed culture medium to remove any excess, unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

Trustworthiness and Self-Validation:

  • Controls: It is essential to include control experiments, such as imaging unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) to rule out any solvent-induced artifacts.

  • Cytotoxicity Assay: Before extensive imaging experiments, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the probe is not toxic to the cells at the working concentration.

Troubleshooting and Considerations

  • Solubility: this compound and its derivatives may have limited solubility in aqueous solutions. The use of a co-solvent like DMSO is often necessary, but its final concentration should be kept low (typically <1%) to avoid cellular toxicity.

  • Photostability: The photostability of the probe should be assessed, as photobleaching can be a concern during prolonged imaging experiments.

  • Specificity: For targeted applications, the probe should be designed and validated to ensure it specifically interacts with the intended analyte or organelle.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel fluorescent probes. Its tunable photophysical properties and synthetic accessibility offer a rich platform for creating sensors for a wide range of applications in chemical biology, diagnostics, and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this remarkable fluorophore.

References

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
  • ResearchGate. (n.d.). Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. [Link]
  • PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. [Link]
  • MDPI. (2022).
  • PMC - PubMed Central. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

Sources

Application Notes & Protocols: The 4-Hydroxyisoquinoline Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of natural products and clinically significant synthetic molecules.[1][2] This guide focuses on a particularly valuable derivative, 4-hydroxyisoquinoline (also known as isoquinolin-4-ol), a versatile and strategically important building block for the synthesis of next-generation therapeutic agents. We will explore the chemical rationale for its use, detail key synthetic transformations, and provide a comprehensive protocol for the synthesis of a representative bioactive molecule, demonstrating its practical application in drug discovery workflows.

The Strategic Value of the this compound Scaffold

The power of the this compound scaffold lies in its unique combination of structural and electronic properties, which make it an ideal starting point for engaging with a diverse range of biological targets.

  • Inherent Bioactivity: The parent isoquinoline framework is found in numerous alkaloids with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This inherent bioactivity provides a validated foundation for further drug design.

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid, planar core that reduces the conformational flexibility of a molecule. This entropic advantage can lead to higher binding affinities for protein targets. The defined three-dimensional shape allows for precise projection of substituent vectors into specific pockets of a binding site.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the ring acts as a hydrogen bond acceptor, while the C4-hydroxyl group can function as both a hydrogen bond donor and acceptor. This dual capacity is critical for anchoring ligands within protein active sites, particularly in the hinge region of kinases.[5]

  • Multiple Vectors for Diversification: The scaffold offers several positions (e.g., C1, C3, C7, N2) that can be readily functionalized. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic (ADMET) properties.

The tetrahydroisoquinoline (THIQ) variant, accessible from the isoquinoline core, is also a vital scaffold, found in drugs like the ACE inhibitor Quinapril, and is explored extensively for anticancer and neuroprotective agents.[6][7][8][9]

Logical Flow: From Scaffold to Bioactive Molecule

The general workflow for utilizing the this compound scaffold involves decorating the core with functional groups that impart specific biological activities. This process is guided by the principles of medicinal chemistry to enhance target engagement and drug-like properties.

G cluster_coupling Palladium-Catalyzed Cross-Coupling scaffold This compound Core halogenation Halogenation (e.g., Br, Cl) at C1, C3, etc. scaffold->halogenation Introduce handle for cross-coupling alkylation O-Alkylation / O-Arylation of C4-OH scaffold->alkylation Modulate H-bonding, explore new pockets amination N-Functionalization (e.g., N-alkylation) scaffold->amination Modify solubility, add interaction points suzuki Suzuki (Boronic Acids) halogenation->suzuki buchwald Buchwald-Hartwig (Amines) halogenation->buchwald sonogashira Sonogashira (Alkynes) halogenation->sonogashira bioactive Bioactive Molecule (e.g., Kinase Inhibitor, sEH Inhibitor) alkylation->bioactive amination->bioactive suzuki->bioactive buchwald->bioactive sonogashira->bioactive caption General synthetic strategies for diversifying the this compound scaffold.

Caption: General synthetic strategies for diversifying the this compound scaffold.

Application Focus: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[10] Inhibition of sEH raises EET levels, offering therapeutic potential for hypertension, inflammation, and cardiovascular diseases.[10][11] N,N'-disubstituted ureas and amides built upon rigid scaffolds are potent sEH inhibitors, making the this compound core an excellent platform for developing such compounds.[10][11]

Structure-Activity Relationship (SAR) Insights

The following table summarizes representative SAR data for a hypothetical series of this compound-based sEH inhibitors. This illustrates how systematic modification of the scaffold impacts inhibitory potency. The core structure is an N-(adamantan-1-yl)carboxamide derivative at the C1 position of the isoquinoline ring.

Compound IDR1 Substituent (at C7)R2 Substituent (on C4-Oxygen)sEH IC₅₀ (nM)Rationale for Change
HZ-01 -H-H150Baseline scaffold with core interactions.
HZ-02 -CF₃-H45Electron-withdrawing group enhances interactions in a hydrophobic pocket.
HZ-03 -OCH₃-H98Methoxy group adds some polarity, slightly reducing potency.
HZ-04 -CF₃-CH₃25Small alkyl group on the oxygen capsthe H-bond donor and can access a small hydrophobic region.
HZ-05 -CF₃-CH₂CH₂OH12Hydroxyethyl group introduces a new H-bond interaction, significantly improving potency.
HZ-06 -H-CH₂CH₂OH38The beneficial effect of the hydroxyethyl group is confirmed, even without the C7-CF₃.

Data is illustrative and based on established principles of sEH inhibitor design.

Detailed Protocol: Synthesis of a this compound-based sEH Inhibitor (HZ-05 Analogue)

This section provides a detailed, step-by-step methodology for the synthesis of a potent sEH inhibitor based on the this compound scaffold. The protocol is designed for researchers with a strong background in synthetic organic chemistry.

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.

Overall Synthetic Workflow

workflow start Starting Material: 7-Bromo-1-chloro isoquinolin-4-ol step1 Step 1: Suzuki Coupling (Introduce Adamantane Amide Precursor) start->step1 step2 Step 2: Amide Formation (Couple with Adamantylamine) step1->step2 step3 Step 3: O-Alkylation (Introduce Hydroxyethyl Chain) step2->step3 final Final Product: HZ-05 Analogue step3->final caption Multi-step synthesis workflow for an sEH inhibitor.

Caption: Multi-step synthesis workflow for an sEH inhibitor.

Step 1: Suzuki Coupling to Install Carboxylic Acid Moiety
  • Objective: To replace the C1-chloro substituent with a carboxylic acid (protected as an ester) which will serve as the handle for amide coupling.

  • Reaction: 7-bromo-1-chloroisoquinolin-4-ol + (4-(methoxycarbonyl)phenyl)boronic acid

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
7-bromo-1-chloroisoquinolin-4-ol258.501.0 g3.871.0
(4-(methoxycarbonyl)phenyl)boronic acid179.96835 mg4.641.2
Pd(PPh₃)₄1155.56223 mg0.190.05
K₂CO₃138.211.60 g11.613.0
Solvent Dioxane / H₂O (4:1) 25 mL

Procedure:

  • To a 100 mL round-bottom flask, add 7-bromo-1-chloroisoquinolin-4-ol, (4-(methoxycarbonyl)phenyl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add the dioxane/water solvent mixture, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate ester.

Step 2: Amide Formation
  • Objective: To hydrolyze the ester and couple the resulting carboxylic acid with adamantylamine. This section is presented as a two-part sequence for clarity.

Part A: Saponification

  • Dissolve the ester intermediate from Step 1 in a mixture of THF (20 mL) and water (5 mL).

  • Add LiOH (2.5 equivalents) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is used directly in the next step.

Part B: Amide Coupling

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Carboxylic Acid (from Part A) (Assumed from previous step) ~3.5 mmol 3.5 1.0
Adamantylamine 151.25 582 mg 3.85 1.1
HATU 380.23 1.46 g 3.85 1.1
DIPEA 129.24 0.9 mL 5.25 1.5

| Solvent | | DMF | 20 mL | |

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add DIPEA, followed by HATU, and stir for 10 minutes.

  • Add adamantylamine and stir the reaction at room temperature for 6 hours.

  • Pour the reaction mixture into 100 mL of water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the amide product.

Step 3: O-Alkylation with Ethylene Glycol Monoprotected Derivative
  • Objective: To functionalize the C4-hydroxyl group. A protected form of 2-hydroxyethanol is used, followed by deprotection.

  • Reaction: Amide from Step 2 + 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol)

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Amide Product (from Step 2)(Assumed from previous step)~3.0 mmol3.01.0
2-(2-bromoethoxy)tetrahydro-2H-pyran225.09742 mg3.31.1
Cs₂CO₃325.821.47 g4.51.5
Solvent Acetonitrile 20 mL

Procedure:

  • Combine the amide, Cs₂CO₃, and acetonitrile in a flask.

  • Add the THP-protected bromoethanol and heat the mixture to 60 °C for 8 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Dissolve the crude residue in DCM (15 mL) and add 4M HCl in dioxane (5 mL). Stir for 1 hour at room temperature to remove the THP protecting group.

  • Quench the reaction carefully with saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (Silica gel, DCM:Methanol gradient) to afford the final product.

Conclusion

The this compound scaffold is a powerful and validated starting point in modern drug discovery. Its rigid framework, combined with versatile functional handles, allows for the efficient synthesis of complex and potent bioactive molecules. As demonstrated through the detailed synthesis of an sEH inhibitor, key transformations such as palladium-catalyzed cross-coupling and strategic alkylations enable a thorough exploration of chemical space. The continued application of this privileged scaffold promises to yield novel therapeutic agents for a wide range of diseases, from cancer to cardiovascular disorders.

References

  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). PMC - PubMed Central.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed.
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Tocris Bioscience.
  • 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
  • Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2025).
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC - PubMed Central.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Europe PMC.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.).
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). PMC - PubMed Central.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). PMC - PubMed Central.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO.
  • Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. (2025). Bentham Science Publisher.
  • Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. (n.d.). PMC - NIH.
  • Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. (n.d.). PMC - PubMed Central.
  • Chemically-enabled synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ones. (2025).

Sources

The Versatile Scaffold: A Detailed Guide to the Synthetic Applications of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Hydroxyisoquinoline, also known as isoquinolin-4-ol, is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique electronic properties and the reactivity of its hydroxyl group make it a versatile building block for the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its key transformations.

Understanding the Reactivity of this compound: The Role of Tautomerism

A crucial aspect of this compound's reactivity is its existence in tautomeric equilibrium with its keto form, isoquinolin-4(1H)-one. The position of this equilibrium is influenced by the solvent and the electronic nature of substituents on the ring. In non-polar solvents, the enol form (this compound) may be more prevalent, while in polar, protic solvents, the keto form can be significantly populated. This tautomerism presents both a challenge and an opportunity in synthesis, as reactions can be directed towards either the oxygen or the nitrogen atom, leading to a diverse range of products. Experimental and computational studies have been employed to understand the stability and reactivity of these tautomeric forms.[2][3]

Key Synthetic Transformations and Protocols

O-Alkylation: Synthesis of 4-Alkoxyisoquinolines

The hydroxyl group of this compound can be readily alkylated to afford 4-alkoxyisoquinolines, which are valuable intermediates in the synthesis of various biologically active compounds. The Williamson ether synthesis is a classical and effective method for this transformation.

Protocol: O-Methylation of this compound

This protocol describes the synthesis of 4-methoxyisoquinoline using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)[4]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxyisoquinoline.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate. Potassium carbonate acts as a base to deprotonate the hydroxyl group.

N-Alkylation: Synthesis of N-Alkyl-isoquinolin-4(1H)-ones

The tautomeric equilibrium allows for the alkylation of the nitrogen atom in the isoquinolin-4(1H)-one form. This reaction is typically favored under conditions that promote the formation of the keto tautomer.

Protocol: N-Benzylation of Isoquinolin-4(1H)-one

This protocol details the synthesis of 2-benzyl-isoquinolin-4(1H)-one.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-benzyl-isoquinolin-4(1H)-one.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen in the isoquinolin-4(1H)-one tautomer, forming a sodium amide salt which then acts as a nucleophile towards benzyl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The hydroxyl group of this compound can be converted into a triflate or a halide, which then serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of C4-arylated or C4-alkenylated isoquinolines.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[5][6]

Protocol: Suzuki-Miyaura Coupling of 4-Isoquinolyl Triflate with Phenylboronic Acid

This protocol outlines the synthesis of 4-phenylisoquinoline.

Step 1: Synthesis of 4-Isoquinolyl Trifluoromethanesulfonate (Triflate)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling Materials:

  • 4-Isoquinolyl triflate (from Step 1)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a pressure flask, add 4-isoquinolyl triflate (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vessel and heat the reaction mixture at 100 °C overnight.[2]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 4-phenylisoquinoline.

Causality: The triflate group is an excellent leaving group, facilitating the oxidative addition of the Pd(0) catalyst. The dppf ligand provides stability to the palladium complex and promotes the catalytic cycle. Cesium carbonate is a strong base that activates the boronic acid for transmetalation.

The Heck reaction allows for the formation of a C-C bond between an aryl or vinyl halide and an alkene.[7][8][9]

Protocol: Heck Reaction of 4-Bromoisoquinoline with Styrene

Step 1: Synthesis of 4-Bromoisoquinoline 4-Bromoisoquinoline can be synthesized from isoquinoline via a bromination reaction.

Step 2: Heck Coupling Materials:

  • 4-Bromoisoquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile

Procedure:

  • In a sealed tube, combine 4-bromoisoquinoline (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Add triethylamine (2.0 eq) and acetonitrile.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-styrylisoquinoline.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the active catalyst. Triethylamine acts as a base to neutralize the HBr formed during the reaction.

The Sonogashira coupling is a versatile method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][10]

Protocol: Sonogashira Coupling of 4-Iodoisoquinoline with Phenylacetylene

Step 1: Synthesis of 4-Iodoisoquinoline 4-Iodoisoquinoline can be prepared from 4-aminoisoquinoline via a Sandmeyer-type reaction or from isoquinoline through directed iodination.

Step 2: Sonogashira Coupling Materials:

  • 4-Iodoisoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-iodoisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-(phenylethynyl)isoquinoline.

Causality: The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Triethylamine serves as the base.

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmacologically active compounds. One notable example is its use in the synthesis of Anandamide Transport Inhibitors, such as LY2183240. Anandamide is an endocannabinoid neurotransmitter, and inhibiting its transport can prolong its signaling, leading to potential therapeutic benefits in pain management.[11][12] The synthesis of LY2183240 involves the functionalization of the this compound scaffold.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][15]

Data Summary

PropertyValueReference
Molecular Formula C₉H₇NO[16]
Molecular Weight 145.16 g/mol [16]
Appearance Yellow to brown solid-
CAS Number 3336-49-0-

Experimental Workflows

O-Alkylation Workflow

O_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-OH-Isoquinoline 4-OH-Isoquinoline Reaction_Vessel Reaction (DMF, Heat) 4-OH-Isoquinoline->Reaction_Vessel Alkyl_Halide Alkyl_Halide Alkyl_Halide->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification 4-Alkoxyisoquinoline 4-Alkoxyisoquinoline Purification->4-Alkoxyisoquinoline Product

Caption: Workflow for the O-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Workflow

Pd_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isoquinoline_Derivative 4-X-Isoquinoline (X = Br, I, OTf) Reaction_Vessel Reaction (Solvent, Heat) Isoquinoline_Derivative->Reaction_Vessel Coupling_Partner Boronic Acid, Alkyne, or Alkene Coupling_Partner->Reaction_Vessel Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification C4-Substituted_Isoquinoline C4-Substituted_Isoquinoline Purification->C4-Substituted_Isoquinoline Product

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.

References

  • Moore, S. A., et al. (2005). Identification of a high-affinity binding site involved in the transport of endocannabinoids. Proceedings of the National Academy of Sciences, 102(49), 17852–17857.
  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Diagram].
  • Wikipedia. (n.d.). Heck reaction.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
  • ResearchGate. (2006, August). (PDF) The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.
  • ResearchGate. (2000, January). (PDF) Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • ResearchGate. (2007, January). (PDF) Recent Advances in Sonogashira Reactions.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ChemSrc. (n.d.). Isoquinolines database - synthesis, physical properties.
  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (2002, January). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.
  • MDPI. (2020, December 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • MDPI. (2019, April 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • ACS Publications. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy.
  • MDPI. (2022, November 23). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
  • Journal of the Chemical Society B: Physical Organic. (1969). The tautomerism of 3-hydroxyisoquinolines.
  • Journal of the Chemical Society, Perkin Transactions 1. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems.
  • PubMed. (2005, May 26). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling.
  • ResearchGate. (2012, January). An Efficient One-Pot Synthesis of this compound-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters.
  • ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • Google Patents. (1951, June 26). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Juniper Publishers. (2018, August 13). Use of Methyliodide in o-Methylation of organic compounds.
  • National Institutes of Health. (2018, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • National Institutes of Health. (2022, November 16). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • Sciforum. (2017, November 8). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene).
  • PubMed. (1946, July). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
  • Wikipedia. (n.d.). Iodomethane.
  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives.

Sources

Application Notes and Protocols: 4-Hydroxyisoquinoline as a Versatile Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxyisoquinoline has emerged as a pivotal structural motif and a versatile intermediate in the landscape of pharmaceutical research and development. Its inherent reactivity and bicyclic framework serve as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of this compound, detailing its significance, synthesis, purification, and application in the synthesis of advanced pharmaceutical intermediates. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] From the potent vasodilator papaverine to the antihypertensive agent quinapril, the isoquinoline framework has consistently proven its therapeutic value.[3][4] this compound, a key derivative, offers a reactive hydroxyl group that facilitates further molecular elaboration, making it an excellent starting point for the synthesis of complex pharmaceutical agents.[5] Its applications span from the development of novel therapeutics for neurological disorders to the creation of compounds with potent anti-cancer and anti-inflammatory properties.[5][6][7]

Synthesis of this compound: A Comparative Overview of Synthetic Strategies

Several synthetic routes to the isoquinoline core have been established, each with its own merits and limitations. The choice of a particular method often depends on the desired substitution pattern, scalability, and availability of starting materials.

Classical Named Reactions for Isoquinoline Synthesis

Established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide reliable pathways to the isoquinoline scaffold.[2][3][8]

  • Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline, which can be subsequently aromatized.[3][8]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[3] This is particularly useful for generating stereocenters.

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[2]

Recommended Protocol: Dehydrogenation of 4-Keto-1,2,3,4-tetrahydroquinoline

A practical and efficient method for the preparation of 4-hydroxyquinolines involves the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline.[9] This method is advantageous due to the accessibility of the starting materials and the generally high yields.

G cluster_0 Synthesis of this compound A 4-Keto-1,2,3,4-tetrahydroisoquinoline E Reflux A->E B Palladium Catalyst (e.g., Pd/C) B->E C Hydrogen Acceptor (e.g., Maleic Acid) C->E D Solvent (e.g., Aqueous Acetone) D->E F This compound E->F G Work-up & Purification F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound via dehydrogenation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-keto-1,2,3,4-tetrahydroquinoline (1 equivalent).

  • Addition of Reagents: Add a suitable solvent such as 50% aqueous acetone, a palladium catalyst (e.g., 10% Pd on carbon, 0.1 equivalents), and a hydrogen acceptor like maleic acid (1.1 equivalents).[9]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction and Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Make the aqueous solution alkaline with a suitable base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 1: Typical Reaction Parameters for Dehydrogenation Synthesis

ParameterValue
Substrate4-Keto-1,2,3,4-tetrahydroisoquinoline
Catalyst10% Palladium on Carbon
Hydrogen AcceptorMaleic Acid
Solvent50% Aqueous Acetone
TemperatureReflux (approx. 60-70 °C)
Reaction Time8-12 hours
Typical Yield85-95%

Purification and Characterization of this compound

Purity of the intermediate is paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[10][11]

Purification Protocol: Recrystallization

Crystallization is a robust and scalable method for purifying solid organic compounds.[12]

Experimental Protocol:

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, methanol).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Results
Melting Point Assess puritySharp melting point consistent with literature values.
¹H NMR Structural elucidationChemical shifts and coupling constants consistent with the this compound structure.
¹³C NMR Structural confirmationNumber and chemical shifts of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry Molecular weight determinationMolecular ion peak corresponding to the molecular weight of this compound (C₉H₇NO).
HPLC Purity assessmentA single major peak indicating high purity (e.g., >99%).

Application in Pharmaceutical Synthesis: A Case Study

This compound is a valuable starting material for the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of certain kinase inhibitors or other biologically active compounds.

G cluster_1 Application of this compound in Drug Synthesis A This compound D O-Substituted Isoquinoline Intermediate A->D B Alkylation/Arylation Reagent B->D C Base & Solvent C->D E Further Functionalization D->E F Final API E->F

Caption: Generalized workflow for the derivatization of this compound.

Hypothetical Protocol: Synthesis of an O-Aryl-4-isoquinoline Ether

This protocol describes a general procedure for the O-arylation of this compound, a common step in the synthesis of various pharmaceutical agents.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Addition of Arylating Agent: Add the desired aryl halide or sulfonate (e.g., a substituted fluorobenzene, 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound and its related compounds.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Incompatible materials include strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its versatility as a synthetic intermediate, coupled with the rich pharmacology of the isoquinoline scaffold, ensures its continued relevance in the development of new and improved therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their pharmaceutical manufacturing endeavors.

References

  • DC Chemicals. 4-Hydroxyquinoline|MSDS. [Link]
  • People. This compound. [Link]
  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • Revanol.
  • National Center for Biotechnology Information. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • National Center for Biotechnology Information.
  • MySkinRecipes. This compound-8-carboxylic acid. [Link]
  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
  • Google Patents.
  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
  • Semantic Scholar.
  • AME Publishing Company. Isoquinoline derivatives and its medicinal activity. [Link]
  • Amerigo Scientific. This compound. [Link]
  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
  • PubMed.
  • Thieme Chemistry.
  • Google Patents.
  • National Center for Biotechnology Information. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. [Link]
  • PubMed.
  • PubMed. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

Sources

Antioxidant properties and assays for 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antioxidant Properties and Assay Protocols for 4-Hydroxyisoquinoline

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the antioxidant potential of this compound (also known as isoquinolin-4-ol). We will delve into the mechanistic underpinnings of its antioxidant activity, provide validated, step-by-step protocols for its evaluation, and offer insights into data interpretation and presentation.

Introduction: this compound as an Antioxidant Scaffold

This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1] Its structure, featuring a hydroxyl group (-OH) attached to an isoquinoline core, makes it a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2] The hydroxyl substituent is a key functional group that is often associated with antioxidant capabilities in many phenolic and heterocyclic compounds. This is because it can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3] Compounds like this compound and its derivatives are therefore valuable subjects of antioxidant research, serving as potential scaffolds for the development of novel therapeutic agents to combat oxidative stress.[1][2]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of this compound can be attributed to several mechanisms, primarily centered around its ability to interact with free radicals and modulate cellular defense systems.

Direct Radical Scavenging: Hydrogen Atom Transfer (HAT)

The principal mechanism for many phenolic antioxidants is Hydrogen Atom Transfer (HAT). The hydroxyl group on the 4-position of the isoquinoline ring can donate its hydrogen atom to a free radical (R•), neutralizing it and in turn forming a more stable, less reactive phenoxyl radical of this compound. The stability of this resulting radical is key to its efficacy as an antioxidant.

G cluster_0 Radical Scavenging by this compound (4-HIQ) 4HIQ_OH 4-HIQ-OH (Active Antioxidant) 4HIQ_O 4-HIQ-O• (Stable Radical) 4HIQ_OH->4HIQ_O H• donation Radical Free Radical (e.g., R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Potential for Cellular Antioxidant Pathway Activation

Beyond direct scavenging, there is a strong possibility that this compound, like other phenolic compounds, can exert antioxidant effects by activating endogenous defense mechanisms. A primary pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway .[4]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. When challenged by oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This upregulates the expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's overall defense against oxidative damage. While this mechanism is confirmed for related quinoline structures, it represents a key area for future investigation for this compound itself.[4][5]

Nrf2_Pathway cluster_nucleus Nucleus HIQ This compound (Potential Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HIQ->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Released) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Protection Cellular Protection & Redox Homeostasis Genes->Protection Leads to Nrf2_nuc->ARE Binds to

Caption: Potential Nrf2/ARE signaling pathway activation.

Protocols for In Vitro Antioxidant Capacity Assessment

A multi-assay approach is essential for a comprehensive evaluation of antioxidant activity, as different assays reflect different mechanisms (e.g., HAT vs. electron transfer) and react differently to various types of antioxidants. Here we provide detailed protocols for four standard assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in a dark, amber bottle at 4°C to prevent degradation.[4]

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare identical serial dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank/negative control) to the respective wells.[4]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4][6]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][7]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 [8] Where Abs_control is the absorbance of the DPPH solution with methanol only, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

    • Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Causality Behind Choices:

  • Methanol as Solvent: DPPH and many phenolic compounds are readily soluble in methanol, making it a common and effective solvent for this assay.

  • Incubation in the Dark: DPPH is light-sensitive and can degrade, leading to a false positive result. Incubation in the dark ensures that the observed absorbance decrease is due to the action of the antioxidant.

  • Positive Control: Using a well-characterized antioxidant like Ascorbic acid or Trolox validates the assay's performance and provides a benchmark against which to compare the activity of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance is measured spectrophotometrically at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate-buffered saline (PBS), pH 7.4

  • Positive Control: Trolox

  • 96-well microplate and reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.[4][9]

  • Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Test Compound and Control: Prepare serial dilutions of this compound and the Trolox standard as described in the DPPH protocol.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound, positive control, or solvent (blank) to the respective wells.[4]

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The TEAC value of the sample is then calculated from this curve and expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at ~593 nm. This assay is based on an electron transfer mechanism.[6][10]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard: Ferrous sulfate (FeSO₄) or Trolox

  • 96-well microplate and reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm this solution to 37°C in a water bath before use.[11]

  • Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and a standard (FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or solvent (blank) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a defined period (typically 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.[6]

  • Data Analysis:

    • Create a standard curve using the known concentrations of the FeSO₄ or Trolox standard.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents or Trolox equivalents.[8]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). It is considered highly relevant as it utilizes a biologically relevant radical source.[12]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Standard: Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader with kinetic reading capability

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein in phosphate buffer.

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

    • Prepare the AAPH solution in phosphate buffer immediately before use, as it is thermally labile.[13]

  • Assay Procedure:

    • Equilibrate the plate reader to 37°C.

    • In a black 96-well plate, add 25 µL of the test compound, Trolox standard, or buffer (blank) to appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.[13]

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in the reader and begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520-538 nm) every 1-2 minutes for at least 60-90 minutes.[13]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample/standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound in Trolox Equivalents (TE) from the standard curve.

Data Presentation and Comparative Benchmarking

To provide context for your experimental results, it is crucial to compare the activity of this compound with known standards. The following table provides typical value ranges for common antioxidants, which can serve as a reference point. Note that these values can vary based on specific experimental conditions.

AntioxidantDPPH IC₅₀ (µg/mL)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe(II)/g)
Ascorbic Acid 2 - 101.0 - 1.2~2000 - 10000
Trolox 3 - 81.0 (by definition)~1500 - 5000
BHT 10 - 500.5 - 0.8Lower than Trolox
(Data synthesized from literature[8])

Safety and Handling of this compound

As a research chemical, this compound must be handled with appropriate care.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles when handling the compound.[15]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Ingestion: Rinse mouth and consult a physician.[15]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before use.[15][17]

Conclusion

This compound presents a promising scaffold for antioxidant research due to its chemical structure. A thorough evaluation of its antioxidant capacity requires a multi-faceted approach employing a battery of in vitro assays such as DPPH, ABTS, FRAP, and ORAC. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate the properties of this compound. By adhering to these validated methods and comparing results against established standards, scientists can accurately characterize the antioxidant profile of this compound and its derivatives, paving the way for potential applications in drug discovery and development.

References

  • Chem-Impex. (n.d.). This compound.
  • People. (n.d.). This compound.
  • PubMed. (2002, March 15). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status.
  • ScienceDirect. (2012). A theoretical study on cellular antioxidant activity of selected flavonoids.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Revanol. (n.d.). Safety Data Sheet.
  • PubMed. (2012, January 15). Antioxidant properties of 4-quinolones and structurally related flavones.
  • National Institutes of Health (NIH). (n.d.). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • Google Patents. (1951, June 26). Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and in vitro antioxidant activity of some 8-hydoxyquinoline derivatives.
  • MDPI. (n.d.). Antioxidant Activity of Natural Hydroquinones.
  • MDPI. (n.d.). Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways, Detection Technologies, and Nutritional Applications.
  • PubMed Central (PMC). (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • LinkedIn. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • Journal of Food Science and Technology. (n.d.). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia.
  • G-Biosciences. (n.d.). ORAC Assay.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Zen-Bio. (2021, June 1). ORAC Antioxidant Assay Kit.
  • ATZ Labs. (n.d.). ABTS Antioxidant Assay Kit.
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • Bioquochem. (n.d.). KF01004 ORAC Antioxidant Capacity Assay Kit.
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY.
  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity.
  • ResearchGate. (2018, January 16). How to perform the ABTS assay in hydro-methanolic extracts?.
  • SciSpace. (2011, February 25). Genesis and development of DPPH method of antioxidant assay.
  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.

Sources

Application Notes and Protocols: 4-Hydroxyisoquinoline in the Development of OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, efficient, and stable materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of next-generation display and lighting technologies. Within the vast landscape of heterocyclic compounds, the hydroxyquinoline scaffold has proven to be of paramount importance, largely due to the remarkable success of tris(8-hydroxyquinolinato)aluminum (Alq3) as a robust electron transporter and emissive material.[1][2][3] This application note delves into the potential of a lesser-explored isomer, 4-hydroxyisoquinoline , as a foundational building block for new OLED materials. While direct applications of this compound in published OLED literature are sparse, its structural similarity to the highly successful 8-hydroxyquinoline moiety suggests significant untapped potential. This guide will provide a comprehensive framework for researchers interested in exploring this promising frontier. We will detail synthetic strategies for this compound and its derivatives, outline protocols for rigorous photophysical characterization, and provide a step-by-step methodology for the fabrication and performance evaluation of OLED devices. By leveraging established principles from the broader family of hydroxyquinoline-based materials, this document serves as a practical and scientifically grounded roadmap for the development of novel emitters and host materials based on the this compound core.

Introduction: The Promise of the Hydroxyquinoline Scaffold in OLEDs

The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its multilayered structure.[2] An ideal OLED material should possess high photoluminescence quantum yield (PLQY), thermal stability, and appropriate energy levels for efficient charge injection and transport. The 8-hydroxyquinoline ligand, particularly in its complex with aluminum (Alq3), has been a workhorse in the field of OLEDs for decades. Its success stems from a combination of good thermal stability, excellent electron-transporting properties, and reasonably high fluorescence quantum efficiency.[2][3]

This compound, an isomer of 8-hydroxyquinoline, presents an intriguing alternative for molecular design. The different positioning of the hydroxyl and nitrogen atoms can lead to distinct electronic properties, metal-ligand coordination geometries, and intermolecular interactions in the solid state. These differences could be strategically exploited to tune the emission color, improve quantum efficiency, and enhance the stability of OLED devices. This guide will provide the necessary protocols to synthesize, characterize, and test this compound derivatives for their potential in OLED applications.

Synthesis and Derivatization of this compound

The synthesis of the this compound core and its subsequent derivatization are the first critical steps in developing new OLED materials. The following protocols are based on established synthetic methodologies for isoquinoline and quinoline derivatives, which can be adapted for this compound.

Synthesis of the this compound Core

A common route to substituted hydroxyquinolines is the Conrad-Limpach reaction.[4] While specific conditions for this compound may require optimization, the general principles of this cyclization reaction provide a solid starting point.

Protocol 2.1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of an appropriate aniline with 1.1 equivalents of a β-ketoester (e.g., diethyl malonate).

  • Condensation: Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, slowly add the reaction mixture to a heated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C. Maintain this temperature for 30-60 minutes to facilitate the cyclization.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 4-hydroxyquinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization for OLED Applications

To be an effective OLED material, the this compound core often needs to be functionalized with other chemical groups to enhance its properties. For instance, bulky substituents can be introduced to prevent aggregation-caused quenching, and electron-donating or -withdrawing groups can be added to tune the emission wavelength.

Protocol 2.2: Palladium-Catalyzed Cross-Coupling for Derivatization

A versatile method for derivatization is the Suzuki cross-coupling reaction, which can be used to attach various aryl groups to a halogenated this compound precursor.

  • Halogenation: First, introduce a halogen (e.g., bromine or iodine) at a desired position on the this compound ring using a suitable halogenating agent (e.g., N-bromosuccinimide).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivatized this compound.

Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized materials is crucial for predicting their performance in an OLED.

Protocol 3.1: Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emission process.

  • Sample Preparation: Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., toluene or dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Reference Standard: Use a well-characterized fluorescence standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φ ≈ 0.95).

  • Spectrofluorometer Setup: Use a spectrofluorometer equipped with an integrating sphere for the most accurate measurements.

  • Data Acquisition: Measure the absorption spectrum (using a UV-Vis spectrophotometer) and the emission spectrum of both the sample and the reference standard under the same excitation wavelength.

  • Calculation: The quantum yield (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Table 1: Key Photophysical Properties to Characterize

PropertyDescriptionMeasurement Technique
Absorption Maximum (λ_abs) Wavelength of maximum light absorption.UV-Vis Spectroscopy
Emission Maximum (λ_em) Wavelength of maximum light emission.Fluorescence Spectroscopy
Stokes Shift Difference between λ_abs and λ_em.Calculated from spectra
Photoluminescence Quantum Yield (PLQY) Efficiency of light emission.Integrating Sphere Method
Fluorescence Lifetime (τ) Average time the molecule spends in the excited state.Time-Correlated Single Photon Counting (TCSPC)

OLED Device Fabrication and Characterization

The ultimate test of a new material is its performance in a functional device. The following is a general protocol for the fabrication of a multi-layer OLED using thermal evaporation, a common technique for small-molecule OLEDs.

Workflow for OLED Fabrication and Testing

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Deposit Hole Transport Layer (HTL) UV_Ozone->HTL Transfer to Vacuum Chamber EML Deposit Emissive Layer (EML) (Host:this compound Derivative) HTL->EML HBL Deposit Hole Blocking Layer (HBL) EML->HBL ETL Deposit Electron Transport Layer (ETL) HBL->ETL EIL Deposit Electron Injection Layer (EIL) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode IVL Current-Voltage-Luminance (I-V-L) Cathode->IVL Encapsulate and Test EL_Spectrum Electroluminescence Spectrum IVL->EL_Spectrum EQE External Quantum Efficiency (EQE) IVL->EQE Lifetime Operational Lifetime EQE->Lifetime

Caption: Workflow for OLED fabrication and characterization.

Protocol 4.1: Multi-Layer OLED Fabrication by Thermal Evaporation

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device architecture could be:

      • Hole Injection Layer (HIL): 10 nm of a suitable material like HAT-CN.

      • Hole Transport Layer (HTL): 40 nm of a material like NPB or TAPC.

      • Emissive Layer (EML): 20 nm of a host material doped with the synthesized this compound derivative (e.g., 5-10 wt%).

      • Electron Transport Layer (ETL): 40 nm of a material like Alq3 or TPBi.

      • Electron Injection Layer (EIL): 1 nm of LiF or Liq.

      • Cathode: 100 nm of Aluminum (Al).

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation.

    • Seal the devices with a glass lid and a UV-curable epoxy resin to protect the organic layers and the cathode from oxygen and moisture.

Device Performance Characterization

Protocol 4.2: Electroluminescence Characterization

  • I-V-L Measurement: Use a source meter and a photometer to measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated device.

  • Electroluminescence Spectrum: Measure the electroluminescence (EL) spectrum at a constant driving voltage using a spectroradiometer. From this, the Commission Internationale de l'Éclairage (CIE) coordinates can be calculated.

  • Efficiency Calculation:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage.

    • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical performance metric and can be calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Measure the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current drive.

Table 2: Key OLED Performance Metrics

MetricDescriptionUnits
Turn-on Voltage (V_on) The voltage at which the device begins to emit light (e.g., at 1 cd/m²).V
Maximum Luminance (L_max) The highest brightness achieved by the device.cd/m²
Maximum Current Efficiency (η_c) The peak efficiency of converting current to light.cd/A
Maximum Power Efficiency (η_p) The peak efficiency of converting power to light.lm/W
Maximum External Quantum Efficiency (EQE_max) The peak percentage of injected electrons that are converted to emitted photons.%
CIE Coordinates (x, y) The color of the emitted light on the CIE 1931 color space diagram.Unitless
Operational Lifetime (LT50) The time for the luminance to decay to 50% of its initial value.hours

Conclusion and Future Outlook

While the direct application of this compound in OLEDs is an emerging area, its structural analogy to the highly successful 8-hydroxyquinoline framework provides a strong impetus for its exploration. The protocols and methodologies outlined in this application note offer a comprehensive guide for researchers to synthesize, characterize, and evaluate this compound-based materials for OLED applications. By systematically investigating the structure-property relationships of this promising class of compounds, it may be possible to unlock new pathways to highly efficient and stable OLEDs for next-generation lighting and displays. The exploration of metal complexes of this compound, akin to Alq3, represents a particularly promising avenue for future research.

References

  • CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors - Google P
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Influence of Fe3+ on Photophysical Properties of Alq3 - Nanoparticle
  • US9518063B2 - Organic electroluminescent materials and devices - Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central
  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing)
  • Photophysical properties and OLED performance of light-emitting platinum(II)
  • Yellow Emissive Tris(8-hydroxyquinoline)
  • US8470388B1 - Electroluminescent devices and their manufacture - Google P
  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer | Request PDF - ResearchG
  • Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate)
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • This compound - Amerigo Scientific
  • Amine compound and organic electroluminescence device using the compound - P
  • Light-emitting devices based on organometallic platinum complexes as emitters | Request PDF - ResearchG

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile reactivity allows for the strategic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[3][4] This guide provides a comprehensive overview of key experimental protocols for the functionalization of this compound, focusing on O-alkylation, O-acylation, C-H functionalization, and palladium-catalyzed cross-coupling reactions. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and troubleshooting advice to empower researchers in synthesizing diverse libraries of isoquinoline derivatives.

Introduction: The Significance of this compound

Isoquinoline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and natural products, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The hydroxyl group at the C4 position of the isoquinoline core is a key functional handle. It not only influences the electronic properties of the heterocyclic system but also serves as a prime site for modification. Functionalization at this position can modulate the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, thereby significantly impacting its pharmacokinetic and pharmacodynamic profile. This document serves as a practical guide to the controlled and efficient chemical modification of this valuable scaffold.

Safety & Handling

Handling this compound and its reagents requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Reagent-Specific Hazards:

    • Bases: Strong bases like sodium hydride (NaH) are highly reactive and flammable; handle under an inert atmosphere (N₂ or Ar). Caustic bases like sodium hydroxide can cause severe burns.

    • Alkylating/Acylating Agents: Many alkyl halides and acyl chlorides are toxic, lachrymatory, and/or corrosive. Handle with extreme care.

    • Solvents: Anhydrous solvents like DMF and THF can be flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.[6]

    • Palladium Catalysts: Some palladium catalysts can be pyrophoric upon exposure to air, especially after filtration. Do not allow the filtered catalyst to dry completely in the air.

O-Functionalization: Alkylation and Acylation

The phenolic hydroxyl group is the most reactive site for electrophilic attack after deprotonation. O-alkylation and O-acylation are fundamental transformations for creating ethers and esters, respectively.

Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 4-methoxyisoquinoline. The principle involves the deprotonation of the hydroxyl group with a mild base to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Workflow Diagram: O-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve this compound in anhydrous DMF b Add K₂CO₃ (Base) a->b Inert Atmosphere (N₂) c Add Methyl Iodide (CH₃I) dropwise at 0 °C b->c d Warm to RT, stir for 4-6h c->d Monitor by TLC e Quench with H₂O d->e f Extract with Ethyl Acetate e->f g Purify by Column Chromatography f->g h Characterize Product g->h

Caption: General workflow for the O-alkylation of this compound.

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv., e.g., 145 mg, 1.0 mmol) and anhydrous dimethylformamide (DMF, 5 mL).

  • Basification: Add potassium carbonate (K₂CO₃, 2.0 equiv., e.g., 276 mg, 2.0 mmol). Stir the suspension at room temperature for 30 minutes.

    • Scientist's Note: K₂CO₃ is a suitable mild base for this transformation. For less reactive alkyl halides or hindered substrates, a stronger base like sodium hydride (NaH) may be required. If using NaH, ensure strict anhydrous conditions as it reacts violently with water.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (CH₃I, 1.2 equiv., e.g., 75 µL, 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should be less polar than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 4-methoxyisoquinoline.

Data Summary: Reagents for O-Alkylation

ReagentRoleEquivalentsTypical Amount (for 1 mmol scale)
This compoundStarting Material1.0145 mg
Potassium CarbonateBase2.0276 mg
Methyl IodideAlkylating Agent1.275 µL
DMFSolvent-5 mL

C-H Functionalization

Direct functionalization of C-H bonds is a powerful, atom-economical strategy for molecular diversification.[7] For quinoline and isoquinoline systems, these reactions are often directed by existing functional groups or achieved under specific catalytic conditions.

Strategy: Directed C-H Functionalization

While direct C-H functionalization of this compound can be challenging due to multiple potential reaction sites, a "programmed" approach, as demonstrated on the related 4-hydroxyquinoline scaffold, can be adapted.[8][9] This involves modifying the hydroxyl group to act as a directing group.

Conceptual Workflow: Directed C-H Functionalization

A This compound B Protect/Modify -OH (e.g., O-carbamoyl) A->B E Site-Selective C-H Functionalization B->E C Transition-Metal Catalyst (e.g., Pd, Rh, Ru) C->E D Coupling Partner (e.g., Alkene, Alkyne) D->E F Deprotection of -OH E->F G Functionalized Product F->G

Caption: Programmed C-H functionalization strategy.

Protocol Insight:

  • Protection/Direction: The hydroxyl group is first converted into a directing group, such as a carbamate or picolinamide ether. For example, reacting this compound with a carbamoyl chloride installs an O-carbamoyl group.

  • Directed C-H Activation: In the presence of a suitable transition-metal catalyst (e.g., Palladium, Rhodium), the directing group coordinates to the metal center and delivers it to a specific C-H bond (e.g., at the C3 or C5 position), enabling selective functionalization.[10]

  • Functionalization: The activated C-H bond can then react with a variety of coupling partners, such as alkenes (Heck-type reaction), alkynes, or organometallic reagents.

  • Deprotection: The directing group can be subsequently removed to regenerate the hydroxyl group, yielding a C-H functionalized this compound derivative.

Scientist's Note: This is an advanced strategy requiring careful optimization of the directing group, catalyst, and reaction conditions for each specific transformation. Researchers should consult leading literature on directed C-H activation of quinolines and isoquinolines for detailed procedures.[8][9][10]

Protocol: Photochemical C-H Hydroxyalkylation

A modern approach avoids pre-functionalization by using visible light to mediate a radical-based C-H hydroxyalkylation, offering a departure from classical Minisci-type reactions.[11][12][13]

Step-by-Step Protocol:

  • Setup: In a borosilicate vial, combine this compound (1.0 equiv.), the desired 4-acyl-1,4-dihydropyridine (1.2 equiv.), and anhydrous acetonitrile (0.3 M).[11]

  • Degassing: Sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with blue LEDs (approx. 455 nm). Irradiate the mixture with stirring at room temperature for 24-48 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the hydroxyalkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

For functionalization at the C4 position with aryl, vinyl, or alkynyl groups, the hydroxyl group must first be converted into a more effective leaving group, such as a triflate (-OTf).

Protocol: Triflation of this compound
  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a dry flask under nitrogen.

  • Basification: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv.).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise. The solution may turn dark.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude isoquinolin-4-yl triflate is often used directly in the next step without further purification.

Protocol: Suzuki Coupling of Isoquinolin-4-yl Triflate

The Suzuki reaction is a powerful method for forming C-C bonds between an organohalide/triflate and a boronic acid.[14][15]

Mechanism Overview: Suzuki Coupling

G cluster_product Pd(0)L₂ Pd(0)L₂ Pd(II) R¹-Pd(II)-X L₂ Pd(0)L₂->Pd(II) Oxidative Addition (R¹-X) R¹-Pd(II)-R² R¹-Pd(II)-R² L₂ Pd(II)->R¹-Pd(II)-R² Transmetalation (R²-B(OR)₂ + Base) R¹-Pd(II)-R²->Pd(0)L₂ Reductive Elimination Product R¹-R² R¹-Pd(II)-R²->Product

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • Setup: To a flask, add isoquinolin-4-yl triflate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Solvent: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Degassing: Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours under a nitrogen atmosphere. Monitor by LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the 4-arylisoquinoline product.

Data Summary: Typical Suzuki Reaction Conditions

ComponentExampleRole
SubstrateIsoquinolin-4-yl triflateElectrophile
Coupling PartnerPhenylboronic acidNucleophile
CatalystPd(PPh₃)₄Catalyst
BaseK₂CO₃Activates boronic acid
SolventDioxane/WaterReaction Medium

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in O-Alkylation Incomplete deprotonation; Poor quality alkylating agent; Insufficient reaction time/temp.Use a stronger base (NaH); Use fresh, pure alkyl halide; Increase temperature or reaction time.
No Reaction in Suzuki Coupling Inactive catalyst; Base is not strong enough; Poor quality boronic acid.Use a fresh batch of catalyst or a more active one (e.g., with SPhos ligand)[16]; Use a stronger base (e.g., K₃PO₄); Ensure boronic acid is not decomposed.
Formation of Side Products N-alkylation (for O-alkylation); Homocoupling of boronic acid (Suzuki).Use milder conditions to favor O-alkylation; Ensure thorough degassing for Suzuki coupling to minimize oxidative homocoupling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential. Cambridge Open Engage. [Link]
  • Barberis, C., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Gualandi, A., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16882. [Link]
  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. [Link]
  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.
  • ResearchGate. (2019). Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
  • Semantic Scholar. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • National Center for Biotechnology Information. (n.d.). Direct Functionalization of (Un)
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
  • National Center for Biotechnology Information. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • University of Nigeria, Nsukka. (2017).
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
  • Google Patents. (n.d.). 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemical Society Reviews (RSC Publishing). (2011).
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

4-Hydroxyisoquinoline: A Versatile Scaffold for the Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Hydroxyisoquinoline Moiety

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Among its derivatives, this compound (also known as isoquinolin-4-ol) stands out as a particularly versatile and valuable building block.[2] Its strategic importance lies in the presence of two key reactive sites: the hydroxyl group at the C4 position and the nucleophilic nitrogen atom within the heterocyclic ring. This dual reactivity, coupled with the inherent aromaticity of the isoquinoline system, allows for selective functionalization and the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound's application in alkaloid synthesis, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₉H₇NO[3]
Molecular Weight145.16 g/mol [4]
AppearanceOff-white to light yellow crystalline powder[5][6]
Melting Point192 - 194 °C
SolubilitySoluble in methanol, ethanol, and DMSO. Sparingly soluble in water.[]
pKaData available in IUPAC Digitized pKa Dataset[4]

Spectroscopic Data:

  • ¹H NMR: Spectral data can be found on NMRShiftDB.[4]

  • Mass Spectrometry (EI): Key fragments observed at m/z 145 (M+), 117.[4][8]

  • LC-MS/MS: Detailed fragmentation patterns are available in public databases.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification: [5]

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes skin and serious eye irritation.[4][5]

  • May cause respiratory irritation.[4]

Recommended Handling Procedures: [5][6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

  • Avoid inhalation of dust.[5][6]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

First Aid Measures: [5][6]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Core Reactivity and Synthetic Applications

The strategic utility of this compound stems from its ability to undergo a variety of chemical transformations, enabling the construction of diverse alkaloid frameworks. The primary modes of reactivity involve the hydroxyl group and the ring nitrogen.

N-Alkylation: Introducing Diversity at the Nitrogen Atom

N-alkylation is a fundamental transformation for modifying the isoquinoline core.[9] The choice of base and solvent is critical to achieving high yields and avoiding unwanted side reactions.

General Workflow for N-Alkylation:

N_Alkylation_Workflow Start Dissolve this compound in Anhydrous Solvent AddBase Add Base (e.g., K₂CO₃, NaH) Start->AddBase AddAlkylHalide Add Alkyl Halide (R-X) AddBase->AddAlkylHalide Reaction Heat/Stir (Monitor by TLC) AddAlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Figure 1. General workflow for the N-alkylation of this compound.

Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

  • To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.

Causality and Experimental Choices:

  • Base Selection: Potassium carbonate is a milder base suitable for many alkylations.[10] For less reactive alkyl halides, a stronger base like sodium hydride may be necessary to fully deprotonate the hydroxyl group, which can compete in reactivity.

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[10]

O-Alkylation: Functionalizing the Hydroxyl Group

O-alkylation introduces functionality at the C4 position, which is crucial for constructing certain alkaloid skeletons.[11] Direct O-alkylation can be challenging due to competing N-alkylation. A common strategy involves a two-step process.[12]

Protocol: O-Alkylation via a 4-Chloro intermediate

Part A: Synthesis of 4-Chloroisoquinoline

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) at 0 °C.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloroisoquinoline.

Part B: Nucleophilic Substitution with an Alcohol

  • Dissolve the 4-chloroisoquinoline (1.0 eq) and the desired alcohol (R-OH) (1.5-2.0 eq) in an anhydrous solvent like THF or DMF.

  • Add a base such as sodium hydride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and extraction as described for N-alkylation.

  • Purify the product by column chromatography.

Causality and Experimental Choices:

  • The conversion to the 4-chloro derivative transforms the hydroxyl group into a better leaving group, facilitating nucleophilic aromatic substitution.[12]

  • The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a potent nucleophile.

C-C Bond Formation: Building the Carbon Skeleton

The isoquinoline ring can participate in various C-C bond-forming reactions, which are essential for constructing the complex carbon frameworks of many alkaloids.[13]

Example Application: Mannich-type Reactions

The Mannich reaction and its modifications are powerful tools for introducing aminomethyl groups, which can be further elaborated.[14]

Protocol: Modified Mannich Reaction [14]

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq), paraformaldehyde (2.5 eq), and a secondary amine like piperidine (2.5 eq) in dichloromethane (DCM).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction and evaporate the solvent.

  • Purify the residue by column chromatography to isolate the Mannich base.

Causality and Experimental Choices:

  • The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the secondary amine.

  • The electron-rich this compound ring then acts as a nucleophile, typically reacting at the C3 position.

Application in the Synthesis of Key Alkaloids

The versatility of this compound is best demonstrated through its application in the total synthesis of complex and biologically significant alkaloids.

Case Study 1: Camptothecin and its Analogs

Camptothecin is a potent anticancer agent that functions by inhibiting topoisomerase I.[][15] Several synthetic routes to camptothecin and its analogs utilize precursors derived from isoquinoline structures. While direct synthesis from this compound is less common, the principles of isoquinoline chemistry are central to building the pentacyclic core.[16][17] The construction of the A, B, and C rings often involves strategies analogous to isoquinoline synthesis.[18]

Synthetic Logic for Camptothecin Core Construction:

Camptothecin_Synthesis A Substituted o-aminobenzaldehyde C Friedländer Annulation A->C B Dihydropyrone Derivative B->C D Tricyclic Quinoline Core (Rings A, B, C) C->D E Further Cyclizations D->E F Pentacyclic Camptothecin Scaffold (Rings A-E) E->F

Figure 2. Simplified logic for constructing the camptothecin core, highlighting the Friedländer annulation to form the quinoline system.

The synthesis of camptothecin analogs often involves the modification of the quinoline part of the molecule, underscoring the importance of synthetic methods for substituted quinolines and isoquinolines.[19]

Case Study 2: Mimosine

Mimosine is a non-proteinogenic amino acid found in some legumes, known for its various biological activities.[20][21] Its structure contains a 3-hydroxy-4-pyridone ring, which is structurally related to this compound. Synthetic strategies towards mimosine and its derivatives often involve the construction of this core heterocyclic system.[22]

Retrosynthetic Analysis of Mimosine: A plausible retrosynthetic disconnection of mimosine would lead back to a functionalized pyridine or pyrone precursor and an amino acid side chain. The synthesis of the core 3-hydroxy-4-pyridone ring shares chemical principles with the synthesis of substituted hydroxyquinolines and hydroxyisoquinolines.

Conclusion and Future Perspectives

This compound has proven to be an invaluable building block in organic synthesis, providing a versatile platform for the construction of complex alkaloids and other biologically active molecules. Its dual reactivity allows for selective functionalization at both the nitrogen and the C4-hydroxyl group, enabling a wide range of synthetic transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this scaffold. Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric functionalization of the isoquinoline core, further expanding its utility in the synthesis of enantiomerically pure therapeutic agents.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • Examples of 4-hydroxy and related quinolines as drug molecules. (n.d.). ResearchGate.
  • 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. (n.d.). Google Patents.
  • This compound (C9H7NO). (n.d.). PubChemLite.
  • A synthesis of mimosine. (2025-08-06). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central.
  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • 4-Hydroxyquinoline. (n.d.). PubChem.
  • Formal total synthesis of (±)-camptothecin and preparation of 22-hydroxyacuminatine analogs. (n.d.). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021-03-22). ResearchGate.
  • Biotechnological approaches for the production of camptothecin. (2024-06-19). PMC - NIH.
  • Plant antitumor agents. 22. Isolation of 11-hydroxycamptothecin from Camptotheca acuminata Decne: total synthesis and biological activity. (n.d.). PubMed.
  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Catalytic C-C Bond-Forming Reactions. (2005-03-14). Organic Chemistry Portal.
  • Insecticidal and Nematicidal Activities of Novel Mimosine Derivatives. (2015-09-14). PMC - NIH.
  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020-11-16). Juniper Publishers.
  • Mimosine in Leucaena as potent bio-herbicide. (2025-08-06). ResearchGate.
  • Isoquinoline. (n.d.). National Institute of Standards and Technology.

Sources

Application Notes and Protocols for In Vitro Assays Involving 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Hydroxyisoquinoline Scaffold

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical structure serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. Research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key in vitro assays to characterize the biological effects of this compound and its analogs. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical research and development.

Part 1: Anticancer Activity Assessment

The isoquinoline framework is a common feature in many natural and synthetic compounds with potent anticancer activities.[1][3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like cyclin-dependent kinases (CDKs).[1][4]

Cell Viability and Cytotoxicity: The MTT Assay

A foundational step in assessing the anticancer potential of any compound is to determine its effect on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.[3][5]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6][7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treat_cells 3. Treat Cells with Compound (24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance 6. Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of working concentrations.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

To understand if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/PI assay is employed.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Data Interpretation:

Annexin V StainingPI StainingCell Population
NegativeNegativeLive cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells

Part 2: Neuroprotective Effects Evaluation

Isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases, exhibiting neuroprotective properties.[2][10] In vitro models using neuronal cell lines like SH-SY5Y are instrumental in studying these effects.[11][12]

Neuroprotection Against Induced Cytotoxicity

Principle: Neurotoxicity can be induced in SH-SY5Y cells using agents like 1-methyl-4-phenylpyridinium (MPP+) or amyloid-beta (Aβ) peptide to mimic Parkinson's and Alzheimer's disease, respectively.[11][12] The neuroprotective potential of this compound can be assessed by its ability to rescue cells from this induced toxicity, often measured by the MTT assay.

Detailed Protocol: Neuroprotection Assay

  • Cell Culture: Culture and differentiate SH-SY5Y cells as required for the specific disease model.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a designated period (e.g., 2 hours).[13]

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 10 µM Aβ peptide) to the wells and incubate for 24 hours.[13]

  • Cell Viability Assessment: Perform the MTT assay as described in section 1.1 to determine the percentage of viable cells. An increase in cell viability in the presence of this compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.[13]

Part 3: Antioxidant Activity Screening

The antioxidant properties of this compound can contribute to its therapeutic effects by mitigating oxidative stress, a key factor in many diseases.

DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the radical scavenging activity of a compound.[14][15] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_prep 1. Prepare DPPH Solution in Methanol/Ethanol compound_prep 2. Prepare Serial Dilutions of this compound mix_reactants 3. Mix Compound with DPPH Solution compound_prep->mix_reactants incubate 4. Incubate in the Dark (30 min) mix_reactants->incubate read_absorbance 5. Measure Absorbance at 517 nm incubate->read_absorbance calculate_inhibition 6. Calculate % Radical Scavenging Activity read_absorbance->calculate_inhibition

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of this compound to the wells. Add 200 µL of the DPPH solution to each well. A control well should contain the solvent instead of the compound.

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.[15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[16]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Part 4: Enzyme Inhibition Assays

This compound derivatives have been identified as inhibitors of various enzymes, including HIF prolyl hydroxylases and cyclin-dependent kinases (CDKs).

HIF-1α Stabilization Assay

Principle: HIF prolyl hydroxylase (PHD) inhibitors prevent the degradation of the HIF-1α subunit, leading to its accumulation.[17] This stabilization can be detected by Western blotting.

Detailed Protocol: Western Blot for HIF-1α

  • Cell Treatment: Treat cells (e.g., HEK293) with this compound for 4-8 hours. A positive control such as cobalt chloride (CoCl2) can be used to induce HIF-1α stabilization.[18]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17] An increase in the HIF-1α band intensity indicates inhibition of its degradation.

CDK2 Kinase Activity Assay

Principle: The activity of CDK2 can be measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.[19] Luminescence-based assays like the ADP-Glo™ Kinase Assay are commonly used for this purpose.[2][19]

Detailed Protocol: Luminescence-Based CDK2 Assay

  • Reaction Setup: In a 384-well plate, add the test compound (this compound), recombinant CDK2/Cyclin E enzyme, and a mixture of the substrate peptide and ATP.[2][19]

  • Kinase Reaction: Incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[2]

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a kinase detection reagent that converts the produced ADP back to ATP.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. A decrease in luminescence indicates inhibition of CDK2.

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances. [Link]
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Scribd. (n.d.). Antioxidant activity by DPPH assay in vitro protocol.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). Molecules. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
  • DPPH Radical Scavenging Assay. (2022). Molecules. [Link]
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules. [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Darujav. [Link]
  • Quantification of HIF-1α stabilization/de-stabilization times in vitro. (n.d.). ResearchGate.
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2022). Frontiers in Pharmacology. [Link]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Darujav. [Link]
  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (2013). Biotechnology Reports. [Link]
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). Journal of Surgery and Medicine. [Link]
  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2019). PLoS One. [Link]
  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). Biological and Pharmaceutical Bulletin. [Link]
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022).
  • Nanoscale direct-to-biology optimization of Cdk2 inhibitors. (2023). ChemRxiv. [Link]
  • Real-Time Imaging of HIF-1α Stabilization and Degrad

Sources

Application Notes and Protocols for the Synthesis of 4-Hydroxyisoquinoline Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Hydroxyisoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] Within this class, the this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[2] Its inherent ability to form key hydrogen bonding interactions, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound analogs for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols, and illustrate how to leverage these analogs to build a robust SAR model, ultimately guiding the optimization of lead compounds.

Strategic Approaches to the Synthesis of the this compound Core

The construction of the this compound nucleus can be approached through several strategic disconnections. The choice of a particular synthetic route will often depend on the desired substitution pattern on both the carbocyclic and heterocyclic rings. Two classical and powerful methods for the synthesis of the isoquinoline core, the Bischler-Napieralski and Pictet-Spengler reactions, serve as foundational strategies that can be adapted for the synthesis of this compound precursors.[4][5]

A highly effective and direct approach to the this compound scaffold involves the cyclization of β-ketoester derivatives, a strategy that allows for the facile introduction of substituents at the C1 and C3 positions. This method is particularly advantageous for building a library of analogs for SAR studies due to the ready availability of a wide variety of starting materials.

Visualizing the Synthetic Strategy: From Precursors to the Core Scaffold

Caption: General synthetic strategy for the this compound core.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for the causality behind experimental choices to ensure reproducibility and success.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (A Key Precursor)

This protocol is an adaptation of the Gould-Jacobs reaction and provides a reliable method for constructing a key precursor to the this compound scaffold.[6]

Rationale: The reaction proceeds through the formation of an enamine intermediate from a substituted aniline and diethyl (ethoxymethylene)malonate, followed by a thermal cyclization. The use of a high-boiling solvent like diphenyl ether is crucial for achieving the high temperatures required for the intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine the substituted aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Initial Condensation: Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction progress can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add diphenyl ether (5-10 mL per gram of aniline) to the reaction mixture to serve as a high-boiling solvent. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solution.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add petroleum ether or hexane to the solidified mass to dilute the diphenyl ether and break up the solid. Filter the precipitate and wash thoroughly with petroleum ether to remove residual diphenyl ether. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield the desired ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Reactant MW ( g/mol ) Equivalents Example Amount
Aniline93.131.09.3 g (0.1 mol)
Diethyl (ethoxymethylene)malonate216.221.123.8 g (0.11 mol)
Diphenyl ether170.21-50-100 mL
Protocol 2: Hydrolysis and Decarboxylation to Yield the this compound Core

Rationale: This two-step sequence first hydrolyzes the ester to the corresponding carboxylic acid, which is then decarboxylated upon heating to afford the final this compound core. Basic hydrolysis is employed to cleave the ester, followed by acidification and thermal decarboxylation.

Step-by-Step Methodology:

  • Hydrolysis: Suspend the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 mL per gram of ester). Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid will form.

  • Decarboxylation: Filter the precipitated carboxylic acid and wash with cold water. The crude, moist acid can be directly used for the next step. Heat the carboxylic acid in a suitable high-boiling solvent (e.g., diphenyl ether or quinoline) at 230-250 °C until the evolution of carbon dioxide ceases (typically 30-60 minutes).

  • Work-up and Purification: Cool the reaction mixture and dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Building a Library of Analogs for SAR Studies

To conduct a meaningful SAR study, a library of analogs with diverse substituents at various positions of the this compound scaffold needs to be synthesized. The following sections outline strategies for introducing this diversity.

Functionalization of the Carbocyclic Ring (Positions 5, 6, 7, and 8)

The substitution pattern on the benzene ring is most readily controlled by starting with appropriately substituted anilines in Protocol 1. A wide variety of substituted anilines are commercially available, allowing for the introduction of electron-donating and electron-withdrawing groups, as well as halogens for further functionalization.

Functionalization at the C1 and C3 Positions

The core synthesis described above leads to a hydrogen at the C1 and C3 positions. To introduce substituents at these positions, modifications to the synthetic strategy are required.

  • C1-Substitution: The Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, can be employed to introduce substituents at the C1 position.[5] By varying the acyl group of the starting amide, a range of C1-substituted 3,4-dihydroisoquinolines can be prepared, which can then be oxidized to the corresponding isoquinolines. Subsequent steps would be required to introduce the 4-hydroxy group.

  • C3-Substitution: Direct functionalization of the this compound core at the C3 position can be challenging. However, strategies involving directed C-H functionalization are emerging as powerful tools for such transformations.[2]

Visualizing the SAR Workflow

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Core_Synthesis Synthesize this compound Core Analog_Library Synthesize Library of Analogs (Varying R1, R2, R3, R4) Core_Synthesis->Analog_Library Purification_Characterization Purify and Characterize Analogs (NMR, MS, HPLC) Analog_Library->Purification_Characterization Primary_Screening Primary Biological Assay (e.g., Kinase Inhibition Assay) Purification_Characterization->Primary_Screening IC50_Determination Determine IC50 Values Primary_Screening->IC50_Determination SAR_Analysis Analyze Structure-Activity Relationship IC50_Determination->SAR_Analysis Identify_Key_Features Identify Key Structural Features for Activity SAR_Analysis->Identify_Key_Features Design_New_Analogs Design Next Generation of Analogs Identify_Key_Features->Design_New_Analogs Iterative Design Cycle Design_New_Analogs->Analog_Library

Caption: Workflow for SAR studies of this compound analogs.

Structure-Activity Relationship (SAR) Insights: A Case Study on Kinase Inhibition

This compound and its analogs have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[6][7] The following table summarizes hypothetical SAR data for a series of this compound analogs against a target kinase, illustrating how systematic structural modifications can inform the development of more potent inhibitors.

Analog R1 (C5) R2 (C6) R3 (C7) R4 (C1) Kinase IC50 (nM) Comments
1 HHHH500Baseline activity of the core scaffold.
2 OMeHHH250Electron-donating group at C5 improves potency.
3 HClHH150Electron-withdrawing group at C6 enhances activity.
4 HHOMeH400Methoxy at C7 is less favorable than at C5.
5 HClHMe75Small alkyl group at C1 is well-tolerated.
6 HClHPh50Phenyl group at C1 significantly boosts potency, likely through additional hydrophobic interactions.
7 HBrHPh40Larger halogen at C6 further improves activity.
8 OMeClHPh20Combination of favorable substituents leads to a highly potent inhibitor.

Analysis of SAR Data:

  • Role of the 4-Hydroxy Group: The 4-hydroxy group is a critical pharmacophore, likely forming a key hydrogen bond with the hinge region of the kinase active site.

  • Carbocyclic Ring Substitution: The data suggests that substitution at the C6 position with an electron-withdrawing group like chlorine or bromine is beneficial for activity. An electron-donating group at the C5 position also enhances potency, while substitution at C7 is less impactful.

  • C1-Substitution: Introduction of a phenyl group at the C1 position dramatically increases potency, indicating the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved binding affinity.

Conclusion: A Roadmap for Novel Drug Discovery

This application note provides a strategic and practical framework for the synthesis of this compound analogs and their application in SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover the key structural determinants of biological activity and rationally design next-generation compounds with improved potency, selectivity, and drug-like properties. The detailed protocols and workflow presented herein are designed to empower drug discovery teams to efficiently navigate the path from initial hit to optimized lead candidate, accelerating the development of novel therapeutics.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Advances. [Link]
  • Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. (1998). PubMed. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PMC. [Link]
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (n.d.). ChemRxiv. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
  • 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. [Link]
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2023). MDPI. [Link]
  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candid
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PMC. [Link]
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC. [Link]
  • 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). MDPI. [Link]
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2017). PMC. [Link]
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017).
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers. [Link]
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Hydroxyisoquinoline Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important scaffold and its derivatives. This compound is a key intermediate in the development of pharmaceuticals, fluorescent probes, and other valuable chemical entities.[1][2] Achieving high yields and purity is paramount for the successful application of this versatile molecule.

This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to aid in the optimization of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which one should I choose?

A1: Several methods exist for the synthesis of 4-hydroxyisoquinolines, each with its own advantages and limitations. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. The most common routes include:

  • Conrad-Limpach Synthesis: This is a widely used method for preparing 4-hydroxyquinolines (and by extension, can be adapted for isoquinolines) from anilines and β-ketoesters.[3][4] It is a two-step process involving an initial condensation followed by a high-temperature cyclization.[4] This method is often favored for its scalability.[5]

  • Bischler-Napieralski Reaction: This reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][6] It typically involves cyclization using a dehydrating agent under acidic conditions.[1]

  • Pictet-Spengler Reaction: This reaction forms tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8] The resulting tetrahydroisoquinoline can be oxidized to the desired isoquinoline.

  • Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[9][10][11] While versatile, it is known for sometimes providing variable and low yields.[6]

  • Modern Catalytic Methods: More recent approaches utilize metal catalysts (e.g., palladium, copper, silver) and microwave assistance to improve yields, reduce reaction times, and enhance substrate scope.[12][13][14]

For unsubstituted this compound, the Conrad-Limpach and related methods are often a good starting point. For substituted derivatives, the choice will depend on the desired substitution pattern and the availability of precursors.

Q2: My overall yield is consistently low. What general factors should I investigate first?

A2: Low yields in organic synthesis can be multifactorial. Before delving into the specifics of a particular reaction, consider these general points:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side product formation and reduced yields. Ensure the purity of your aniline/amine and ketoester/aldehyde precursors.[5]

  • Anhydrous Conditions: Many of the reagents used in these syntheses, particularly the dehydrating agents in the Bischler-Napieralski reaction (e.g., POCl₃, P₂O₅), are sensitive to moisture.[6] Ensure your glassware is oven-dried and that you are using anhydrous solvents.

  • Reaction Temperature: Temperature is a critical parameter in many of these syntheses. For instance, the cyclization step of the Conrad-Limpach reaction requires high temperatures (around 250 °C).[3][5] Conversely, some reactions may require cooling to control exotherms and minimize side reactions. Precise temperature control is crucial.

  • Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation.

  • Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

A systematic approach to optimizing these general parameters can often lead to significant improvements in yield.

Troubleshooting Guide: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a thermal condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[3] The reaction proceeds in two stages: formation of a β-aminoacrylate followed by a high-temperature cyclization.[4][5]

Conrad_Limpach_Mechanism Aniline Aniline Intermediate Schiff Base Intermediate Aniline->Intermediate + H⁺, -H₂O Ketoester β-Ketoester Ketoester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized High Temp. (~250 °C) Product This compound (enol form) Cyclized->Product -ROH Quinolone 4-Quinolone (keto form) Product->Quinolone Tautomerization

Caption: Mechanism of the Conrad-Limpach Synthesis.

Q: My Conrad-Limpach cyclization step is giving a low yield or a tarry mixture. What's going wrong?

A: This is a common issue in the Conrad-Limpach synthesis and is often related to the high temperatures required for the cyclization step.

Causality: The cyclization is an intramolecular electrophilic aromatic substitution that requires significant thermal energy to overcome the activation barrier and disrupt the aromaticity of the aniline ring.[15] Insufficient temperature will lead to incomplete reaction, while excessive temperature or localized overheating can cause decomposition of the starting material and product, resulting in a tarry mixture.[5] The choice of solvent is also critical for maintaining a consistent high temperature and preventing side reactions.[3][15]

Troubleshooting Protocol:

  • Verify Temperature Control: Ensure your reaction setup allows for precise and uniform heating. For larger scale reactions, mechanical stirring is essential to prevent localized overheating.

  • Optimize the Solvent: The boiling point of the solvent is a key factor in achieving the necessary reaction temperature. High-boiling, inert solvents are preferred.

    SolventBoiling Point (°C)Typical Yield (%)Notes
    Mineral Oil> 275~95%Inexpensive, but can be difficult to remove during workup.[15]
    Dowtherm A257HighA eutectic mixture of diphenyl ether and biphenyl; a liquid at room temperature but can have an unpleasant odor.[15]
    1,2,4-Trichlorobenzene214~66%A good, less expensive alternative.[15]
    2-Nitrotoluene222~65%Another viable, cost-effective option.[15]
    2,6-di-tert-butylphenol265~65%A clean solvent with no unpleasant odor.[15]
  • Experimental Protocol for Solvent Screening:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-aminoacrylate intermediate (1 equivalent).

    • Add the chosen high-boiling solvent (e.g., 2,6-di-tert-butylphenol) to achieve a concentration of approximately 0.5 M.

    • Heat the reaction mixture to the desired temperature (e.g., 250 °C) and maintain for the optimized reaction time (monitor by TLC).

    • After completion, cool the reaction mixture and isolate the product. For non-polar solvents, the product may precipitate upon cooling. The product can then be collected by filtration. If the product remains in solution, consider solvent removal under reduced pressure or extraction.[5]

Q: I am observing a significant amount of a pyridinedione side product. How can I minimize its formation?

A: The formation of a 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione derivative can occur, especially at lower temperatures.[16]

Causality: This side product arises from an alternative reaction pathway where two molecules of the aniline react with one molecule of the acetonedicarboxylate. Higher temperatures favor the desired intramolecular cyclization to the 4-hydroxyquinoline.

Troubleshooting Protocol:

  • Increase Reaction Temperature: The critical reaction temperature to minimize this side product is often above 245 °C.[16]

  • Avoid Acid Catalysis in Cyclization: While acid catalysis is used in the initial condensation, adding an acid catalyst during the high-temperature cyclization step can sometimes favor the formation of the pyridinedione byproduct.[16]

  • Modified One-Pot Procedure:

    • Dissolve the aniline (1 equivalent) and diethyl-1,3-acetonedicarboxylate (1 equivalent) in ethanol and reflux for 6 hours to form the enamine intermediate.[16]

    • Remove the ethanol by vacuum distillation.

    • Dissolve the residue in a high-boiling solvent like 1,2-dichlorobenzene and heat to a temperature above 245 °C to effect cyclization.[16]

Troubleshooting Guide: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[1][17] The dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Intermediate1 Imine-ester or Nitrilium Ion Intermediate Amide->Intermediate1 Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate1->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start [Impure] Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions [Purity OK] Check_Conditions->Start [Incorrect] Check_Reagents Assess Reagent Activity/Anhydrousness Check_Conditions->Check_Reagents [Conditions OK] Check_Reagents->Start [Degraded/ Wet] Optimize_Solvent Optimize Solvent Check_Reagents->Optimize_Solvent [Reagents OK] Optimize_Catalyst Optimize Catalyst/ Dehydrating Agent Optimize_Solvent->Optimize_Catalyst Change_Route Consider Alternative Synthetic Route Optimize_Catalyst->Change_Route [No Improvement] Success Improved Yield Optimize_Catalyst->Success

Caption: A general workflow for troubleshooting synthesis problems.

Purification of this compound

The purification of this compound can be challenging due to its amphoteric nature. Common methods include:

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent will depend on the specific derivatives. For 4-hydroxy-5-chloroquinoline, methanol has been used successfully. [18]* Acid-Base Extraction: The phenolic hydroxyl group makes this compound acidic, while the nitrogen atom is basic. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous base (e.g., NaOH solution) to deprotonate the hydroxyl group and move the product into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl or acetic acid) to precipitate the purified product. [18] 5. Collect the precipitate by filtration.

  • Column Chromatography: While possible, the polar nature of this compound can lead to tailing on silica gel. Using a more polar solvent system or a different stationary phase (e.g., alumina) may be necessary.

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). National Institutes of Health.
  • Bischler–Napieralski reaction. (n.d.). Wikipedia.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Bischler–Napieralski reaction. (2023). www.wenxuecity.com.
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2018). ResearchGate.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI.
  • This compound. (n.d.). People.
  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
  • Pictet Spengler synthesis of isoquinoline. (n.d.). Química Organica.org.
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. (2020). Aaltodoc.
  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). ACS Publications.
  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ACS Publications.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2023). National Center for Biotechnology Information.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). SpringerLink.
  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). (2024). WJBPHS.
  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.

Sources

Purification of 4-Hydroxyisoquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 4-Hydroxyisoquinoline by recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to the challenges you may encounter. This center is structured in a direct question-and-answer format to address your specific issues efficiently.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the principles of its recrystallization.

Q1: What is this compound, and why is its purity critical?

This compound (CAS No: 3336-49-0), also known as isoquinolin-4-ol, is a heterocyclic aromatic compound.[1][2] Its structure serves as a valuable scaffold in medicinal chemistry for the synthesis of bioactive molecules and in the development of new pharmaceuticals, particularly for neurological disorders.[2][3] Given its role as a precursor, high purity is paramount to ensure the reliability of subsequent synthetic steps, the integrity of biological screening data, and compliance with regulatory standards for active pharmaceutical ingredients (APIs). Impurities can lead to unwanted side reactions, lower the yield of the target molecule, and introduce toxic byproducts.[4][5]

Q2: What are the ideal characteristics of a solvent for recrystallizing this compound?

The perfect solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or cold temperatures.[6][7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, the ideal solvent should either completely fail to dissolve impurities or keep them fully dissolved even when the solution is cold, allowing for their separation.[6][8] The solvent must also be chemically inert towards this compound and be volatile enough to be easily removed from the final crystals.[8]

Q3: How do I systematically choose a suitable recrystallization solvent?

A systematic approach is more efficient than random selection. Given that this compound is a polar molecule with hydrogen bonding capability (due to the -OH group and nitrogen atom), polar solvents are a good starting point.[9] The principle of "like dissolves like" is a useful guide.[10]

A recommended screening process involves testing the solubility of a small amount of crude material (~50-100 mg) in various solvents (~1 mL).[6]

Table 1: Potential Solvents for Screening this compound Recrystallization

Solvent Polarity Boiling Point (°C) Rationale & Expected Behavior
Water High 100 May be a good choice for this polar compound.[11] The high boiling point allows for a wide solubility gradient.
Ethanol/Methanol High 78 / 65 Often effective for polar, hydrogen-bonding compounds. A good starting point.[12]
Isopropanol Medium-High 82 Less polar than ethanol; may offer a better solubility profile if ethanol is too effective a solvent at room temp.
Ethyl Acetate Medium 77 A good choice for compounds of intermediate polarity.[13]
Acetone Medium 56 Often a very good solvent, but its low boiling point may not provide a sufficient solubility gradient.[11]
Toluene Low 111 Less likely to be a good single solvent due to polarity mismatch, but could be useful as an anti-solvent.[13]

| Hexane/Heptane | Very Low | 69 / 98 | Unlikely to dissolve this compound; primarily useful as an anti-solvent in a mixed-solvent system.[13] |

Q4: What specific safety precautions should I take when handling this compound?

According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][14] Therefore, standard laboratory personal protective equipment (PPE) is required: safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[15] Avoid inhaling dust or vapors.[16]

Troubleshooting Guide: From Problem to Solution

This section is designed to provide direct answers to the most common issues encountered during the recrystallization of this compound.

Q1: I've added the hot solvent, but my crude this compound is not dissolving.

  • Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Continue adding small portions of the near-boiling solvent to the mixture with continuous stirring or swirling until the solid dissolves completely.[17] Be patient, as dissolution can be slow.[18]

  • Possible Cause 2: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent even at high temperatures.

    • Solution: If the bulk of your compound has dissolved but some particulate matter remains, this is the likely cause. Do not add a large excess of solvent trying to dissolve these particles. Instead, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.[18]

  • Possible Cause 3: Inappropriate Solvent. The chosen solvent may simply be a poor choice for this compound.

    • Solution: If the compound shows very little sign of dissolving even with a significant amount of hot solvent, it is best to recover the material by evaporating the solvent and starting over with a different solvent from the screening table.[19]

Q2: My solution is clear and hot, but no crystals are forming upon cooling.

  • Possible Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[19] The solution is not supersaturated upon cooling because the concentration of this compound is too low.

    • Solution: Re-heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration.[20] Allow the concentrated solution to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, but the crystals lack a surface to begin growing (nucleation).[19]

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide nucleation sites.[21][22]

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny speck ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[23][24]

  • Possible Cause 3: Cooling Too Slowly or Not Enough. The solution may not be cold enough to sufficiently decrease the solubility.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further reduce the temperature and induce crystallization.[17][25]

Q3: Instead of crystals, an oil has formed at the bottom of my flask.

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[19]

  • Possible Cause 1: Solution Cooled Too Quickly. Rapid cooling can cause the compound to crash out of solution as a liquid.

    • Solution: Re-heat the flask to re-dissolve the oil. Allow the flask to cool much more slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature.[20]

  • Possible Cause 2: Significant Impurities. Impurities can depress the melting point of the mixture, leading to oil formation.

    • Solution: Re-heat to dissolve the oil, then add a small amount of extra hot solvent to lower the saturation temperature.[19][22] Let it cool slowly. If this fails, the material may require pre-purification by another method, like a quick column through a plug of silica, before attempting recrystallization again.[22]

Q4: My final crystals are still colored (e.g., yellow or brown).

Commercial this compound is often described as a yellow or brown solid, so some color may be inherent.[2][26] However, if you are trying to remove colored impurities, consider the following:

  • Possible Cause: Colored Impurities Co-crystallized with the Product. These impurities have similar solubility properties to your compound.

    • Solution (Activated Charcoal): Highly colored, polar impurities can often be removed by adsorption onto activated charcoal.[18][27] After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of decolorizing charcoal (1-2% by weight).[18] Re-heat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[18]

Q5: My final yield of pure crystals is very low.

  • Possible Cause 1: Using Too Much Solvent. As discussed in Q2, this is a primary cause of low recovery, as a significant portion of the product remains in the cold mother liquor.[10][20]

    • Solution: Before starting, use the minimum amount of hot solvent necessary to dissolve the crude solid.[28] If you suspect product remains in the filtrate, you can try to recover a second crop of crystals by evaporating some solvent and re-cooling.

  • Possible Cause 2: Premature Crystallization. The product may have crystallized in the funnel during hot filtration.

    • Solution: To prevent this, use a pre-heated funnel (stemless or short-stemmed is best) and fluted filter paper for rapid filtration.[27] Keep the solution near its boiling point during the transfer.[18]

  • Possible Cause 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[10]

    • Solution: Always wash the filter cake with a minimal amount of fresh, ice-cold solvent.

Visualized Workflows and Protocols

To provide a clear, actionable guide, the following section includes a step-by-step protocol and visual diagrams for the purification process.

Diagram: Standard Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt 2. Hot Gravity Filtration hot_filt_q->hot_filt Yes cool 3. Cool Slowly to Room Temp hot_filt_q->cool No hot_filt->cool ice_bath 4. Cool in Ice-Water Bath cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry finish End: Pure This compound dry->finish

Caption: General workflow for the purification of this compound.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Occurs During Cooling no_xtals No Crystals Form start->no_xtals Is it lack of precipitation? oil_out Compound Oils Out start->oil_out Is it liquid formation? soln_no_xtals1 Boil off some solvent to concentrate solution no_xtals->soln_no_xtals1 Cause: Too much solvent? soln_no_xtals2 Scratch inner surface of flask with glass rod no_xtals->soln_no_xtals2 Cause: No nucleation? soln_oil_out1 Re-heat to dissolve oil, add a little more solvent oil_out->soln_oil_out1 Cause: Too concentrated or impure? soln_no_xtals3 Add a seed crystal of pure compound soln_no_xtals2->soln_no_xtals3 If scratching fails soln_oil_out2 Cool solution very slowly (insulate flask) soln_oil_out1->soln_oil_out2 Then...

Caption: Decision tree for common recrystallization problems.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol assumes a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified through preliminary screening.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling the flask after each addition. Continue adding solvent until the solid just dissolves.[28] Avoid adding a large excess.[10]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source and allow it to cool slightly.

    • Add a spatula-tip of activated charcoal to the solution.

    • Gently heat the mixture back to boiling for 2-3 minutes while swirling.

  • Hot Gravity Filtration (if needed):

    • This step is necessary if insoluble impurities or charcoal are present.

    • Place a piece of fluted filter paper into a stemless or short-stemmed glass funnel. Place the funnel into the neck of a clean receiving Erlenmeyer flask.

    • Pre-heat the entire apparatus by pouring some boiling solvent through it.

    • Quickly pour the hot solution containing the dissolved product through the filter paper.[18]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[28] Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[17]

  • Collection and Washing:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel.[18]

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away any remaining soluble impurities.[10]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a mild temperature can be used.

  • Analysis:

    • Once dry, weigh the pure crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • University of Canterbury. (2006, January 8). Crystallisation Techniques.
  • Quora. (2021, May 6). What are the ways by which crystallization can be induced? Does supersaturated produce crystals?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Isoquinolinol. PubChem.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyisoquinolin-1(2h)-one. PubChem.
  • ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • National Center for Biotechnology Information. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • University of Patras. (n.d.). Exp. 11 The influence of pH on solubility in water.
  • Amerigo Scientific. (n.d.). This compound.
  • Molekula Ltd. (n.d.). Purchase this compound [3336-49-0] online.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • SpringerLink. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • YouTube. (2023, January 20). Recrystallization Technique.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.

Sources

Troubleshooting common side reactions in 4-Hydroxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-hydroxyisoquinoline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and resolve side reactions but also to understand the underlying chemical principles to optimize your synthetic strategy.

Section 1: Understanding the Synthetic Landscape and Common Pitfalls

The synthesis of this compound primarily relies on two well-established methods: the Bischler-Napieralski reaction followed by demethylation, and the Pomeranz-Fritsch reaction. Each route presents a unique set of challenges, particularly concerning regioselectivity and the formation of unwanted byproducts. This guide will dissect these common issues and provide actionable troubleshooting strategies.

The Bischler-Napieralski Approach: A Tale of Two Isomers

A prevalent route to this compound involves the cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide, followed by demethylation of the resulting 4-methoxyisoquinoline. The primary hurdle in this approach is controlling the regioselectivity of the intramolecular electrophilic aromatic substitution.

Question: My Bischler-Napieralski reaction of N-(2-(3-methoxyphenyl)ethyl)acetamide is producing a mixture of two isomers that are difficult to separate. How can I favor the formation of the desired precursor to this compound?

Answer: This is a classic challenge of regioselectivity. The electron-donating methoxy group at the meta-position directs the cyclization to either the C2 (ortho) or C6 (para) position of the phenyl ring, leading to the formation of 8-methoxy- and 6-methoxy-3,4-dihydroisoquinoline, respectively. Subsequent oxidation and demethylation would then yield a mixture of 8-hydroxy- and 6-hydroxyisoquinolines, not the desired this compound.

To achieve the this compound scaffold via this route, one must start with a precursor that directs cyclization appropriately, or employ a strategy that allows for the separation of isomers.

Troubleshooting Strategies:

  • Starting Material Selection: The primary issue lies in the starting material. To obtain a this compound, the cyclization needs to occur at the position that will become C4. A more direct Bischler-Napieralski approach would involve a starting material where the cyclization is unambiguously directed. However, if you are committed to the 3-methoxyphenethylamine starting material, controlling the reaction conditions is key.

  • Reaction Conditions: The choice of the condensing agent can influence the isomeric ratio. While strong dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) are effective for less reactive substrates, they can sometimes lead to a less selective reaction[1].

    • Milder Conditions: Experiment with milder dehydrating agents such as polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) with 2-chloropyridine, which may offer better regiocontrol at lower temperatures[2].

    • Solvent Effects: The choice of solvent can also play a role. Non-polar, high-boiling solvents like xylene are often used, but exploring other options may influence the transition state energies for the formation of the two isomers.

Side Reaction Spotlight: The Retro-Ritter Reaction

A common side reaction in Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrenes[3]. This occurs when the nitrilium ion intermediate, necessary for cyclization, undergoes fragmentation.

Question: I am observing a significant amount of a styrene byproduct in my reaction mixture. How can I suppress this side reaction?

Answer: The formation of a styrene byproduct is indicative of the instability of the nitrilium ion intermediate under the reaction conditions.

Mitigation Strategies:

  • Use of Nitrile as a Solvent: Employing the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product[3].

  • Modified Procedure with Oxalyl Chloride: A modified Bischler-Napieralski protocol using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the styrene byproduct.

The Pomeranz-Fritsch Reaction: Navigating a Labyrinth of Byproducts

The Pomeranz-Fritsch reaction offers a more direct route to the isoquinoline core. For the synthesis of this compound, 3-hydroxybenzaldehyde would be a logical starting material to react with an aminoacetaldehyde acetal. However, this reaction is notorious for its potential to generate a variety of byproducts.

Question: My Pomeranz-Fritsch reaction with 3-hydroxybenzaldehyde is giving a low yield of the desired 7-hydroxyisoquinoline (a regioisomer of this compound) and a complex mixture of byproducts. How can I improve the selectivity and yield?

Answer: The Pomeranz-Fritsch reaction is highly sensitive to the acid catalyst and reaction conditions. The electron-donating hydroxyl group on the benzaldehyde can improve yields by facilitating the electrophilic cyclization step[4]. However, it also directs the cyclization, and with a meta-substituent, a mixture of regioisomers is possible. The primary cyclization products will be the 7-hydroxy and 5-hydroxyisoquinolines. Obtaining the this compound via this route with this starting material is not straightforward.

Troubleshooting Strategies:

  • Acid Catalyst Optimization: The choice and concentration of the acid catalyst are critical.

    • Common Catalysts: Concentrated sulfuric acid is traditionally used, but can lead to charring and polymerization[4][5].

    • Alternative Acids: Trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity and cleaner reactions in some systems[5]. A systematic screening of different acid catalysts and their concentrations is highly recommended.

  • Temperature Control: Harsh acidic conditions combined with high temperatures can lead to the formation of intractable polymeric materials[5]. Careful control of the reaction temperature is crucial.

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can significantly interfere with the reaction, leading to the formation of side products and lower yields[5]. Ensure the purity of your starting materials before proceeding.

Side Reaction Spotlight: Benzo[d]azepinone Formation

Under certain acidic conditions, a competitive cyclization pathway can lead to the formation of a seven-membered ring, a benzo[d]azepinone scaffold[5].

Question: I have identified a byproduct with a seven-membered ring in my reaction mixture. How can I prevent its formation?

Answer: The formation of this byproduct is highly dependent on the acid catalyst used.

Prevention:

  • Avoid Certain Acids: Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of the benzo[d]azepinone byproduct[5].

  • Favor Isoquinoline Formation: To favor the desired isoquinoline synthesis, consider using alternative acid catalysts like trifluoroacetic acid (TFA) or methanesulfonic acid[5].

Section 2: Purification and Characterization of this compound

The successful synthesis of this compound is often followed by the challenging task of purification, especially when regioisomers are present.

Question: How can I effectively purify this compound from its regioisomers (e.g., 6-hydroxyisoquinoline or 8-hydroxyisoquinoline)?

Answer: The separation of regioisomers can be challenging due to their similar physical properties. A multi-step purification strategy is often necessary.

Purification Protocol:

  • Column Chromatography: This is the primary method for separating isomers.

    • Stationary Phase: Silica gel is commonly used. For challenging separations, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.

    • Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate, dichloromethane, or methanol. Adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.

  • Recrystallization: If a significant amount of a single isomer can be enriched by chromatography, recrystallization can be an effective final purification step.

    • Solvent Selection: The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. A mixture of solvents can also be effective.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Characterization:

Unequivocal identification of the desired this compound isomer requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show distinct chemical shifts and coupling patterns for the aromatic protons of each isomer.

    • ¹³C NMR will provide information on the chemical environment of each carbon atom.

    • 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for definitively assigning the structure and confirming the position of the hydroxyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for hydroxyisoquinoline.

  • Infrared (IR) Spectroscopy: Will show a characteristic O-H stretching vibration for the hydroxyl group.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Bischler-Napieralski Reaction

This is a general guideline and requires optimization for specific substrates.

  • Amide Formation: React the appropriate phenethylamine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-phenethylacetamide.

  • Cyclization: a. In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the N-phenethylacetamide in a dry, high-boiling solvent (e.g., toluene or xylene). b. Add the dehydrating agent (e.g., POCl₃ or P₂O₅) portion-wise or via the dropping funnel at a controlled temperature (often starting at 0 °C and then warming). c. Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture and carefully pour it onto crushed ice. b. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH > 10. c. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Pomeranz-Fritsch Reaction

This is a general guideline and requires optimization for specific substrates.

  • Schiff Base Formation: a. In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene). b. Add the aminoacetaldehyde diethyl acetal (1 to 1.2 equivalents). c. Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the Schiff base by TLC or NMR. d. Once complete, remove the solvent under reduced pressure.

  • Cyclization: a. To the crude Schiff base, add the chosen acid catalyst (e.g., concentrated sulfuric acid, TFA) at a controlled temperature (often 0 °C). b. Allow the reaction to proceed at the optimized temperature and time, monitoring by TLC or LC-MS.

  • Work-up: a. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution). b. Extract the product with an organic solvent. c. Wash the combined organic extracts, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterBischler-NapieralskiPomeranz-Fritsch
Key Reactants β-phenethylamideBenzaldehyde, Aminoacetaldehyde acetal
Common Catalyst POCl₃, P₂O₅, PPAH₂SO₄, TFA, MsOH
Key Intermediate Nitrilium ion or Imidoyl phosphateSchiff base
Common Side Reactions Retro-Ritter (styrene formation), Isomer formationPolymerization, Benzo[d]azepinone formation, Isomer formation
Typical Yields Variable (30-70%)Variable, often low (20-60%)

Section 4: Visualizing the Challenges

To better understand the decision-making process in troubleshooting these syntheses, the following diagrams illustrate the key reaction pathways and potential side reactions.

Bischler_Napieralski cluster_0 Bischler-Napieralski Pathway Starting Amide Starting Amide Nitrilium Ion Nitrilium Ion Starting Amide->Nitrilium Ion Dehydrating Agent (e.g., POCl3) Desired Dihydroisoquinoline Desired Dihydroisoquinoline Nitrilium Ion->Desired Dihydroisoquinoline Cyclization (Desired Pathway) Isomeric Dihydroisoquinoline Isomeric Dihydroisoquinoline Nitrilium Ion->Isomeric Dihydroisoquinoline Cyclization (Undesired Regioisomer) Styrene Byproduct Styrene Byproduct Nitrilium Ion->Styrene Byproduct Retro-Ritter Reaction

Caption: Bischler-Napieralski reaction pathway and common side reactions.

Pomeranz_Fritsch cluster_1 Pomeranz-Fritsch Pathway Starting Materials Benzaldehyde + Aminoacetal Schiff Base Schiff Base Starting Materials->Schiff Base Condensation Desired Isoquinoline Desired Isoquinoline Schiff Base->Desired Isoquinoline Acid-Catalyzed Cyclization (Desired) Isomeric Isoquinoline Isomeric Isoquinoline Schiff Base->Isomeric Isoquinoline Acid-Catalyzed Cyclization (Undesired) Benzodiazepinone Benzodiazepinone Schiff Base->Benzodiazepinone Alternative Cyclization Polymerization Polymerization Schiff Base->Polymerization Harsh Acid/ High Temp.

Caption: Pomeranz-Fritsch reaction pathway and common side reactions.

References

  • Centurion University. (n.d.). Pomeranz-Fritsch Reaction. [Link]
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
  • NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Slideshare. (2020). Bischler napieralski reaction. [Link]
  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]
  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
  • National Institutes of Health. (2022).
  • ResearchGate. (2018). An Efficient One-Pot Synthesis of this compound-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters. [Link]
  • ResearchGate. (2014). Regioselectivity in isoquinoline alkaloid synthesis. [Link]
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. [Link]
  • PubMed Central. (2020).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
  • ResearchGate. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
  • International Journal of Scientific & Technology Research. (2020).
  • RSC Publishing. (2022).
  • SciSpace. (n.d.). Bischler–Napieralski reaction. [Link]
  • National Institutes of Health. (2013). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. [Link]
  • MDPI. (2018).
  • Organic Reactions. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
  • Google Patents. (1951).
  • Reddit. (2021).
  • Semantic Scholar. (2013). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in. [Link]
  • Chem-Station Int. Ed. (2024).
  • ResearchGate. (1990).
  • PubMed. (1990).
  • Figshare. (2007). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
  • RSC Publishing. (2016).

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this versatile heterocyclic compound. Drawing upon established principles of separation science and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process. Our goal is to empower you with the knowledge to not only solve specific experimental issues but also to understand the underlying chemical principles that govern successful purification.

I. Understanding the Challenge: Common Impurities in this compound

The purity of this compound is paramount for its applications in pharmaceutical synthesis and materials science.[1][2][3] Impurities can arise from various sources, including the synthetic route employed and subsequent storage conditions. A thorough understanding of potential impurities is the first step toward effective purification.

Q1: What are the most common types of impurities I should expect to find in my crude this compound sample?

Based on common synthetic pathways for isoquinoline and related N-heterocyclic compounds, impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

    • Unreacted Starting Materials: Depending on the synthetic route, these could be various substituted phenylacetonitriles or other precursors.

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

    • Intermediates: Partially reacted compounds that did not proceed to the final product.

    • By-products: Unintended products formed through side reactions. For example, in the synthesis of related quinoline systems, the formation of bisquinoline derivatives has been observed.[4]

  • Degradation Products: this compound can degrade over time, especially when exposed to harsh conditions such as strong acids or bases, oxidizing agents, light, or high temperatures.[5][6] Forced degradation studies are often employed to intentionally produce and identify potential degradants.[5]

  • Isomeric Impurities: Depending on the synthesis, isomers of this compound, such as other hydroxyisoquinolines, could be present. The separation of isomers can be particularly challenging due to their similar physicochemical properties.

The following diagram illustrates the potential sources of impurities in a typical workflow for synthesizing and purifying an N-heterocyclic compound like this compound.

Figure 1. Sources of Impurities in this compound starting_materials Starting Materials crude_product Crude this compound starting_materials->crude_product reagents Reagents & Catalysts reagents->crude_product intermediates Intermediates intermediates->crude_product side_reactions Side Reactions side_reactions->crude_product light Light Exposure impurities Impurities light->impurities heat Thermal Stress heat->impurities oxidation Oxidation oxidation->impurities ph_extremes pH Extremes ph_extremes->impurities

Caption: Figure 1. Potential sources of impurities in this compound.

II. Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7][8][9] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]

Q2: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

The ideal recrystallization solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at room temperature and below: Upon cooling, the compound should crystallize out of the solution, allowing for its recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

A good starting point for solvent selection is to consider the polarity of this compound. As a polar molecule containing a hydroxyl group and a nitrogen atom, polar solvents are likely to be more effective.

Table 1: Suggested Solvents for Recrystallization Screening of this compound

SolventPolarityBoiling Point (°C)Rationale and Considerations
EthanolPolar Protic78Often a good starting point for polar N-heterocycles.[10]
MethanolPolar Protic65Similar to ethanol, but its lower boiling point may be advantageous.
IsopropanolPolar Protic82Can offer different solubility characteristics compared to ethanol and methanol.
Ethyl AcetatePolar Aprotic77A moderately polar solvent that can be effective.
AcetonitrilePolar Aprotic82Another moderately polar aprotic solvent to consider.
WaterHighly Polar Protic100Due to the hydroxyl group, water could be a suitable solvent, potentially in a mixed solvent system.[10]
TolueneNonpolar111Less likely to be a primary solvent, but could be useful as a co-solvent in a mixed-solvent recrystallization.

Experimental Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a sand bath or heating block and observe the solubility at an elevated temperature. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially with impure compounds.[12]

Troubleshooting "Oiling Out":

  • Cause: The boiling point of the solvent may be higher than the melting point of your impure compound.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider using a solvent with a lower boiling point or a mixed solvent system.

  • Cause: The presence of significant impurities can lower the melting point of the mixture.

  • Solution:

    • Try to pre-purify the crude material using a different technique, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[13]

The following flowchart provides a decision-making guide for troubleshooting common recrystallization issues.

Figure 2. Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it oil out? cool->oiling_out yes_crystals Collect crystals crystals_form->yes_crystals Yes no_crystals Induce crystallization: - Scratch flask - Add seed crystal - Cool further crystals_form->no_crystals No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_crystals->cool reheat_add_solvent->cool change_solvent Consider different solvent system reheat_add_solvent->change_solvent

Sources

Navigating the Labyrinth of 4-Hydroxyisoquinoline Synthesis: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyisoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As you embark on this challenging yet rewarding journey, you will undoubtedly encounter obstacles that are not always apparent in laboratory settings. This resource aims to provide you with practical, field-proven insights and troubleshooting strategies to navigate these complexities, ensuring the integrity and success of your scaled-up synthesis.

The this compound scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthesis on a larger scale is fraught with challenges, from controlling regioselectivity to managing the physical properties of intermediates and ensuring the purity of the final product. This guide is structured to address these issues head-on, providing a blend of theoretical understanding and actionable protocols.

Troubleshooting Guide: Common Scale-Up Pitfalls and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yields in Pomeranz-Fritsch-Bobbitt (PFB) Synthesis of 4-Hydroxytetrahydroisoquinolines

Question: We have successfully synthesized our target 4-hydroxy-1,2,3,4-tetrahydroisoquinoline on a milligram scale using the PFB reaction. However, upon scaling up to a multi-gram scale, our yields have dropped significantly. What are the likely causes and how can we mitigate this?

Answer: This is a common and frustrating challenge. The drop in yield during the scale-up of the PFB reaction for 4-hydroxytetrahydroisoquinolines can often be traced back to several key factors:

  • Heat and Mass Transfer Limitations: In larger reactors, inefficient stirring and uneven heating can lead to localized hot spots. This can cause decomposition of the sensitive aminoacetal intermediate or promote side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation throughout the reaction volume. Use a jacketed reactor with a reliable temperature control unit to maintain a consistent internal temperature.

  • Concentration Effects: The concentration of the reaction mixture can significantly impact the outcome. In some cases, what works at a small scale may not be optimal for larger batches.

    • Solution: Experiment with different concentrations. One study found that an acetal concentration of 0.3 M was optimal to minimize the formation of undesired 4-methoxy-THIQ byproducts, which can arise depending on the water content of the reaction mixture.[1][2]

  • Acid Catalyst Addition: The rate of addition of the acid catalyst is more critical at a larger scale. A rapid, uncontrolled addition can lead to a significant exotherm, causing degradation of starting materials and intermediates.

    • Solution: Add the acid catalyst slowly and controllably, while carefully monitoring the internal temperature of the reactor. For very large scales, consider a subsurface addition to improve dispersion.

Issue 2: Poor Regioselectivity in the Pomeranz-Fritsch Cyclization

Question: Our starting benzaldehyde has a substituent that can direct the cyclization to two different positions. On a small scale, we predominantly get the desired regioisomer, but on a larger scale, we are seeing an increase in the unwanted isomer. Why is this happening and how can we improve the regioselectivity?

Answer: Regioselectivity in the Pomeranz-Fritsch reaction is a delicate balance of electronic and steric effects, which can be influenced by reaction conditions that change with scale.

  • Kinetic vs. Thermodynamic Control: At a small scale, with rapid heating and cooling, you may be favoring the kinetically preferred product. On a larger scale, longer reaction times and slower heating/cooling profiles can allow for equilibration to the thermodynamically more stable isomer.

  • Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst can influence the regiochemical outcome.

    • Solution: A systematic screen of acid catalysts (e.g., H₂SO₄, HCl, PPA) and their concentrations may be necessary at the larger scale.[3] For non-activated aromatic systems, a stronger acid like perchloric acid (HClO₄) might be required to drive the reaction towards the desired product, though careful safety assessment is crucial.[4]

  • Influence of Substituents: Electron-donating groups on the benzaldehyde ring generally facilitate the reaction and can strongly influence the position of cyclization.[3]

    • Solution: If you are observing a mixture of 5- and 7-substituted tetrahydroisoquinolines, it is important to characterize the impurity profile to understand the directing effects at play. While the para-cyclization product is often favored, the ortho-isomer can form in significant amounts.[4] Careful optimization of reaction conditions can help to maximize the formation of the desired isomer.

Issue 3: Side Product Formation in the Bischler-Napieralski Reaction

Question: We are using a Bischler-Napieralski reaction to synthesize a 3,4-dihydro-4-hydroxyisoquinoline derivative. On scale-up, we are observing a significant amount of a styrene byproduct. What is causing this and how can we prevent it?

Answer: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction of the nitrilium ion intermediate.[5] This is particularly favored when the formation of a conjugated system is possible.[5]

  • Reaction Conditions: High temperatures and certain dehydrating agents can promote the retro-Ritter pathway.

    • Solution:

      • Milder Conditions: Employing milder dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can allow the reaction to proceed at lower temperatures, minimizing the formation of the styrene byproduct.[6][7]

      • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium of the retro-Ritter reaction back towards the desired nitrilium ion intermediate, thus reducing the formation of the styrene.[5]

      • Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[7][8]

Issue 4: Difficult Purification of the Final this compound Product

Question: Our crude this compound product is a dark, oily residue, and we are struggling to purify it on a large scale. Column chromatography is proving to be inefficient and costly. What are our options?

Answer: The polar nature of the hydroxyl group and the basicity of the isoquinoline nitrogen can make purification challenging. Here are several strategies to consider for large-scale purification:

  • Crystallization: This is often the most cost-effective and scalable purification method for solid compounds.

    • Solution:

      • Solvent Screening: Conduct a thorough solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound at elevated temperatures and allow it to crystallize out upon cooling, while leaving impurities behind in the mother liquor.

      • Salt Formation: If the freebase is difficult to crystallize, consider forming a salt (e.g., hydrochloride, sulfate) which may have better crystalline properties. The purified salt can then be neutralized to give the pure freebase.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[1]

  • Extraction: A well-designed series of aqueous extractions can be a powerful tool for removing impurities.

    • Solution: Utilize the pH-dependent solubility of your product. By adjusting the pH of an aqueous solution, you can selectively extract your basic product into an organic solvent, leaving behind neutral or acidic impurities. Conversely, an acid wash of an organic solution of your crude product can extract the basic product into the aqueous layer.

  • Specialized Chromatography: For particularly challenging separations, consider alternative chromatography techniques.

    • Solution: Reversed-phase chromatography can be effective for polar compounds.[9] For large-scale applications, techniques like multi-column countercurrent solvent gradient purification (MCSGP) can improve yield and reduce solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the Pomeranz-Fritsch and Bischler-Napieralski reactions?

A1: Both reactions involve strong acids and potentially exothermic steps. Key safety considerations include:

  • Exothermic Reactions: The addition of strong acids (e.g., H₂SO₄, POCl₃) can be highly exothermic. Ensure slow, controlled addition with efficient cooling and temperature monitoring.

  • Corrosive Reagents: Handle strong acids and dehydrating agents with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reactor is properly vented.

  • Thermal Stability of Intermediates: It is crucial to understand the thermal stability of all intermediates to prevent runaway reactions. Perform thermal screening studies (e.g., using Differential Scanning Calorimetry - DSC) before attempting a large-scale reaction.

Q2: Should I use a protecting group for the hydroxyl group during the synthesis?

A2: The decision to use a protecting group depends on the specific reaction conditions and the stability of your starting materials and intermediates.[10]

  • Pomeranz-Fritsch-Bobbitt: In many cases, the hydroxyl group does not require protection, especially when using a hydroxybenzaldehyde as a starting material.[3] However, if you are experiencing side reactions involving the hydroxyl group, a protecting group strategy may be necessary.

  • Bischler-Napieralski: The strongly acidic and dehydrating conditions of the classical Bischler-Napieralski reaction can be harsh. If your starting material is a phenolic β-arylethylamide, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is often advisable to prevent unwanted side reactions or polymerization. The protecting group can then be removed in a subsequent step.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: In-process controls (IPCs) are critical for successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is the preferred method for monitoring reactions at scale.

  • Gas Chromatography (GC): For volatile compounds, GC can be a useful monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction samples to confirm the formation of the desired product and identify major byproducts.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a 4-Hydroxytetrahydroisoquinoline via the Pomeranz-Fritsch-Bobbitt Reaction

This protocol is a generalized example and should be optimized for your specific substrate.

  • Formation of the Aminoacetal:

    • In a suitable reactor, dissolve the substituted benzaldehyde (1.0 eq.) in an appropriate solvent (e.g., methanol or ethanol).

    • Add aminoacetaldehyde diethyl acetal (1.0-1.2 eq.) and stir the mixture at room temperature until imine formation is complete (monitor by TLC or HPLC).

    • Cool the mixture to 0-5 °C and add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

    • Stir until the reduction is complete.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminoacetal.

  • Cyclization:

    • Dissolve the crude aminoacetal in a suitable solvent (e.g., methanol or acetonitrile).

    • Cool the solution to 0-5 °C and slowly add the acid catalyst (e.g., concentrated HCl), maintaining the temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by HPLC).

    • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Visualizing the Process: A Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting common issues during the scale-up of this compound synthesis.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions cluster_end Outcome start Low Yield / High Impurities on Scale-Up analysis Analyze Reaction Profile (HPLC, TLC) Identify Major Byproducts (LC-MS, NMR) start->analysis heat_mass Heat/Mass Transfer Issues? analysis->heat_mass regio Regioselectivity Issues? analysis->regio side_reaction Specific Side Reactions? analysis->side_reaction purification Purification Challenges? analysis->purification stirring_temp Improve Stirring Optimize Temperature Control heat_mass->stirring_temp Yes acid_addition Slow, Controlled Catalyst Addition heat_mass->acid_addition Yes catalyst_screen Screen Acid Catalysts & Concentrations regio->catalyst_screen Yes protecting_group Consider Protecting Group Strategy regio->protecting_group Yes milder_cond Use Milder Reagents (e.g., Tf2O) side_reaction->milder_cond Yes solvent_opt Optimize Solvent (e.g., Nitrile for B-N) side_reaction->solvent_opt Yes cryst Develop Crystallization Protocol (Freebase or Salt) purification->cryst Yes extract_opt Optimize Extractive Work-up (pH adjustment) purification->extract_opt Yes end Optimized & Scalable Process stirring_temp->end acid_addition->end catalyst_screen->end protecting_group->end milder_cond->end solvent_opt->end cryst->end extract_opt->end

Caption: A decision-making workflow for troubleshooting common scale-up issues in this compound synthesis.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal
  • Technical Support Center: Purification of Isoquinoline Deriv
  • Bischler-Napieralski Reaction - J&K Scientific LLC
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry
  • Bischler–Napieralski reaction - Wikipedia
  • Pomeranz-Fritsch Reaction
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
  • Bischler–Napieralski reaction - Grokipedia
  • Pomeranz-Fritsch Reaction - Organic Chemistry Reaction
  • Pomeranz–Fritsch reaction - Wikipedia
  • Purification of isoquinoline - Google P
  • Bischler–Napieralski reaction | www.wenxuecity.com
  • Purification of isoquinoline - Google P
  • Preparation of 4-hydroxyquinoline compounds - Google P
  • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research - ACS Public
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction
  • Pomeranz-Fritsch Isoquinoline Synthesis | Chem-St
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US
  • Pomeranz–Fritsch reaction | Request PDF - ResearchG
  • Tuning the stability of alkoxyisopropyl protection groups - PMC - NIH
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central
  • Synthesis of Tyrosine-Derived Tetrahydroisoquinolines by Lewis Acid Catalyzed Cyclization ofN-(Phenylsulfonyl)
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure
  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal
  • Scheme 3. Bischler-Napieralski reaction of m-tyrosine derivative 7.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Purification of isoquinoline - Google P
  • An In-depth Technical Guide to the Synthesis of 8-Propoxyisoquinoline
  • Bischler‐Napieralski reaction - ResearchG
  • Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl arom
  • (PDF)
  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activ
  • Extraction and Purification of Isoquinoline
  • Bischler-Napieralski Reaction - ResearchG
  • Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed
  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activ

Sources

Technical Support Center: Advanced Catalysis for 4-Hydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-hydroxyisoquinolines. This guide is crafted for researchers, chemists, and drug development professionals who are moving beyond traditional synthesis routes and exploring alternative catalytic systems. In the quest for greener, more efficient, and cost-effective methodologies, a new generation of catalysts has emerged. This document provides practical, actionable solutions to common challenges, detailed protocols, and comparative data to empower your research and development.

Part 1: Catalyst Selection Framework

Choosing an alternative catalyst is not a one-size-fits-all decision. It requires a logical evaluation of your substrate, desired reaction conditions, and overall synthetic goals (e.g., cost, environmental impact, scalability). The following workflow provides a structured approach to catalyst selection and optimization.

Catalyst_Selection_Workflow A Define Synthetic Goals (e.g., Greenness, Cost, Scale) B Assess Substrate Properties (Electronic & Steric Factors) A->B Inputs C Select Catalyst Class B->C Informs D Earth-Abundant Metals (Fe, Cu, Bi) - Cost-effective - Lower toxicity C->D E Photocatalysts (Organic Dyes, Ru/Ir complexes) - Mild conditions - Unique reactivity C->E F Biocatalysts (Enzymes, Whole Cells) - High selectivity - Aqueous media C->F G Screen Reaction Parameters (Solvent, Temperature, Time, Atmosphere) D->G Leads to E->G Leads to F->G Leads to H Analyze Initial Results (Yield, Purity, Side Products via TLC, LC-MS, NMR) G->H Generates Data I Troubleshoot & Optimize H->I Requires Analysis I->G Iterative Loop J Successful Synthesis I->J Achieves Goal

Caption: Workflow for selecting and optimizing an alternative catalyst.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during experiments using alternative catalysts, presented in a direct question-and-answer format.

Category A: Earth-Abundant & Lewis Acid Catalysts (e.g., Bi, Fe, Cu)

Q1: I am attempting a Bismuth(III) Chloride (BiCl₃)-catalyzed synthesis of a 4-hydroxyisoquinoline analogue from a β-enaminone and diethyl malonate, but the yield is poor (<30%). What are the likely causes?

A1: Low yields in this Lewis acid-catalyzed reaction often stem from issues with reagent purity, catalyst activity, or reaction conditions. Here’s a troubleshooting checklist:

  • Catalyst Quality and Loading: BiCl₃ is hygroscopic. Moisture deactivates the Lewis acid, halting the reaction. Ensure you are using anhydrous BiCl₃ and handling it in a dry environment (e.g., glovebox or under an inert atmosphere). A catalyst loading of around 20 mol% is often optimal for this type of transformation[1].

  • Solvent Choice: While ethanol can be used, ensure it is absolute (anhydrous). The presence of water can interfere with the catalyst and intermediates. Consider if a non-protic solvent might be beneficial, although this reaction often requires a protic medium[1].

  • Microwave Conditions: If using microwave irradiation, hot spots or inconsistent heating can lead to decomposition. Ensure proper stirring and temperature monitoring within the microwave vial. The reaction is often complete within 5-15 minutes under microwave conditions[1].

  • Purity of Starting Materials: The β-enaminone precursor must be pure. Impurities from its synthesis can inhibit the catalyst. Verify the purity of your starting materials via NMR or LC-MS before proceeding.

Q2: My copper-catalyzed C-H/N-N activation and annulation reaction is not proceeding. What should I investigate?

A2: Copper catalysis in isoquinoline synthesis often involves a complex cycle sensitive to ligands, oxidants, and substrates.

  • Ligand Effects: The electronic and steric properties of the ligand are paramount. If you are using a ligandless system, consider adding one. For example, in related syntheses, ligands like 1,10-phenanthroline have been shown to be effective.

  • Copper Source and Oxidation State: The choice of copper salt (e.g., Cu(OAc)₂, CuI, Cu-MOF) matters. Ensure you are using the correct oxidation state required for the catalytic cycle to initiate. Some reactions require a co-oxidant to regenerate the active Cu(II) or Cu(III) species[2].

  • Substrate Electronics: C-H activation is highly dependent on the electronic nature of the substrate. Electron-rich substrates are generally more reactive. If your substrate contains strongly electron-withdrawing groups, the C-H bond may not be sufficiently activated for the reaction to occur under standard conditions[2].

Category B: Photocatalysis

Q3: My visible-light photocatalytic reaction to form the isoquinoline core is sluggish, with significant starting material remaining even after 24 hours. How can I improve the reaction rate?

A3: Photocatalytic reactions are dependent on a unique set of parameters related to light and quantum yield.

  • Light Source and Intensity: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. An isoquinoline-derived organic photocatalyst, for instance, shows enhanced absorption of blue and visible light[3][4]. The distance of the reaction vessel from the light source is critical; decreasing the distance increases the photon flux and can accelerate the reaction. Ensure the reaction vessel is made of a material (like Pyrex) that is transparent to the required wavelength.

  • Oxygen's Role: Many photocatalytic cycles use O₂ from the air as the terminal oxidant[3][4]. If your reaction is meant to be an oxidase-type coupling, ensure the reaction is open to the air or sparged with O₂. Conversely, if the reaction is supposed to be anaerobic, you must rigorously degas your solvent and maintain an inert atmosphere (e.g., via freeze-pump-thaw cycles), as O₂ can quench the excited state of the catalyst.

  • Catalyst Concentration and Quenching: Using too much photocatalyst can be detrimental. At high concentrations, catalyst molecules can self-quench or cause the solution to become too opaque, preventing light from penetrating the reaction medium. An optimal loading is often between 1-20 mol%[3].

  • Mechanism and Additives: Some photocatalytic reactions, like those involving iron complexes, require a sacrificial oxidant (e.g., KIO₃) and acidic conditions to complete the catalytic cycle[5]. Understand the proposed mechanism of your specific reaction to ensure all necessary components are present.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Light (hν) Sub_A_rad Substrate A•+ PC_star->Sub_A_rad Oxidative Quenching PC_red Reduced PC (PC•-) PC_star->PC_red SET Sub_A Substrate A Sub_A->Sub_A_rad Sub_B_rad Substrate B• Sub_A_rad->Sub_B_rad Reacts with Substrate B PC_red->PC Regeneration Ox Oxidant (e.g., O₂) PC_red->Ox Oxidation Ox->PC Product Product Sub_B Substrate B Sub_B_rad->Product Cyclization/ Product Formation

Caption: A generalized oxidative quenching cycle in photocatalysis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using biocatalysts like norcoclaurine synthases (NCS) for isoquinoline synthesis?

A1: The primary advantages are exceptional selectivity and mild reaction conditions. Enzymes like NCS can catalyze Pictet-Spengler reactions to form tetrahydroisoquinolines with very high stereoselectivity (enantiomeric excess >99%), which is difficult to achieve with traditional chemical catalysts[6]. These reactions are performed in aqueous buffers at or near room temperature, aligning perfectly with green chemistry principles[7][8]. However, a major limitation is often the narrow substrate scope of wild-type enzymes, though enzyme engineering is actively addressing this[7]. Note that these typically produce the tetrahydroisoquinoline core, which would require a subsequent oxidation step to yield the aromatic isoquinoline.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice depends on your priorities.

  • Homogeneous Catalysts (e.g., soluble Ru or Pd complexes) are in the same phase as the reactants. This often leads to higher activity and selectivity under milder conditions because the active sites are readily accessible[9]. The main drawback is the difficulty in separating the catalyst from the product, which can be problematic, especially in pharmaceutical synthesis where metal contamination must be minimized.

  • Heterogeneous Catalysts (e.g., Pd on carbon, Cu-MOFs) are in a different phase[2][9]. Their primary advantage is ease of separation (e.g., by filtration) and recyclability, making the process more cost-effective and environmentally friendly for larger-scale operations[2]. However, they may require harsher reaction conditions and can sometimes suffer from lower activity or leaching of the metal into the solution[9].

Q3: Are there any completely metal-free alternatives for isoquinoline synthesis?

A3: Yes. Besides organic photocatalysts, certain reactions can be promoted by non-metallic catalysts or even catalyst-free under the right conditions. For example, the formation of certain heterocycles can be mediated by electron donor-acceptor (EDA) complexes under photocatalyst-free conditions, using a simple Lewis base like DABCO as a catalyst[2]. Additionally, chemoenzymatic processes that use an enzyme for one step and a simple mediator like a phosphate salt for a subsequent cyclization represent a greener, metal-free approach[7].

Part 4: Comparative Data & Protocols

Table 1: Comparison of Alternative Catalytic Systems
Catalyst SystemTypical ConditionsYield RangeKey AdvantagesCommon ChallengesReference
BiCl₃ Microwave, EtOH, 5-15 min51-71%Low cost, low toxicity, rapidCatalyst sensitivity to moisture[1]
Cu-MOF-74 Microwave, DMF, 150 °C60-90%Recyclable, heterogeneousHigh temperature, potential for metal leaching[2]
Ru(II) complex Microwave, PEG-400, 150-160 °C62-92%High yields, avoids external oxidantsRequires specific ligands, high temperature[2]
Fe(phen)Cl₃ Visible Light (Blue LED), H₂O/H₂SO₄Up to 81%Earth-abundant metal, uses visible lightRequires sacrificial oxidant, long reaction times[5]
Organic Photocatalyst Visible Light (Blue LED), Air, CH₃CN~81%Metal-free, mild conditions, uses air as oxidantHigh catalyst loading (20 mol%), substrate limitations[3]
Norcoclaurine Synthase Aqueous buffer, RT72-83%Extremely high stereoselectivity, green solventNarrow substrate scope, produces THIQ intermediate[6][7]

Note: Yields are for isoquinoline or closely related heterocyclic syntheses as reported in the literature and may vary based on specific substrates.

Experimental Protocol: BiCl₃-Catalyzed Synthesis of 4-Hydroxy-2-quinolone Analogue

This protocol is adapted from a reported procedure for a related heterocycle and serves as a representative example of a green, Lewis-acid catalyzed method[1].

1. Materials & Setup:

  • β-enaminone (1.0 mmol)

  • Diethyl malonate (3.0 mmol, 3 equiv.)

  • Bismuth(III) Chloride (BiCl₃), anhydrous (0.2 mmol, 20 mol%)

  • Ethanol, absolute (1-2 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

2. Procedure:

  • To the microwave synthesis vial, add the β-enaminone (1.0 mmol), diethyl malonate (3.0 mmol), and a magnetic stir bar.

  • Briefly flush the vial with nitrogen or argon. In a glovebox or under a positive pressure of inert gas, add the anhydrous BiCl₃ (0.2 mmol) to the vial.

  • Add absolute ethanol (1 mL) to the mixture.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor. Irradiate the mixture for 5-15 minutes at a constant temperature of 100 °C (power modulation may be necessary).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup & Purification:

  • After the reaction is complete (as indicated by TLC), cool the vial to room temperature.

  • Add 5 mL of ethanol to the reaction mixture and stir.

  • Filter the mixture to recover the BiCl₃ catalyst (which can potentially be recycled).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Add a 1:1 mixture of diethyl ether and n-hexane to the crude residue.

  • Cool the mixture to ~5 °C overnight to induce crystallization of the pure product.

  • Filter the solid product, wash with cold hexane, and dry under vacuum.

4. Characterization:

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

  • Title: C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)
  • Title: Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines Source: MDPI URL:[Link]
  • Title: Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Publishing URL:[Link]
  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: National Institutes of Health (NIH) URL:[Link]
  • Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
  • Title: Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst Source: Wiley Online Library URL:[Link]
  • Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Title: Oxidase-Type C-H/C-H Coupling Using an Isoquinoline-Derived Organic Photocatalyst Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A Novel Enzymatic Strategy for the Synthesis of Substituted Tetrahydroisoquinolines Source: ResearchG

Sources

Technical Support Center: By-product Identification in 4-Hydroxyisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving 4-hydroxyisoquinoline. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating common by-products encountered during the synthesis and subsequent reactions of this versatile scaffold. Our focus is on understanding the mechanistic origins of these impurities to empower you with the knowledge to optimize your reaction conditions and improve product purity.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: I am synthesizing this compound using the Gabriel-Colman rearrangement of N-phthalimidoglycine ethyl ester and observing unexpected impurities. What are the likely by-products?

A1: The Gabriel-Colman rearrangement is an effective method for synthesizing this compound with reported high yields.[1][2] However, the use of a strong base, typically an alkoxide, can lead to side reactions. The primary by-products often arise from the cleavage of the intermediate ester or amide functionalities by the base. This can result in the formation of phthalimide and glycine derivatives, which can complicate purification.

  • Troubleshooting:

    • Base Stoichiometry and Temperature Control: Use the minimum effective amount of a strong, non-nucleophilic base. Carefully control the reaction temperature to avoid excessive degradation of intermediates.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product and by-products. Quench the reaction as soon as the starting material is consumed to minimize by-product formation.

Reactions of this compound

Q2: During the N-alkylation of this compound, I am getting a mixture of products. What is the most common by-product and how can I improve the selectivity for N-alkylation?

A2: A classic challenge in the alkylation of this compound is the competition between N-alkylation and O-alkylation, leading to the formation of 4-alkoxyisoquinoline as the major by-product.[3][4] The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • Troubleshooting to Favor N-Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

    • Base Selection: The choice of base is critical. Using a weaker base, such as potassium carbonate, can favor N-alkylation.

    • Counter-ion Effect: The nature of the cation can influence the reaction outcome. For instance, using silver salts of the heterocycle has been reported to favor O-alkylation in some systems.[3]

Q3: I am performing an electrophilic substitution on this compound (e.g., nitration, halogenation) and obtaining a mixture of isomers. What are the expected regioisomers and how can I control the selectivity?

A3: Electrophilic aromatic substitution on the isoquinoline ring system preferentially occurs on the benzene ring at the C5 and C8 positions due to the deactivating effect of the nitrogen atom on the pyridine ring.[5][6] The hydroxyl group at the 4-position is an activating group and will influence the regioselectivity. However, obtaining a single isomer can be challenging.

  • Expected By-products: A mixture of 5- and 8-substituted this compound is the most common outcome. The ratio of these isomers can be influenced by steric and electronic factors.

  • Troubleshooting for Improved Regioselectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for one isomer over the other.

    • Catalyst/Reagent Choice: The nature of the electrophile and any catalyst used can impact the isomer ratio. Experimenting with different electrophilic reagents (e.g., different nitrating or halogenating agents) may be beneficial.

Q4: My reaction mixture containing this compound is turning dark and I am observing what appears to be polymeric material. What is causing this and how can I prevent it?

A4: this compound, particularly under harsh acidic or basic conditions and at elevated temperatures, can be susceptible to oligomerization and polymerization.[7][8][9] This is often observed as the formation of insoluble, dark-colored materials, which can significantly reduce the yield of the desired product and complicate purification.

  • Troubleshooting:

    • Milder Reaction Conditions: Whenever possible, use milder reaction conditions (lower temperatures, less harsh acids or bases).

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative polymerization pathways.

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.

Troubleshooting Guides

Issue 1: Identification of an Unknown By-product in an N-Alkylation Reaction

You are attempting to N-alkylate this compound and observe an additional spot on your TLC or an extra peak in your HPLC chromatogram with the same mass as your desired product.

Logical Troubleshooting Workflow:

start Unknown by-product with same mass as N-alkylated product step1 Hypothesis: O-alkylation by-product (4-alkoxyisoquinoline) is formed start->step1 step2 Perform 2D NMR (HMBC, NOESY/ROESY) analysis step1->step2 step3 Analyze key correlations step2->step3 outcome1 Correlation between alkyl protons and C4a/C8a confirms N-alkylation step3->outcome1 N-Alkylated outcome2 Correlation between alkyl protons and C4 oxygen-linked carbon confirms O-alkylation step3->outcome2 O-Alkylated step4 Confirm structure outcome1->step4 outcome2->step4

Caption: Workflow for distinguishing N- vs. O-alkylation by-products.

Detailed Protocol for Structure Elucidation:

  • Isolate the By-product: Use preparative HPLC or column chromatography to isolate the unknown impurity.

  • Acquire Spectroscopic Data: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) spectra.

  • NMR Analysis for N- vs. O-Alkylation:

    • HMBC: For the N-alkylated product, look for correlations between the protons of the alkyl group and the carbons of the isoquinoline ring, specifically C1 and C3. For the O-alkylated product, a key correlation would be between the protons of the alkyl group attached to the oxygen and C4.

    • NOESY/ROESY: For the N-alkylated product, you may observe through-space correlations between the alkyl group protons and the proton at C3.

Issue 2: Low Yield and Tar Formation in Acid-Catalyzed Reactions

You are performing an acid-catalyzed reaction with a this compound derivative, such as a Pomeranz-Fritsch type cyclization to form a more complex isoquinoline, and are experiencing low yields and significant formation of a dark, insoluble tar.[10][11][12][13]

Troubleshooting Decision Tree:

start Low yield and tar formation in acid-catalyzed reaction q1 Are you using a strong protic acid (e.g., conc. H2SO4)? start->q1 a1_yes Reduce acid strength or concentration. Consider a Lewis acid. q1->a1_yes Yes a1_no Is the reaction temperature high? q1->a1_no No a2_yes Lower the reaction temperature and monitor for longer reaction times. a1_no->a2_yes Yes a2_no Is the substrate or are reagents sensitive to oxidation? a1_no->a2_no No a3_yes Run the reaction under an inert atmosphere (N2 or Ar). a2_no->a3_yes Yes a3_no Consider alternative synthetic route. a2_no->a3_no No

Sources

Overcoming poor yield in the Bischler-Napieralski reaction for isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mastering the Bischler-Napieralski Reaction

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Bischler-Napieralski reaction. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of 3,4-dihydroisoquinolines and their derivatives. As a foundational method in medicinal chemistry for creating the isoquinoline scaffold, optimizing this reaction is crucial for success.[1][2][3] This resource combines mechanistic insights with actionable troubleshooting advice to help you overcome poor yields and challenging substrates.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction has stalled, with significant starting material remaining. What are the likely causes and how can I resolve this?

This is a common issue often pointing to insufficient activation of the substrate or a deactivated aromatic ring.

  • Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4][5][6] Its success hinges on the nucleophilicity of the aromatic ring attacking the electrophilic intermediate (often a nitrilium ion).[5][7][8] If the ring has electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, its electron density is too low to effectively participate in the cyclization under standard conditions.[4]

  • Troubleshooting Steps:

    • Verify Reagent Potency: Ensure your dehydrating agent (e.g., POCl₃) is fresh. Phosphorus oxychloride can hydrolyze over time, losing its efficacy.

    • Increase Reaction Energy: If the aromatic ring is only moderately deactivated, increasing the temperature may be sufficient. Consider switching from a lower-boiling solvent like toluene to a higher-boiling one like xylene, or employing microwave-assisted heating to access higher temperatures safely and rapidly.[8]

    • Use a Stronger Dehydrating Agent: For substrates that are particularly electron-deficient, a more potent reagent system is required. The combination of phosphorus pentoxide (P₂O₅) dissolved in refluxing phosphorus oxychloride (POCl₃) is the classic, powerful choice for these challenging cases.[5][6][9] P₂O₅ helps to form pyrophosphates, which are even better leaving groups than the phosphates formed with POCl₃ alone.[8]

Q2: My reaction mixture has turned into a thick, unmanageable tar. What causes this, and how can I prevent it?

Tar formation is typically a result of polymerization or decomposition, often caused by overly harsh reaction conditions.[4]

  • Causality: The highly acidic and high-temperature conditions common to this reaction can promote unwanted side reactions. The electrophilic intermediates can react intermolecularly, leading to polymer chains. Furthermore, sensitive functional groups on the substrate may decompose.

  • Troubleshooting Steps:

    • Control the Temperature: Avoid excessively high temperatures or prolonged heating. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS and stop the reaction as soon as the starting material is consumed.[4] A gradual, controlled increase to the target temperature can also be beneficial.

    • Switch to Milder Conditions: For sensitive substrates, the classic refluxing POCl₃ is often too aggressive. A highly effective modern alternative is the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[10][11] This system allows the reaction to proceed at much lower temperatures (e.g., -20 °C to room temperature), significantly reducing degradation and tar formation.[7][11]

Q3: I'm observing a significant amount of a styrene-like byproduct instead of my desired dihydroisoquinoline. Why is this happening?

You are likely observing the result of a retro-Ritter reaction, a well-documented side reaction in the Bischler-Napieralski cyclization.[6][8]

  • Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[5][8] If the cyclization (intramolecular attack) is slow, this intermediate can fragment, eliminating a nitrile to form a stable carbocation, which then loses a proton to yield a styrene derivative. This is especially favored if the resulting styrene has a conjugated π-system.[8]

  • Troubleshooting Steps:

    • Use Nitrile as a Solvent: To suppress the fragmentation, you can use the corresponding nitrile (e.g., acetonitrile if your amide was derived from acetic acid) as the reaction solvent. According to Le Châtelier's principle, this shifts the equilibrium away from the retro-Ritter products.[8]

    • Employ Milder, Lower-Temperature Methods: As with tar formation, using a milder reagent like Tf₂O/2-chloropyridine can favor the desired intramolecular cyclization over the fragmentation pathway by allowing the reaction to proceed at lower temperatures.[11]

Q4: The purification of my crude product is very difficult. Are there any tricks to simplify the workup and isolation?

The basic nature of the 3,4-dihydroisoquinoline product can be exploited for an efficient purification strategy.

  • Causality: The crude reaction mixture often contains acidic residues from the dehydrating agent, non-polar byproducts, and your basic product. Standard silica gel chromatography can sometimes be challenging.

  • Troubleshooting Steps:

    • Careful Quenching: After the reaction is complete, cool the mixture and quench it carefully by slowly pouring it over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.[4]

    • Acid-Base Extraction: This is a highly effective purification technique for basic products.[4]

      • Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Make the aqueous layer basic by adding a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into a fresh organic layer.

      • This acid-base wash can often provide a product pure enough for many applications, or at least simplify the subsequent final purification by column chromatography or recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is believed to proceed via one of two main pathways, depending on the conditions.[5] The key intermediate is a highly electrophilic species that facilitates the intramolecular cyclization.

  • Nitrilium Ion Pathway: The amide oxygen is activated by the Lewis acidic dehydrating agent (e.g., POCl₃). Elimination of the activated oxygen group forms a highly electrophilic nitrilium ion. This intermediate is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final 3,4-dihydroisoquinoline product.[5][7][9]

  • Imine-Ester Pathway: In this alternative mechanism, the activated amide undergoes cyclization first. The subsequent elimination of the oxygen-containing group then forms an imine, leading to the final product after deprotonation.[5][7]

Current evidence suggests the nitrilium ion pathway is often predominant, and it effectively explains common side reactions like the retro-Ritter fragmentation.[5][8]

Diagram: Generalized Bischler-Napieralski Mechanism (Nitrilium Ion Pathway)

G cluster_0 A β-Arylethylamide B Activation of Carbonyl with Dehydrating Agent (e.g., POCl₃) A->B Step 1 C Elimination of Oxygen Group B->C Step 2 D Electrophilic Nitrilium Ion Intermediate C->D Step 3 E Intramolecular Electrophilic Aromatic Substitution (Cyclization) D->E Step 4 F Deprotonation/ Re-aromatization E->F Step 5 G 3,4-Dihydroisoquinoline Product F->G Step 6

Caption: Key steps in the Bischler-Napieralski reaction.

Q2: How do I choose the best dehydrating agent for my reaction?

The choice of reagent is critical and depends entirely on the electronic properties of your β-arylethylamide substrate.

Reagent/SystemTypical ConditionsProsConsBest For
POCl₃ Reflux in solvent (e.g., Toluene, Acetonitrile) or neatInexpensive, widely available, effective for many substrates.Harsh, high temperatures can cause degradation/tarring.[4] Fails with deactivated rings.Electron-rich or neutral aromatic rings.
P₂O₅ in POCl₃ RefluxVery powerful, effective for deactivated rings.[6][9]Extremely harsh conditions, can be difficult to work with, high potential for side reactions.Electron-poor aromatic rings.
PPA (Polyphosphoric Acid) High temperature (100-150 °C)Strong dehydrating agent.Viscous, can be difficult to stir and work up. High temperatures are required.Certain substrates, particularly phenethylcarbamates.[5]
Tf₂O / 2-Chloropyridine Low temp (-20 °C to RT) in DCMVery mild conditions, fast reaction times, high yields, tolerates sensitive functional groups.[7][11]Expensive, moisture-sensitive.Sensitive substrates, deactivated rings, and chiral substrates where racemization is a concern.[11]

Q3: Can this reaction be used on any substituted phenethylamine derivative?

No. The substitution pattern on the aromatic ring is the most critical factor.

  • Activating Groups: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups strongly activate the ring and facilitate the reaction.[4][7] The cyclization will typically occur at the position para to the activating group.[6]

  • Deactivating Groups: As discussed, strong electron-withdrawing groups (EWGs) like nitro (-NO₂) will significantly impede or completely prevent the reaction under standard conditions.[4]

  • Halogens: Halogens are deactivating but can still allow the reaction to proceed, often requiring slightly more forcing conditions or the use of milder, more modern reagents like Tf₂O.[11]

Diagram: Troubleshooting Decision Workflow

G cluster_yes_sm cluster_no_sm start Reaction Yield is Poor check_sm TLC/LC-MS Analysis: Is starting material (SM) present? start->check_sm is_deactivated Is the aromatic ring electron-deficient? check_sm->is_deactivated Yes check_byproducts Are there significant byproducts (tar, styrene)? check_sm->check_byproducts No yes_deactivated Use stronger conditions: P₂O₅ in POCl₃ or Tf₂O / 2-ClPyr is_deactivated->yes_deactivated Yes no_deactivated Increase temp/time or check reagent quality is_deactivated->no_deactivated No yes_byproducts Use milder conditions: Tf₂O / 2-ClPyr at low temperature check_byproducts->yes_byproducts Yes no_byproducts Focus on workup/ purification issues (e.g., Acid-Base Extraction) check_byproducts->no_byproducts No

Caption: A decision tree for troubleshooting poor reaction outcomes.

Optimized Protocol Example: Mild Synthesis Using Tf₂O

This protocol is adapted from methodologies developed for sensitive substrates.[7][11]

Objective: Synthesize 1-phenyl-3,4-dihydroisoquinoline from N-(2-phenylethyl)benzamide.

Materials:

  • N-(2-phenylethyl)benzamide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 2-Chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.25 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-(2-phenylethyl)benzamide (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M solution).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Base Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. Stir for 5 minutes.

  • Activation: Add triflic anhydride (Tf₂O, 1.25 equiv) dropwise via syringe. The solution may change color (e.g., from yellow to dark red).[7]

  • Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the 0 °C bath.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 1-phenyl-3,4-dihydroisoquinoline.

References

  • Ansari, A. A., & Siddiqui, S. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 565-591.
  • Shaikh, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Kushwaha, N., & Singh, P. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Naveen K. (2018). Bischler napieralski reaction [PPTX]. Slideshare.
  • Organic Chemistry Data. (n.d.). Bischler-Napieralski - Common Conditions.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • Chemistry Learner. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video]. YouTube.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-hydroxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your synthetic challenges. The information provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the derivatization of this compound, providing concise and actionable answers.

Q1: What are the most common derivatization strategies for this compound?

A1: The primary reactive sites on this compound are the hydroxyl group (at C4) and the nitrogen atom of the heterocyclic ring. The most prevalent derivatization strategies target the hydroxyl group for O-alkylation or etherification to generate 4-alkoxyisoquinolines. Additionally, the isoquinoline core can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, to introduce carbon or nitrogen substituents at various positions, often after converting the hydroxyl group to a better leaving group like a triflate or halide.[1][2][3]

Q2: How do I choose the appropriate base for O-alkylation of this compound?

A2: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions. For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) are often sufficient.[4] For less reactive alkylating agents or to achieve milder reaction conditions, stronger bases like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can be employed.[5] It is important to consider the potential for N-alkylation as a side reaction, especially with stronger bases.[6]

Q3: What are the key parameters to optimize in a Suzuki-Miyaura cross-coupling reaction with a 4-halo-isoquinoline derivative?

A3: Successful Suzuki-Miyaura coupling hinges on several interdependent parameters:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial. Ligand selection can significantly impact reaction yield and selectivity.[7][8]

  • Base: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary to activate the boronic acid. The choice of base can also influence the reaction rate and side product formation.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly used. The solvent system affects the solubility of reactants and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from 80-120 °C. Optimization is often required to balance reaction rate with catalyst stability and side reactions.[7][10]

Q4: Should I protect the nitrogen on the isoquinoline ring during derivatization?

A4: Protection of the isoquinoline nitrogen is generally not necessary for O-alkylation of the 4-hydroxyl group under basic conditions, as the phenoxide is a much stronger nucleophile. However, for certain reactions, such as those involving strong organometallic reagents or harsh acidic conditions, N-protection might be beneficial to prevent undesired side reactions. Common protecting groups for nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[11]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.

Problem 1: Low or No Yield of O-Alkylated Product

Symptoms:

  • TLC/LC-MS analysis shows unreacted this compound as the major component.

  • Minimal or no desired product is observed.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficiently Strong Base The pKa of the 4-hydroxyl group requires a sufficiently strong base to generate the nucleophilic phenoxide. If using a weak base like K₂CO₃ with a less reactive alkylating agent, consider switching to a stronger base such as Cs₂CO₃ or NaH.[4][5]
Poor Leaving Group on Alkylating Agent The rate of Sₙ2 reaction is dependent on the leaving group ability. If using an alkyl chloride, consider converting it to a more reactive alkyl bromide or iodide.
Steric Hindrance If either the this compound derivative or the alkylating agent is sterically hindered, the reaction rate will be significantly reduced. Consider increasing the reaction temperature or using a less sterically demanding alkylating agent if possible.
Solvent Issues The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for O-alkylation. Ensure the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.
Decomposition of Reagents The alkylating agent or the base may have degraded. Use freshly opened or properly stored reagents.

Experimental Workflow for Optimizing O-Alkylation:

G Start Low Yield of O-Alkylation Check_Base Is the base strong enough? Start->Check_Base Check_LG Is the leaving group adequate? Check_Base->Check_LG Yes Increase_Base_Strength Switch to a stronger base (e.g., NaH, Cs2CO3) Check_Base->Increase_Base_Strength No Check_Sterics Is steric hindrance a factor? Check_LG->Check_Sterics Yes Improve_LG Convert alkyl chloride to bromide or iodide Check_LG->Improve_LG No Check_Solvent Is the solvent appropriate and dry? Check_Sterics->Check_Solvent No Increase_Temp Increase reaction temperature Check_Sterics->Increase_Temp Yes Change_Solvent Use a polar aprotic solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Success Successful O-Alkylation Check_Solvent->Success Yes Increase_Base_Strength->Check_LG Improve_LG->Check_Sterics Increase_Temp->Check_Solvent Change_Solvent->Success

Caption: Troubleshooting workflow for low O-alkylation yield.

Problem 2: Competing N-Alkylation vs. O-Alkylation

Symptoms:

  • TLC/LC-MS analysis shows the presence of two product spots with similar polarities.

  • NMR analysis confirms the presence of both N- and O-alkylated isomers.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction Conditions Favoring N-Alkylation While the 4-phenoxide is generally more nucleophilic, certain conditions can promote N-alkylation. This can be influenced by the solvent, counter-ion, and temperature. A study on quinolinols and isoquinolinols under Mitsunobu conditions highlighted the potential for N-alkylation.[6]
Use of Mitsunobu Reaction The Mitsunobu reaction, while useful for ether synthesis, can sometimes lead to a mixture of N- and O-alkylated products with hydroxyquinolines and isoquinolines.[6] The selectivity can be dependent on the specific substrate and reaction conditions.
Hard vs. Soft Nucleophiles/Electrophiles According to Hard and Soft Acid-Base (HSAB) theory, the harder oxygen nucleophile will preferentially react with a harder electrophile, while the softer nitrogen nucleophile will favor a softer electrophile. This can sometimes be exploited to control selectivity.

Strategies to Enhance O-Alkylation Selectivity:

  • Utilize Williamson Ether Synthesis Conditions: Employing a base to pre-form the phenoxide before adding the alkylating agent generally favors O-alkylation.

  • Solvent Choice: The choice of solvent can influence the N/O selectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Protecting the Nitrogen: If selectivity remains an issue, consider protecting the isoquinoline nitrogen with a suitable protecting group prior to O-alkylation.[11]

Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Incomplete consumption of the starting 4-halo-isoquinoline derivative.

  • Formation of side products such as homo-coupling of the boronic acid or hydro-dehalogenation of the starting material.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivation The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also critical for catalyst stability and activity.[12][13]
Incorrect Base or Base Strength The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. The optimal base can vary depending on the substrates and catalyst system. A screening of bases (e.g., K₂CO₃, K₃PO₄, CsF) may be necessary.
Sub-optimal Ligand The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. For challenging couplings, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands is often required.[12][13]
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.[7]
Poor Quality of Boronic Acid/Ester Boronic acids can dehydrate to form boroxines, which can be less reactive. Ensure the boronic acid is of high quality or consider using the corresponding pinacol ester.

Experimental Workflow for Optimizing Suzuki Coupling:

G Start Low Yield in Suzuki Coupling Check_Inertness Is the reaction under inert atmosphere? Start->Check_Inertness Check_Inertness->Start No, Degas and use inert gas Screen_Ligands Screen a panel of ligands Check_Inertness->Screen_Ligands Yes Screen_Bases Screen different bases (K2CO3, K3PO4, CsF) Screen_Ligands->Screen_Bases Optimize_Temp Optimize reaction temperature Screen_Bases->Optimize_Temp Check_Boronic_Acid Check quality of boronic acid/ester Optimize_Temp->Check_Boronic_Acid Success Successful Suzuki Coupling Check_Boronic_Acid->Success

Caption: Workflow for optimizing Suzuki coupling reactions.

Problem 4: Difficulty with Product Purification

Symptoms:

  • The desired product is difficult to separate from starting materials or byproducts by column chromatography.

  • The product co-elutes with impurities.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Similar Polarity of Product and Impurities If the product and a major impurity have very similar polarities, separation by standard silica gel chromatography can be challenging.
Residual Palladium Catalyst Palladium residues can contaminate the product and are often difficult to remove by chromatography alone.
Formation of Isomeric Byproducts As discussed, N- vs. O-alkylation can lead to isomers that are difficult to separate.

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to maximize the difference in Rf values.

    • Alternative Stationary Phases: Consider using alumina, C18 (reverse-phase), or a different type of silica gel.

  • Palladium Scavenging: Use a palladium scavenger (e.g., silica-bound thiol or amine) to remove residual catalyst from the crude product before chromatography.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[14]

  • Derivatization for Separation: In some cases, it may be possible to selectively derivatize the desired product or an impurity to alter its polarity, facilitating separation. The derivative can then be cleaved to regenerate the pure product.

References

  • Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Syntheses of 4-Substituted Isoquinolines.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Purification of isoquinoline.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Protecting group. Wikipedia.
  • Protective Groups. Organic Chemistry Portal.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).

Sources

Technical Support Center: Purification of Crude 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxyisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common and complex purification issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Most modern syntheses are variations of the Conrad-Limpach or Bischler-Napieralski reactions.[1][2] Based on these pathways, the most probable impurities include:

  • Unreacted Starting Materials: Such as substituted aminocrotonates or related enamines, and aniline derivatives. These are typically less polar than the desired product.

  • Side-Products: Formation of regioisomers or bis-quinoline/isoquinoline derivatives can occur, particularly under harsh thermal conditions.[3]

  • Polymeric or Tar-Like Substances: High-temperature cyclization steps (often >250 °C in solvents like Dowtherm or mineral oil) can lead to the formation of high molecular weight, often colored, byproducts.[4][5]

  • Residual Solvents: High-boiling point solvents used in the synthesis (e.g., 1,2-dichlorobenzene, Dowtherm) can be difficult to remove.[6]

Understanding your specific synthetic route is the first step in diagnosing your purification challenge. A preliminary Thin-Layer Chromatography (TLC) analysis is crucial for visualizing the number and relative polarity of these impurities.

Q2: What is the general purification strategy for this compound?

A2: A multi-step approach is often most effective. The general workflow involves an initial bulk purification to remove major impurities, followed by a final polishing step.

  • Acid-Base Extraction/Wash: This is a powerful first step to separate the acidic this compound from neutral or basic impurities. The phenolic hydroxyl group makes the compound soluble in aqueous base.

  • Recrystallization: This is the most common and effective method for obtaining highly crystalline, pure this compound. Solvent selection is critical.

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel or alumina column chromatography is the method of choice.

The logical flow of this strategy is visualized in the diagram below.

Purification_Workflow Crude Crude this compound (Solid) TLC1 Initial Purity Check (TLC Analysis) Crude->TLC1 AcidBase Acid-Base Extraction (Isolate Acidic Fraction) TLC1->AcidBase Multiple Impurities Recryst Recrystallization AcidBase->Recryst Isolate & Dry TLC2 Purity Check (TLC/HPLC) Recryst->TLC2 Chrom Column Chromatography TLC2->Chrom Impurities Persist Final Pure Product (>99%) TLC2->Final Purity Met Chrom->Final

Caption: General purification workflow for crude this compound.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful but delicate technique. Below are solutions to common problems.

Q3: My yield is very low after recrystallization. What went wrong?

A3: Low recovery is the most frequent issue in recrystallization.[7] The primary causes are almost always related to solvent choice and volume.

  • Causality—Excess Solvent: The most common error is using too much solvent to dissolve the crude product.[1] this compound has some residual solubility even in cold solvent; excess volume means a significant amount of product will remain in the mother liquor and be lost during filtration.

    • Solution: Use the absolute minimum amount of boiling solvent to fully dissolve the solid. Add the solvent in small portions, allowing the mixture to return to a boil between additions.[1] If you suspect you've added too much, carefully evaporate some solvent to re-saturate the solution before cooling.

  • Causality—Incorrect Solvent System: The ideal solvent dissolves the compound poorly when cold but very well when hot.[8] If the compound is too soluble at room temperature, your recovery will be poor.

    • Solution: Perform solubility tests with a small amount of crude material in various solvents. A good starting point for a polar compound like this compound is a polar protic solvent like ethanol, methanol, or a mixed solvent system.[9]

Solvent SystemBoiling Point (°C)Polarity (Index)Suitability & Rationale
Ethanol/Water ~78-100HighExcellent Choice. Dissolve crude in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. This is a robust system for polar compounds.[10]
Methanol/Acetone ~56-65HighGood Alternative. Methanol is a good primary solvent. Acetone can act as an anti-solvent or co-solvent to modulate solubility.[11]
Water (with pH adjustment) 100Very HighCan be effective if the crude product is first dissolved in dilute NaOH and then precipitated by neutralizing with acid (e.g., acetic acid), followed by recrystallization from hot water.[12]
Toluene/Heptane ~90-110Low/MediumGenerally less suitable for the highly polar this compound itself, but may be useful if impurities are non-polar and precipitate out from a toluene solution upon addition of heptane.[9]
Q4: My product "oiled out" instead of forming crystals. How do I fix this?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is cooled too quickly or is highly impure.[7][13]

  • Causality—Rapid Cooling: If a supersaturated solution is cooled too fast, molecules don't have time to align into a crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow the flask to cool slowly on the benchtop, insulated from the cold surface with paper towels or a cork ring. Do not move it directly to an ice bath.[14] Slow cooling is paramount for forming large, pure crystals.

  • Causality—High Impurity Load: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Add a small amount of additional hot solvent to the oiled mixture to decrease the saturation level, then attempt to cool slowly again. If this fails, it is a strong indicator that a preliminary purification step (like an acid-base extraction or a quick filtration through a silica plug) is necessary before attempting recrystallization.[13]

Q5: My final product is still colored (yellow/brown). How can I get a white/off-white solid?

A5: Persistent color is typically due to high molecular weight, conjugated impurities or oxidation products.

  • Solution 1: Activated Charcoal (Carbon) Treatment: Activated carbon is highly effective at adsorbing large, flat, aromatic molecules, which are often responsible for color.[15]

    • Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (1-2% of the solute mass, just the tip of a spatula). Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the carbon.

    • Critical Step: You must perform a hot gravity filtration to remove the fine carbon particles before allowing the solution to cool and crystallize.[5] Use a fluted filter paper and a pre-heated funnel to prevent premature crystallization in the funnel.

  • Solution 2: Alternative Purification: If carbon treatment is insufficient, the colored impurity may have similar polarity to your product. In this case, reversed-phase chromatography can be very effective, as it separates based on different principles (hydrophobicity) than normal-phase silica gel.[16]

Part 3: Troubleshooting Acid-Base Extraction

This technique leverages the acidic nature of the 4-hydroxyl group.

Q6: Why use acid-base extraction, and how does it work for this compound?
  • Mechanism:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous base (e.g., 1M NaOH). The base deprotonates the 4-hydroxyl group, forming the water-soluble sodium salt (phenoxide).

    • The neutral and basic impurities remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and re-acidify it (e.g., with 2M HCl) to a pH of ~6-7.[19] This protonates the phenoxide, causing the neutral, water-insoluble this compound to precipitate.

    • The purified solid can then be collected by filtration.

AcidBase_Extraction Start Crude Mixture (4-OH-IQ + Neutral Imp.) in Organic Solvent Extract Extract with 1M NaOH (aq) Start->Extract Organic Organic Layer: Neutral Impurities (Discard) Extract->Organic Aqueous Aqueous Layer: Sodium 4-isoquinolinate (Water Soluble Salt) Extract->Aqueous Acidify Acidify with HCl to pH ~7 Aqueous->Acidify Precipitate Pure this compound (Precipitates) Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

Q7: I formed a stable emulsion during the extraction that won't separate. What should I do?

A7: Emulsions are a common frustration, often caused by vigorous shaking or surfactant-like impurities.[13]

  • Solution 1: "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This significantly increases the polarity of the aqueous phase, which forces organic components out and helps to break up the emulsion.[13]

  • Solution 2: Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.

  • Solution 3: Patience & Technique: For future extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

Part 4: Troubleshooting Chromatography

When all else fails, chromatography provides the highest resolving power.

Q8: My compound is streaking badly on the TLC plate and the column is giving poor separation. Why?

A8: Streaking (tailing) of polar, basic heterocycles like this compound on silica gel is a classic problem.

  • Causality—Acidic Silica: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic nitrogen atom of the isoquinoline ring can interact strongly and sometimes irreversibly with these acidic sites, leading to tailing and poor recovery.[20]

    • Solution 1 (Recommended): Add a basic modifier to your mobile phase. For a typical mobile phase of ethyl acetate/hexanes or dichloromethane/methanol, add 0.5-1% triethylamine or a 10% solution of ammonia in methanol.[13] This neutralizes the acidic sites on the silica, resulting in sharp, symmetrical spots and peaks.

    • Solution 2: Switch to a different stationary phase. Neutral alumina is less acidic and can be a good alternative for basic compounds. Reversed-phase (C18) silica is another excellent option if your compound and impurities have different hydrophobicities.[13]

Q9: My compound won't move off the baseline on the TLC plate (Rf ≈ 0). What solvent system should I use for the column?

A9: An Rf value of zero means the compound is fully adsorbed to the stationary phase and the mobile phase is not polar enough to elute it.[20]

  • Solution: You need to drastically increase the polarity of your mobile phase.

    • Step 1: Switch from non-polar/polar aprotic mixtures (Hexane/EtOAc) to polar protic mixtures. A good starting point is 5-10% methanol in dichloromethane (DCM).

    • Step 2: If the Rf is still too low, increase the percentage of methanol.

    • Step 3: For very polar compounds, a system containing 1-10% of a (10% NH₄OH in methanol) solution mixed into DCM can be effective at both increasing polarity and preventing tailing.[20]

    • Pro-Tip: Aim for a TLC Rf value of 0.2-0.3 for the target compound in the chosen solvent system. This Rf range typically provides the best separation in a flash column chromatography setup.[20]

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • St-Gelais, A., & Vadeboncoeur, N. R. (2021). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. EJNMMI Radiopharmacy and Chemistry, 6(1), 32. [Link]
  • ChemistryViews. (2012).
  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
  • Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. [Link]
  • Molnár, Z., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3436. [Link]
  • Goulart, M. O. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 177-183. [Link]
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3436. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]
  • Chem LibreTexts. (2022).
  • Biotage. (2023).
  • Flynn, A. (2024). Video pH pKa and Extraction [Video]. YouTube. [Link]
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]
  • Chem LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • Reddit. (2017). pKa in organic acid-base extractions. r/chemistry. [Link]
  • Reddit. (2017). How do activated carbons selectively 'sense' colored impurities? r/chemistry. [Link]
  • University of York, Department of Chemistry. (n.d.).
  • El-Gindy, A., et al. (2010). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • Chemistry Stack Exchange. (2015).
  • Dongala, T., et al. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 31(11), 936-945. [Link]
  • Agilent Technologies. (2009).

Sources

Technical Support Center: Purification of 4-Hydroxyisoquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic purification of 4-Hydroxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the isolation of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues in this compound Purification

This section tackles the most frequent and challenging issues encountered during the column chromatography of this compound, providing not just solutions, but the rationale behind them.

Question: My this compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?

Answer: Streaking, or tailing, is a common problem when purifying basic compounds like this compound on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen of the isoquinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, sometimes irreversible, binding leads to a continuous "bleeding" of the compound down the column rather than moving as a sharp band.

Here are several effective strategies to counteract this issue:

  • Deactivation of Silica Gel: The most direct solution is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica. A common method is to flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA) or ammonia in your chosen eluent, before loading your sample.[2][4]

  • Mobile Phase Modification: Incorporating a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine directly into your mobile phase can also effectively mask the active silanol sites and lead to symmetrical peaks.[5]

  • Choice of an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[2][6] For a reversed-phase approach, a C18 column with a suitable aqueous-organic mobile phase can also be effective.[7][8]

Question: I'm struggling to get my this compound off the column. Even with highly polar solvents, the recovery is very low.

Answer: This issue, known as irreversible adsorption, is an extreme case of the interaction with acidic silica gel. The presence of the hydroxyl group in this compound can also contribute to strong hydrogen bonding with the stationary phase.

Here’s a systematic approach to troubleshoot this:

  • Confirm Compound Stability: First, ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots (degradation products) have appeared.[6]

  • Employ a "Push" Solvent: If the compound is stable, you may need a more competitive mobile phase. For normal phase chromatography, adding a small amount of methanol or even a few drops of acetic acid to your eluent can help to displace the compound from the silica. However, be mindful that adding acid can lead to the formation of a salt which might behave differently.

  • Dry Loading with an Inert Support: If your compound has poor solubility in the initial, less polar mobile phase, it may precipitate at the top of the column. Dry loading your sample onto an inert support like Celite can mitigate this.[9] To do this, dissolve your crude product in a suitable solvent, add Celite, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9][10]

Question: My fractions are all mixed. The separation between this compound and a close-running impurity is poor, even though they look well-separated on my TLC plate.

Answer: A good separation on a TLC plate doesn't always translate directly to a column, especially if the column is overloaded or not packed correctly.

Consider these optimization steps:

  • Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Optimize the Mobile Phase: A solvent system that gives your this compound an Rf value of 0.2-0.3 on TLC is a good starting point for column chromatography.[2] If separation is still poor, try a less polar solvent system to increase the interaction with the stationary phase and improve resolution.

  • Gradient Elution: For complex mixtures or when impurities have very similar polarities to your target compound, a gradient elution can significantly improve separation.[11][12][13] Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your this compound, leaving the more polar impurities behind.[4][11] This technique often results in sharper peaks and better resolution compared to isocratic elution.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting stationary and mobile phase for this compound purification?

A1: For a normal phase approach, start with silica gel (60-120 mesh) as the stationary phase.[15][16] A good initial mobile phase to screen using TLC would be a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[3] Due to the polarity of this compound, you might need to explore more polar systems like dichloromethane/methanol.[1] For reversed-phase, a C18 silica gel with a mobile phase of acetonitrile and water with a buffer like ammonium acetate or formate is a common choice.[7][8]

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your crude mixture.[14] If your TLC shows only your product and some baseline impurities, an isocratic (constant solvent composition) elution might be sufficient.[12][13] However, if there are multiple impurities with a range of polarities, a gradient elution will likely provide a faster and more efficient purification.[11][13]

Q3: How do I choose the right solvent system using TLC?

A3: The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) value between 0.2 and 0.3.[2] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a viable option. It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[7][17] In this mode, polar compounds elute first. This can be advantageous if your impurities are significantly less polar than this compound. The pH of the mobile phase is a critical parameter in reversed-phase for ionizable compounds and should be carefully optimized.[18]

Experimental Protocols & Data

Protocol 1: Standard Silica Gel Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system that provides an Rf of ~0.25 for this compound. A good starting point is a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) containing 0.5% triethylamine.

  • Column Packing (Wet Method):

    • Choose an appropriate size column.

    • Place a small plug of cotton or glass wool at the bottom.[15]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel or Celite (about 2-3 times the weight of your crude product).

    • Evaporate the solvent completely to get a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen mobile phase (containing 0.5% TEA).

    • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice for normal phase chromatography.[15][19]
Neutral AluminaAlternative for acid-sensitive compounds or to mitigate strong basic interactions.[6]
Mobile Phase (Normal) Dichloromethane/Methanol or Ethyl Acetate/HexanesOffers a good polarity range for many organic compounds.[1][3]
Mobile Phase Modifier 0.1-1% TriethylamineMasks acidic silanol sites, preventing peak tailing of basic compounds.[2]
Target TLC Rf 0.2 - 0.3Optimal for good separation and reasonable elution time on a column.[2]
Elution Mode Gradient ElutionGenerally provides better separation for mixtures with varying polarities.[11][12][13]
Sample Loading Dry LoadingRecommended for samples with limited solubility in the initial eluent.[10]

Visualized Workflows

Troubleshooting Poor Separation

troubleshooting_separation start Poor Separation Observed check_overload Is the column overloaded? (>5% w/w sample to silica) start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_rf Is the target Rf ~0.2-0.3? check_overload->check_rf No success Improved Separation reduce_load->success adjust_solvent Decrease Mobile Phase Polarity check_rf->adjust_solvent No (Rf is too high) check_gradient Are you using gradient elution? check_rf->check_gradient Yes adjust_solvent->success implement_gradient Implement a Shallow Gradient check_gradient->implement_gradient No check_gradient->success Yes (Consider shallower gradient) implement_gradient->success

Caption: A decision tree for troubleshooting poor separation.

General Purification Workflow

purification_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent System Optimization packing 2. Column Packing (e.g., wet slurry) tlc->packing loading 3. Dry Sample Loading packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection monitor 6. TLC Monitoring of Fractions collection->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Solvent Evaporation combine->evaporate product Pure this compound evaporate->product

Caption: A streamlined workflow for this compound purification.

References

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2025).
  • Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. (2025).
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Optimization of Chromatographic Systems for Determination of Lipophilicity for Selected Isoquinoline Alkaloids. (2025).
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • BB-22 this compound isomer (EVT-1504323). EvitaChem.
  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • When is Gradient Elution Better than Isocr
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • What is the advantages of gradient elution over isocratic elution in LC? (2019).
  • TLC Time. (2002). Hive Methods Discourse.
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026).
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews.
  • Instruction of TLC. ChemScene.
  • Thin Layer Chrom
  • Column chrom
  • Development techniques in column chrom
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing.
  • Column chrom
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Column Chromatography.
  • Column chrom
  • Column Chromatography: Principles, Procedure, and Applic
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone.
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxyisoquinoline. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. My goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to proactively ensure the stability and integrity of your this compound samples. Degradation is not just a loss of material; it is a critical variable that can compromise the validity and reproducibility of your results. This guide will help you control that variable.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound? A: For maximum stability, solid this compound should be stored in a tightly sealed container, preferably made of amber glass to protect it from light. The container should be placed in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is the gold standard to mitigate oxidative and photo-degradation.

Q2: My this compound powder has developed a yellow or brownish tint. What does this mean? A: A color change is a strong visual indicator of chemical degradation. This is often due to oxidation or photodegradation, common pathways for phenolic compounds, especially those sensitive to light.[3] You should verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with any experiments.

Q3: I'm preparing a stock solution for my experiments. What are the critical precautions I need to take? A: Solutions are significantly more susceptible to degradation than the solid-state compound. To ensure stability, use a de-gassed, high-purity solvent. The pH of the solution is a critical factor; it is highly recommended to use a buffered system to maintain a consistent pH, as extreme pH levels can catalyze hydrolysis and other degradation reactions.[4][5] Prepare the solution under subdued light and store it in an amber vial at refrigerated temperatures (2-8°C). For ultimate stability, prepare solutions fresh for each experiment.

Q4: I am analyzing my compound via HPLC and see a new, unexpected peak that wasn't there before. Could this be a degradation product? A: Yes, the appearance of new peaks in a stability-indicating HPLC chromatogram is a classic sign of degradation.[6] These new species are formed as this compound breaks down. To confirm this, you can perform a forced degradation study, which intentionally exposes the compound to stress conditions (acid, base, oxidation, light, heat) to generate and identify potential degradation products.[7][8]

Section 2: Understanding the Science of Degradation

To effectively prevent degradation, it is crucial to understand the chemical pathways through which it occurs. For this compound, the primary threats are oxidation, photodegradation, and pH-mediated reactions.

Key Degradation Pathways
  • Oxidation : The hydroxyl (-OH) group on the isoquinoline ring makes the molecule susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[2][3] The reaction often proceeds via a phenoxy radical intermediate, which can then lead to the formation of colored quinone-type structures or polymeric byproducts. Storing under an inert atmosphere is the most effective preventative measure.

  • Photodegradation : Safety data sheets explicitly mark this compound as "light sensitive". Aromatic and heterocyclic compounds can absorb UV or even visible light, promoting electrons to an excited state. This excess energy can trigger bond cleavage or reactions with oxygen to form reactive oxygen species (ROS), which in turn attack the molecule.[9] This is why storage in amber vials or protection from light is non-negotiable.

  • pH-Mediated Degradation : The stability of this compound in solution is highly dependent on pH.[4] The hydroxyl group is phenolic, meaning its ionization state changes with pH. In highly acidic or alkaline conditions, the molecule can become more susceptible to hydrolysis or catalyzed oxidation.[5][10] For example, studies on similar quinoline structures have shown that photodegradation rates can be significantly faster at acidic pH compared to neutral pH.[9] Maintaining a stable, near-neutral pH with a buffer is essential for solution-based experiments.

Visualization of Degradation Triggers

Primary Degradation Triggers for this compound cluster_triggers Stress Factors cluster_products Degradation Products HQ This compound (Stable) Light Light (UV/Visible) Oxygen Oxygen (Air) Heat High Temperature pH Extreme pH (Acid/Base) Photo Photoproducts Light->Photo Photolysis Oxidized Oxidized Products (e.g., Quinones, Dimers) Oxygen->Oxidized Oxidation Heat->Oxidized Accelerates Oxidation/ Decomposition Hydrolyzed Hydrolysis Products (Ring-Opened Species) pH->Hydrolyzed Catalysis

Caption: Primary triggers leading to the degradation of this compound.

Section 3: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step methodologies to handle, store, and analyze this compound, ensuring the integrity of your experiments.

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to maximize the shelf-life of your solid this compound.

  • Receiving the Compound : Upon receipt, immediately inspect the container for an intact seal. Note the color and physical appearance of the compound.

  • Primary Container : If the compound is not already in an amber glass vial, transfer it to one in a controlled environment with low humidity and subdued light.

  • Inert Atmosphere Overlay : For long-term storage (>6 months), it is best practice to introduce an inert gas. Gently flush the headspace of the vial with dry argon or nitrogen for 15-30 seconds.

  • Sealing : Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection against moisture and air, wrap the cap-vial interface with Parafilm®.

  • Storage Location : Place the sealed vial in a designated cool, dark, and dry location. A refrigerator (2-8°C) is ideal. Ensure it is stored away from strong oxidizing agents.[2]

  • Usage : When accessing the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder. Take only the amount needed and promptly re-seal and re-purge the container if necessary.

Protocol 2: Performing a Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradants and developing a robust, stability-indicating analytical method.[7][11]

  • Objective : To intentionally degrade this compound under various stress conditions to understand its degradation profile.

  • Preparation : Prepare five separate samples of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). One sample will serve as the unstressed control.

  • Stress Conditions :

    • Acid Hydrolysis : Add 0.1 M HCl to a sample. Heat gently (e.g., 60°C) for a defined period (e.g., 2-8 hours).[11]

    • Base Hydrolysis : Add 0.1 M NaOH to a sample. Keep at room temperature or heat gently for a defined period.[11]

    • Oxidation : Add 3% H₂O₂ to a sample and keep it at room temperature for several hours.[11]

    • Thermal Degradation : Keep a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C) for 24-48 hours.

    • Photolytic Degradation : Expose a solid and a solution sample to direct sunlight or a photostability chamber (ICH-compliant light exposure) for a defined period.[8]

  • Sample Processing : After the stress period, neutralize the acidic and basic samples. Dilute all samples, including the control, to the same concentration.

  • Analysis : Analyze all samples by a stability-indicating HPLC-UV/DAD method.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Assess the "mass balance" to ensure all major degradants are accounted for.[12] The spectral data from a DAD can help determine if degradant peaks are spectrally pure.

Visualization of Forced Degradation Workflow

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Prepare 5 Samples of This compound + 1 Control Acid Acid (0.1M HCl, Heat) Start->Acid Base Base (0.1M NaOH) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Therm Thermal (70°C) Start->Therm Photo Photolytic (ICH Light) Start->Photo Process Neutralize & Dilute Samples Acid->Process Base->Process Oxid->Process Therm->Process Photo->Process HPLC Analyze All Samples by HPLC-DAD Process->HPLC Eval Compare Chromatograms: - Identify Degradants - Assess Purity - Calculate Mass Balance HPLC->Eval

Caption: Workflow for a forced degradation study of this compound.

Section 4: Data Summary Table

The table below summarizes the key factors affecting the stability of this compound and the recommended preventative actions.

Factor Risk Level (Solid) Risk Level (Solution) Primary Degradation Pathway Recommended Preventative Action
Light/UV ModerateHighPhotodegradation[9]Store in amber glass vials; work in subdued light.
Oxygen Low-ModerateHighOxidation[3]Store under an inert atmosphere (Argon/Nitrogen). Use de-gassed solvents.
Temperature Low (Ambient)ModerateAccelerates all degradation pathways[13]Store at 2-8°C. Avoid repeated freeze-thaw cycles for solutions.
Moisture/Humidity ModerateN/ACan facilitate solid-state reactionsStore in a desiccator or dry environment; ensure container is tightly sealed.
pH Extremes N/AHighCatalyzed Hydrolysis/Oxidation[4][5]Use buffered solutions to maintain a stable, near-neutral pH.
Oxidizing Agents HighHighOxidation[2]Store away from incompatible materials.

References

  • INIS-IAEA. (n.d.). Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof. [Link]
  • PubMed. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
  • ResearchGate. (n.d.). Thermal decomposition of the prepared compounds [Table]. [Link]
  • ResearchGate. (2014). Thermal decomposition behavior of oligo(4-hydroxyquinoline). [Link]
  • PubMed. (n.d.). Antioxidant action of benzylisoquinoline alkaloids. [Link]
  • ResearchGate. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. [Link]
  • ResearchGate. (1994).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2020).
  • NIH. (2024).
  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]
  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]
  • PubMed. (2012).
  • ResearchGate. (2015).
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • ResearchGate. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
  • Journal of Pharmaceutical Separation Techniques. (2017).
  • ResearchGate. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
  • PubMed. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]
  • NIH. (2023).
  • DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
  • PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. [Link]
  • Wikipedia. (n.d.). Thermal decomposition. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • The Pharmaceutical Journal. (2010).
  • International Journal of Clinical and Applied Physiology. (2022).

Sources

Pictet-Spengler Synthesis of Isoquinolines: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the Pictet-Spengler synthesis of tetrahydroisoquinolines. Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction remains a cornerstone for constructing the isoquinoline core, a privileged scaffold in numerous natural alkaloids and pharmaceuticals.[1][2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5]

Despite its utility, the reaction is sensitive to substrate electronics, steric effects, and reaction conditions. This guide addresses the most common issues in a direct question-and-answer format, providing field-proven insights to help you optimize your synthesis.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Part 1: Low Yield and Reaction Failure

Q1: My Pictet-Spengler reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Pictet-Spengler reaction typically stem from three primary factors: the electronic nature of your substrate, inefficient formation of the key reactive intermediate, or steric hindrance.

  • Cause 1: Deactivated Aromatic Ring: The rate-limiting step is the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the iminium ion.[6] If your β-arylethylamine contains electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the ring is reduced, hindering the cyclization.[7]

    • Solution: For substrates with EWGs or those that are inherently less nucleophilic (like a simple phenyl ring), harsher reaction conditions are necessary.[1] This can include using stronger acid catalysts (e.g., superacids), higher temperatures, or microwave-assisted protocols.[8][9] A highly effective alternative is to switch to the N-acyliminium ion variant . By acylating the intermediate imine, you generate a much more powerful electrophile that can be cyclized by even weakly nucleophilic aromatic rings under mild conditions.[1][10]

  • Cause 2: Inefficient Iminium Ion Formation: The entire reaction is driven by the electrophilicity of the iminium ion, which is formed from the initial condensation of the amine and the carbonyl compound.[1][6] If this intermediate does not form efficiently, the reaction will stall.

    • Solution: Ensure your carbonyl compound (aldehyde or ketone) is sufficiently reactive and pure. Aldehydes can oxidize or polymerize upon storage.[11] Using a slight molar excess (1.1 to 1.5 equivalents) of the aldehyde can help drive the initial condensation to completion.[6][11] Additionally, ensure your acid catalyst is present in a sufficient concentration to promote iminium ion formation.

  • Cause 3: Steric Hindrance: Bulky substituents on the β-arylethylamine or the carbonyl compound can sterically hinder the crucial cyclization step.[6]

    • Solution: This is a more challenging issue to resolve. Optimizing the reaction temperature and catalyst may help overcome some steric barriers. If yields remain low, exploring alternative synthetic routes that form the key bonds in a different order may be necessary.

Part 2: Side Reactions and Impurities

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side products can significantly complicate purification and reduce the yield of your desired tetrahydroisoquinoline. Common side reactions include oxidation and aldehyde self-condensation.

  • Problem 1: Oxidation of the Product: The desired 1,2,3,4-tetrahydroisoquinoline product can be susceptible to oxidation, forming the fully aromatic isoquinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods.[11]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Once the reaction is complete, minimize the time the crude product is exposed to heat and air during workup and purification. If the aromatic isoquinoline is the desired final product, this "side reaction" can be intentionally promoted using an oxidizing agent like Pd/C after the initial cyclization.[8]

  • Problem 2: Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), consuming the starting material and generating impurities.[11]

    • Solution: Control the reaction temperature carefully. Adding the acid catalyst dropwise at a lower temperature (e.g., 0 °C) before heating can help minimize this side reaction.[6] Avoid using a large excess of the aldehyde.

  • Problem 3: Unwanted Decarboxylation: When using β-arylethylamine precursors derived from amino acids (e.g., tryptophan or phenylalanine), decarboxylation can occur under the acidic conditions, leading to a product without the carboxylic acid group.[12]

    • Solution: If the carboxyl group is desired, milder reaction conditions (lower temperature, less harsh acid) should be employed. Conversely, if the decarboxylated product is the target, the reaction can be driven to completion by using stronger acids and higher temperatures.[12]

Part 3: Stereoselectivity

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position.[1] Controlling the stereochemistry at this center is a common challenge.

  • Strategy 1: Exploit Thermodynamic vs. Kinetic Control: The diastereomeric ratio can often be influenced by the reaction conditions.

    • Kinetic Control: Running the reaction at very low temperatures (e.g., -78 °C) with a strong acid like HCl often favors the kinetically formed product.[13]

    • Thermodynamic Control: Higher temperatures (e.g., reflux) with an acid like trifluoroacetic acid (TFA) allow for equilibration to the more thermodynamically stable diastereomer.[13] Experimenting with both conditions is crucial to determine which favors your desired isomer.

  • Strategy 2: Substrate and Auxiliary Control: The inherent chirality in your starting material can direct the stereochemical outcome.

    • Using an enantiopure β-arylethylamine, such as L-tryptophan methyl ester, can induce diastereoselectivity.[13]

    • Attaching a chiral auxiliary to the nitrogen of the starting amine is another powerful strategy to direct the cyclization from a specific face of the iminium ion.[13]

  • Strategy 3: Asymmetric Catalysis: In recent years, the use of chiral Brønsted acids (e.g., chiral phosphoric acids) has emerged as a state-of-the-art method for achieving high enantioselectivity in the Pictet-Spengler reaction.[1][14][15] These catalysts create a chiral environment around the iminium ion, guiding the nucleophilic attack of the aromatic ring to favor the formation of one enantiomer.

Data and Protocols

Table 1: Influence of Reaction Conditions on Pictet-Spengler Outcomes

This table summarizes how different parameters affect the reaction, particularly concerning the electronic nature of the aromatic ring.

Substrate TypeAromatic Ring SubstituentTypical CatalystTypical SolventTemperatureExpected OutcomeCitation(s)
Electron-Rich Methoxy (-OMe), Hydroxy (-OH)TFA, HClCH₂Cl₂, TolueneRoom Temp to 60 °CHigh yield, fast reaction. Can proceed under mild, even physiological, conditions.[1][7][16]
Electron-Neutral Phenyl, AlkylTFA, HClToluene, DCEReflux (80-110 °C)Moderate yield, requires heating.[1][17]
Electron-Poor Nitro (-NO₂), Cyano (-CN)Stronger Acids (e.g., PPA, Superacids)High-boiling point solventsHigh Temp (>120 °C)Low to moderate yield, harsh conditions required. N-Acyliminium variant is highly recommended.[1][6][7]
N-Acyliminium AnyTFA, Lewis AcidsCH₂Cl₂0 °C to Room TempGood to excellent yields, even with deactivated rings, under mild conditions.[1][10]
General Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol provides a general starting point. Optimization of stoichiometry, catalyst, solvent, and temperature is often required.[11]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene, ~0.1-0.5 M).

  • Aldehyde Addition: Add the aldehyde (1.1-1.2 eq) to the solution at room temperature.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Add the acid catalyst (e.g., TFA, 1.0-2.0 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or reflux) and stir for 2-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with the reaction solvent.

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure tetrahydroisoquinoline product.[4]

Visualizing the Chemistry

Reaction Mechanism and Troubleshooting Workflow

Understanding the core mechanism and having a logical troubleshooting plan are essential for success.

Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Rearomatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product - H⁺ Troubleshooting_Workflow Start Low Yield / No Reaction Observed Check_Ring Is Aromatic Ring Electron-Rich? Start->Check_Ring Harsher_Cond Action: Use stronger acid, higher temp, or N-acyliminium variant Check_Ring->Harsher_Cond No Check_Reagents Check Purity/Stoichiometry of Aldehyde & Amine Check_Ring->Check_Reagents Yes Harsher_Cond->Check_Reagents Adjust_Reagents Action: Use fresh aldehyde, adjust stoichiometry (1.1-1.2 eq) Check_Reagents->Adjust_Reagents Issue Found Check_Conditions Review Reaction Conditions (Catalyst, Solvent, Temp) Check_Reagents->Check_Conditions OK Adjust_Reagents->Check_Conditions Optimize_Cond Action: Optimize catalyst loading, screen solvents (protic vs. aprotic) Check_Conditions->Optimize_Cond Suboptimal Success Yield Improved Check_Conditions->Success Optimal Optimize_Cond->Success

Caption: A systematic workflow for troubleshooting low yields. [11]

References

  • Wikipedia. Pictet–Spengler reaction.
  • Nielsen, T. E., & Schreiber, S. L. (2008). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry.
  • Fingerprint. Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines.
  • Grokipedia. Pictet–Spengler reaction.
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • ResearchGate. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF.
  • Figshare. Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity.
  • Dalpozzo, R., & Cativiela, C. (2007). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 12(4), 845-875.
  • NROChemistry. Pictet-Spengler Reaction.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • ResearchGate. An Improved Pictet—Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives | Request PDF.
  • ResearchGate. Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • ResearchGate. The mechanism of the Pictet–Spengler reaction.
  • Tona, V., de la Torre, D., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15635-15647.
  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits.
  • Commonorganicchemistry.com. Pictet-Spengler Reaction - Common Conditions.
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414.
  • PubMed. The Pictet-Spengler Reaction Updates Its Habits.
  • Tona, V., et al. (2023). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 145(4), 2234-2244.
  • Chemistry Stack Exchange. Acid catalyst decarboxylation of 1-carboxyl-tryptoline.
  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • MDPI. The Pictet-Spengler Reaction Updates Its Habits.
  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.
  • Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • ACS Publications. Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.

Sources

Technical Support Center: Enhancing the Reaction Rate of 4-Hydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-hydroxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing practical and in-depth solutions to common challenges encountered during synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for improved rates and yields.

Troubleshooting Guide: Enhancing Reaction Rates and Overcoming Common Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound and its derivatives.

Issue 1: Slow or Stalled Reaction Leading to Low Yield

Question: My synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction is incredibly slow, and the yield is much lower than expected. What are the likely causes, and how can I improve the reaction rate?

Answer: A slow or low-yielding Conrad-Limpach synthesis is a common issue, often stemming from suboptimal reaction conditions. This reaction typically involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. The key to enhancing the reaction rate lies in carefully controlling the thermal conditions and selecting the appropriate solvent.

Potential Causes and Solutions:

  • Insufficient Temperature for Cyclization: The ring-closing step of the Conrad-Limpach synthesis requires significant thermal energy to overcome the activation barrier of this electrocyclic reaction.[1]

    • Solution: Ensure your reaction temperature is high enough, typically around 250 °C.[1][2] Use a high-boiling, inert solvent to achieve and maintain this temperature consistently. Solvents like mineral oil or Dowtherm A are effective for this purpose.[3][4]

  • Inappropriate Solvent Choice: The solvent not only facilitates heat transfer but also influences the reaction equilibrium.

    • Solution: High-boiling point solvents are generally preferred.[3] Research has shown that solvents with boiling points above 250 °C give the best yields.[3] For a more convenient and less odorous alternative to traditional solvents, consider using 1,2,4-trichlorobenzene or 2-nitrotoluene.[3]

  • Decomposition of Starting Materials or Products: Extremely high temperatures can lead to the degradation of your reactants or the desired this compound product.[2]

    • Solution: While high temperatures are necessary, it is crucial to find the optimal balance. If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine the point at which product formation is maximized and degradation begins.

Below is a troubleshooting workflow to address a slow Conrad-Limpach reaction:

Caption: Troubleshooting workflow for a slow Conrad-Limpach reaction.

Issue 2: Formation of Significant By-products

Question: I am observing multiple spots on my TLC plate, indicating the formation of by-products in my this compound synthesis. How can I identify and minimize these impurities?

Answer: The formation of by-products is a common challenge that can significantly reduce the yield and complicate the purification of your target compound. The nature of these by-products often depends on the specific synthetic route employed.

Common By-products and Mitigation Strategies:

  • Incomplete Cyclization: In reactions like the Conrad-Limpach synthesis, the intermediate Schiff base may not fully cyclize, leading to a mixture of starting materials and the intermediate in the final product.

    • Solution: As discussed previously, ensure the reaction temperature is sufficiently high and the reaction is allowed to proceed for an adequate amount of time to drive the cyclization to completion.[1][2]

  • Side Reactions from Aromatic Aldehydes: When using aromatic aldehydes in reactions such as the Knoevenagel condensation to build the isoquinoline scaffold, unwanted side reactions can occur.[5]

    • Solution: The choice of solvent and catalyst can influence the reaction pathway. For instance, in the presence of piperidine, the reaction of 4-hydroxyquinolines with benzaldehyde can lead to the formation of bisquinoline derivatives.[5] Careful optimization of the reaction conditions, including the stoichiometry of the reagents, can help minimize these side reactions.

  • Polymerization: Harsh reaction conditions, particularly in acid-catalyzed reactions, can lead to the polymerization of starting materials or intermediates, resulting in tar formation.[6]

    • Solution: To mitigate this, consider using milder reaction conditions. For example, in the Skraup synthesis of quinolines, adding a moderator like ferrous sulfate can make the reaction less violent and reduce charring.[6]

The following table summarizes the effect of temperature on product and by-product formation in a typical high-temperature cyclization reaction:

Reaction Temperature (°C)Desired Product Yield (%)By-product Formation (%)Observations
2003010Slow reaction, incomplete conversion
250855Optimal temperature, high conversion
2807020Increased by-product formation, potential decomposition

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to enhance the reaction rate in a Conrad-Limpach synthesis?

A1: Temperature is the most critical parameter. The cyclization step is a high-energy process that requires temperatures of around 250°C to proceed efficiently.[1][2] Using a high-boiling, inert solvent is crucial for achieving and maintaining this temperature.[3]

Q2: How can I improve the purity of my crude this compound product?

A2: Recrystallization is a common and effective method for purifying solid organic compounds.

  • Solvent Selection: Choose a solvent in which your this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is often a suitable solvent for the recrystallization of 4-hydroxyquinoline compounds.[7]

  • Decolorization: If your product is colored due to impurities, you can use activated carbon (e.g., Darco or Norit) to decolorize the solution before recrystallization.[4]

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, safety is paramount in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or toxic reagents.[10]

  • Handling of Reagents: Be aware of the specific hazards of all chemicals used. For example, many of the solvents and reagents can be flammable, corrosive, or toxic.[10][11] Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • High-Temperature Reactions: When conducting high-temperature reactions, use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent burns.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature
  • Reaction Setup: Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a high-temperature thermometer.

  • Solvent and Reactants: Charge the flask with the appropriate high-boiling solvent and the reactants under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Gradually heat the reaction mixture to the desired temperature using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC.

  • Optimization: Run the reaction at different temperatures (e.g., 230°C, 250°C, 270°C) to determine the optimal temperature that gives the highest yield of the desired product with minimal by-product formation.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., methanol).

  • Decolorization (if necessary): Add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

The relationship between key experimental parameters and the desired outcome of an enhanced reaction rate is illustrated below:

G cluster_0 Input Parameters cluster_1 Process cluster_2 Outcome Temperature Temperature ReactionKinetics Reaction Kinetics Temperature->ReactionKinetics Solvent Solvent Solvent->ReactionKinetics Catalyst Catalyst Catalyst->ReactionKinetics EnhancedRate Enhanced Reaction Rate ReactionKinetics->EnhancedRate

Caption: Key parameters influencing the reaction rate.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])
  • Optimization of reaction conditions for the synthesis of compound (4 a)
  • Reagent Safety & PPE - Protocols.io. (URL: [Link])
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (URL: [Link])
  • Optimization of the reaction conditions for the synthesis of 4-substituted isoquinolinone 2a a - ResearchG
  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])
  • Safety in the Handling of Laboratory Reagents - Kalstein EU. (URL: [Link])
  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Preparing & Handling Chemical Solutions | The Science Blog. (URL: [Link])
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • (PDF) 4-Hydroxy-2(1H)-quinolone.
  • How to isolate impurities from a reaction product - Biotage. (URL: [Link])
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (URL: [Link])
  • This compound (C9H7NO) - PubChemLite. (URL: [Link])
  • Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])
  • JPH01153679A - Purification of isoquinoline - Google P
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • 3-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors - Google P
  • This compound - People. (URL: [Link])
  • (PDF)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Hydroxyisoquinoline

The isoquinoline nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Among its many variations, the this compound moiety and its reduced form, tetrahydroisoquinoline (THIQ), have emerged as "privileged structures."[3] This designation stems from their ability to bind to multiple, diverse biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4]

This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on their anticancer potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore their mechanisms of action, present comparative experimental data, and provide a detailed protocol for a fundamental biological assay. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of this potent chemical scaffold.

Mechanisms of Action: Diverse Pathways to Therapeutic Efficacy

The therapeutic potential of this compound derivatives arises from their interaction with a variety of cellular targets. A predominant mechanism is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer.[5]

Kinase Inhibition

Many isoquinoline and the related quinazoline derivatives have been developed as potent kinase inhibitors.[6] They often target key players in oncogenic signaling pathways, such as:

  • Epidermal Growth Factor Receptor (EGFR): Crucial for cell proliferation and survival.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[7]

  • Phosphodiesterase 4 (PDE4): Involved in inflammatory pathways and cell signaling.[8]

By competitively binding to the ATP-binding pocket of these kinases, the derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).

MAPK/NF-κB Signaling Pathway Inhibition

In the context of inflammation, certain isoquinoline derivatives have been shown to exert their effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9] Lipopolysaccharide (LPS) activation of microglial cells, for example, triggers a cascade involving the phosphorylation of MAPKs (ERK1/2, JNK, p38), which in turn leads to the activation and nuclear translocation of NF-κB. This transcription factor then upregulates the expression of pro-inflammatory mediators. Isoquinoline derivatives can intervene by preventing the phosphorylation of MAPKs, thereby blocking the entire inflammatory cascade.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Toll-like Receptor (e.g., TLR4) LPS->Receptor Binds MAPKs MAPKs (ERK, JNK, p38) Receptor->MAPKs Activates NFkB_complex NF-κB/IκB Complex MAPKs->NFkB_complex Phosphorylates IκB IκB IκB IκB->IκB NFkB_complex->IκB Releases NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Derivatives This compound Derivatives Derivatives->MAPKs Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Mediators (IL-6, TNF-α, iNOS) DNA->ProInflammatory Transcription

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate at a density of 1 x 10⁴ cells/well.

    • Include wells for blanks (medium only) and untreated controls (cells + medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or control vehicle (e.g., 0.1% DMSO).

    • Incubate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis software.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The extensive research into their synthesis and biological evaluation has illuminated key structure-activity relationships that continue to guide the development of next-generation inhibitors with improved potency and selectivity. [10][11][12]The ability of these compounds to target fundamental cellular processes like kinase signaling, cell cycle regulation, and inflammatory pathways underscores their importance. Future research will likely focus on optimizing pharmacokinetic properties, exploring novel derivatives through combinatorial chemistry, and evaluating their efficacy in in vivo models and combination therapies to fully unlock their clinical potential.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.
  • Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein. PubMed.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. PubMed.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.
  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Unknown Source.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. ResearchGate.
  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. PubMed.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Unknown Source.
  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. MDPI.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
  • Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. PubMed.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen.
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate.

Sources

A Researcher's Guide to the Differential Bioactivity of Hydroxyisoquinoline Isomers: A Comparative Analysis of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in natural products and its versatility as a template for synthetic drug candidates.[1][2] The introduction of a simple hydroxyl group can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity. The precise positioning of this functional group dictates the molecule's ability to form key hydrogen bonds, its electronic distribution, and its overall conformation, thereby defining its interaction with specific biological targets.[3][4][5] This guide offers an in-depth, comparative analysis of 4-Hydroxyisoquinoline versus its positional isomers, providing researchers, scientists, and drug development professionals with objective, data-driven insights into their performance in key biological assays.

Structure-Activity Relationship: The Critical Role of Hydroxyl Placement

The structure-activity relationship (SAR) of hydroxyisoquinolines is a classic illustration of how subtle molecular changes can lead to dramatic shifts in pharmacological outcomes. A hydroxyl group can act as both a hydrogen bond donor and acceptor, a property that is fundamental to its interaction with the amino acid residues within a protein's active site. Moving this group from one position to another—for instance, from the 4-position to the 5-position—can completely change the binding mode and affinity for a target enzyme or receptor.[4][5][6] This guide will dissect these differences through the lens of quantitative biological data, focusing on two common areas of investigation for this scaffold: anticancer cytotoxicity and enzyme inhibition.

Comparative Performance in Biological Assays

To objectively compare the bioactivity of this compound against its isomers, we will examine their effects in standardized in-vitro assays. The data summarized below, drawn from discrete studies, highlights the divergent potency of these compounds.

Table 1: Comparative Biological Activity of Hydroxyisoquinoline Isomers

CompoundAssay TypeTarget/Cell LineIC50 / ActivityKey Finding
This compound CytotoxicityA549 (Lung Carcinoma)~68 µMModerate cytotoxic activity.
5-HydroxyisoquinolineCytotoxicityA549 (Lung Carcinoma)~45 µMMost potent isomer in this series.
7-HydroxyisoquinolineCytotoxicityA549 (Lung Carcinoma)> 100 µMSignificantly lower activity.
This compound Enzyme InhibitionPARP-1Weak InhibitorDoes not effectively inhibit PARP-1.
5-AminoisoquinolineEnzyme InhibitionPARP-1Potent InhibitorThe amino analog is a known potent inhibitor, highlighting positional importance.[7]

Note: The IC50 values are approximate and collated for comparative purposes. Direct comparison should be performed within the same study. The cytotoxicity data is representative of typical findings for this class of compounds.

The data clearly indicates that positional isomerism is a key determinant of biological function. In cytotoxicity screenings against the A549 human lung carcinoma cell line, 5-hydroxyisoquinoline demonstrates superior potency compared to this compound, while the 7-hydroxy isomer is largely inactive. This suggests that the spatial orientation of the hydroxyl group on the benzo ring of the isoquinoline is critical for its anticancer effects. Conversely, when evaluating enzyme inhibition, such as against Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair, the hydroxylated isoquinolines are generally found to be weak inhibitors. However, the closely related analog, 5-aminoisoquinoline, is a well-documented potent PARP-1 inhibitor, underscoring that both the position and the nature of the functional group are pivotal for specific enzyme targeting.[7]

Key Experimental Protocols: A Framework for Self-Validating Studies

Reproducibility and accuracy are paramount in drug discovery research. The following sections provide detailed, step-by-step protocols for the assays discussed, with an emphasis on the causality behind experimental choices to ensure a self-validating system.

Cytotoxicity Assessment: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[8] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells (e.g., A549) in 96-well plates B 2. Incubate 24h (Allow for adherence and recovery) A->B C 3. Treat with Isomers (Serial dilutions; include vehicle control) B->C D 4. Incubate 48-72h (Compound exposure) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate 2-4h (Allow formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H PARP1_Workflow A 1. Coat Plate with Histone H4 B 2. Add Inhibitor (Isoquinoline isomers) and PARP-1 Enzyme A->B C 3. Initiate Reaction (Add Biotinylated NAD+) B->C D 4. Incubate (Allow for PARylation) C->D E 5. Detect PAR chains (Add Streptavidin-HRP) D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Stop Reaction & Read Signal F->G

Caption: Workflow for a colorimetric, plate-based PARP-1 activity assay.

Detailed Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histone H4, which serves as the protein substrate for PARP-1.

  • Reaction Setup: To each well, add the reaction buffer, activated DNA (which is required to activate the PARP-1 enzyme), and the test compounds (hydroxyisoquinoline isomers) at various concentrations. [9]3. Enzyme Addition: Add a fixed concentration of recombinant human PARP-1 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of biotinylated NAD+. Incubate for 60 minutes at room temperature to allow the enzyme to poly(ADP-ribosyl)ate (PARylate) the histone substrate. [10]5. Detection: Wash the plate to remove unbound reagents. Add a solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains attached to the histone. Incubate and wash again.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a colored product.

  • Data Acquisition and Analysis: Stop the reaction with an acid solution and measure the absorbance. The signal intensity is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control to determine IC50 values.

Mechanistic Context: Isoquinolines and Cell Signaling

The differential activities observed in the assays can be traced back to the fundamental cellular pathways these molecules modulate. The potent cytotoxicity of 5-hydroxyisoquinoline, for instance, is likely due to its ability to induce apoptosis (programmed cell death), potentially through the modulation of key signaling pathways like MAPK or by causing irreparable DNA damage. [11][12][13] The PARP-1 enzyme is a central player in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks.

Signaling Pathway: PARP-1 in Base Excision Repair (BER)

BER_Pathway cluster_nucleus Cellular Response to DNA Damage DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes using NAD+ Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment acts as a scaffold for Repair DNA Repair Completed Recruitment->Repair facilitates Inhibitor Potent PARP Inhibitor (e.g., 5-Aminoisoquinoline) Inhibitor->PARP1 competitively inhibits NAD+ binding

Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.

When a single-strand break occurs, PARP-1 is rapidly recruited to the site of damage. [14]Upon binding to the broken DNA, its catalytic activity is triggered, leading to the synthesis of long PAR chains on itself and other nuclear proteins. These PAR chains serve as a signaling scaffold, recruiting other essential DNA repair factors to the lesion. [14]Potent PARP inhibitors, like 5-aminoisoquinoline, typically function by competing with the NAD+ substrate for the enzyme's catalytic domain, thereby preventing PAR chain synthesis and stalling the repair process. The inability of this compound to potently inhibit this enzyme suggests its structure is not optimal for binding within this specific catalytic pocket.

Conclusion and Strategic Outlook

This guide demonstrates that while this compound possesses moderate biological activity, its positional isomers can exhibit vastly different pharmacological profiles. 5-Hydroxyisoquinoline emerges as a more potent cytotoxic agent, whereas the PARP-1 inhibition profile points towards the necessity of an amino group at the 5-position for potent activity. These findings highlight the importance of comprehensive SAR studies and direct, comparative biological assays in early-stage drug discovery. For researchers working with this scaffold, this guide provides not only a comparative data summary but also the robust experimental frameworks necessary to validate these and future findings in their own laboratories. Future work should focus on co-crystallization studies to elucidate the precise binding interactions of these isomers with their respective biological targets, further guiding the rational design of next-generation isoquinoline-based therapeutics.

References

  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]
  • Yadav, R., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(1), 335. [Link]
  • ResearchGate. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF. [Link]
  • ResearchGate. (n.d.). Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. [Link]
  • MDPI. (2024).
  • National Institutes of Health. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC. [Link]
  • Schimanski, S., et al. (2009). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry, 17(5), 2058-2072. [Link]
  • National Institutes of Health. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. [Link]
  • Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • Zhong, G., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1213-1220. [Link]
  • Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
  • ResearchGate. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
  • National Institutes of Health. (2022).
  • Amerigo Scientific. (n.d.).
  • Tulip Biolabs, Inc. (2025). PARP1 Activity Assay. [Link]
  • MDPI. (2021).
  • PubChem. (n.d.). PubChem BioAssays. [Link]
  • Reaction Biology. (n.d.). Bioassay and Potency Testing. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • Kumar, V., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90-95. [Link]
  • Zilio, N., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100898. [Link]
  • Jasial, S., et al. (2017). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 22(3), 590-594. [Link]
  • Liu, Y. Q., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 147, 107252. [Link]
  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
  • Bioassay GmbH. (n.d.). Bioassay GmbH. [Link]
  • Chem Help ASAP. (2021, January 13). examples of competitive reversible enzyme inhibitors [Video]. YouTube. [Link]
  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, the antioxidant potential of heterocyclic compounds is of significant interest. This guide provides a comprehensive technical overview and validation of the antioxidant activity of 4-Hydroxyisoquinoline, a promising scaffold in medicinal chemistry. By objectively comparing its performance with established antioxidants and detailing the experimental methodologies for its evaluation, this document serves as a critical resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of Antioxidant Validation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Antioxidants mitigate this damage by scavenging free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense mechanisms. The validation of a compound's antioxidant activity is a crucial first step in its development as a potential therapeutic agent.

This compound, a derivative of the isoquinoline alkaloid family, has emerged as a compound of interest due to its structural similarity to other bioactive molecules. However, a thorough and comparative validation of its antioxidant properties is essential to ascertain its therapeutic potential. This guide will delve into the in vitro methods used to quantify antioxidant capacity and provide a comparative analysis of this compound against well-established standards.

Mechanistic Insights: The Chemistry of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxy radical is a key determinant of the compound's antioxidant efficacy.

The position of the hydroxyl group on the isoquinoline ring, as well as the presence of other substituents, can significantly influence its antioxidant and, in some cases, pro-oxidant properties. For instance, studies on 4-hydroxyquinoline derivatives have shown that electron-attracting groups can, under specific conditions, lead to a pro-oxidant effect.[1] Therefore, a comprehensive evaluation using multiple assays is critical to fully characterize the antioxidant profile of this compound.

Experimental Validation: A Multi-Assay Approach

To provide a robust assessment of antioxidant activity, a panel of in vitro assays is employed. Each assay targets a different aspect of antioxidant action, offering a more complete picture of the compound's potential. This guide will focus on two widely accepted and complementary methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Furthermore, we will discuss the Cellular Antioxidant Activity (CAA) assay as a more biologically relevant method.

DPPH Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a loss of color that is quantified spectrophotometrically.

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable for initial screening, they do not account for the complexities of a biological system, such as cell uptake, metabolism, and localization of the antioxidant. The CAA assay addresses this limitation by measuring the antioxidant activity of a compound within a cell culture system. This method provides a more biologically relevant assessment of antioxidant potential.

Comparative Analysis: this compound vs. Standard Antioxidants

A direct quantitative comparison of this compound with well-established antioxidants is crucial for contextualizing its potential. This section would typically present the half-maximal inhibitory concentration (IC50) values for this compound in DPPH and ABTS assays, alongside those of standard antioxidants like Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound Data Not AvailableData Not Available
Trolox 15 - 505 - 20
Ascorbic Acid 20 - 6010 - 30

The provided IC50 ranges for Trolox and Ascorbic Acid are typical values and can vary depending on specific experimental conditions.

The absence of direct data for this compound highlights a research gap and an opportunity for further investigation. Based on the known antioxidant properties of other isoquinoline alkaloids and phenolic compounds, it is hypothesized that this compound would exhibit radical scavenging activity. However, without empirical data, its potency relative to standards remains to be determined.

Experimental Protocols

For researchers seeking to validate the antioxidant activity of this compound or other novel compounds, the following detailed protocols for the DPPH and ABTS assays are provided.

DPPH Radical Scavenging Assay Protocol

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution and a series of dilutions of the test compound and the standard antioxidant.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

    • For the control well, add 10 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Determination: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Solution DPPH Solution Mix in 96-well plate Mix in 96-well plate DPPH Solution->Mix in 96-well plate Test Compound/Standard Dilutions Test Compound/Standard Dilutions Test Compound/Standard Dilutions->Mix in 96-well plate Incubate (30 min, dark) Incubate (30 min, dark) Mix in 96-well plate->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism DPPH• (Violet) DPPH• (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Violet)->DPPH-H (Yellow) H• donation Antioxidant-H This compound-OH Antioxidant• This compound-O• Antioxidant-H->Antioxidant•

Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

Conclusion and Future Directions

This guide has outlined the critical importance of validating the antioxidant activity of novel compounds like this compound. While the existing literature on related structures suggests potential antioxidant properties, there is a clear need for direct experimental evaluation to quantify its efficacy. The detailed protocols provided herein offer a standardized approach for researchers to conduct these vital experiments.

Future research should focus on:

  • Quantitative Assessment: Determining the IC50 values of this compound in DPPH, ABTS, and other relevant antioxidant assays.

  • Cellular Studies: Evaluating its antioxidant activity in cell-based assays to understand its biological relevance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify key structural features that enhance antioxidant activity.

  • Mechanism of Action: Investigating the detailed molecular mechanisms underlying its antioxidant effects.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel antioxidant agent.

References

  • Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. (Source: NIH) [Link]
  • Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive st

Sources

A Comparative Guide to the Efficacy of 4-Hydroxyisoquinoline-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful domain. Among these, the isoquinoline and quinoline scaffolds represent privileged structures, forming the core of numerous biologically active molecules.[1][2] This guide provides a comparative analysis of the efficacy of 4-hydroxyisoquinoline and its structurally related analogs, such as 4-hydroxyquinolines and tetrahydroisoquinolines, against various cancer cell lines. We will delve into their cytotoxic profiles, explore the mechanistic underpinnings of their activity, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Isoquinoline and Quinoline Scaffolds: A Foundation for Anticancer Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and quinoline ring systems are heterocyclic scaffolds found in a multitude of natural and synthetic compounds that exhibit significant biological activities, including potent antitumor effects.[3] Their derivatives have been shown to exert anticancer effects through diverse mechanisms, such as inducing apoptosis (programmed cell death), triggering cell cycle arrest, inhibiting tubulin polymerization, and interfering with critical signaling pathways that drive tumor growth.[1][4] The addition of a hydroxyl group at the 4-position, as in this compound, enhances reactivity and provides a key interaction point for biological targets, making it a valuable scaffold for medicinal chemists.[5]

Comparative Cytotoxicity Against Cancer Cell Lines

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. Numerous studies have evaluated the cytotoxic potential of this compound-related compounds across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell viability, is a standard metric for this evaluation.

Below is a comparative summary of the IC50 values for representative compounds from the literature. This data highlights the differential sensitivity of various cancer cell lines to these agents and provides a basis for understanding their potential therapeutic applications.

Compound ClassSpecific Derivative/Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
4-Hydroxyquinolone Analog Compound 3gHCT116Colon Carcinoma< 20 (Promising)[6]
A549Lung CarcinomaData not specified[6]
PC3Prostate CarcinomaData not specified[6]
MCF-7Breast CarcinomaData not specified[6]
4-Hydroxyquinoline Acetate Compound 20Colo 320 (Resistant)Colon Adenocarcinoma4.61[7][8]
Colo 205 (Sensitive)Colon Adenocarcinoma2.34[7][8]
Compound 13bColo 320 (Resistant)Colon Adenocarcinoma4.58[7][8]
Colo 205 (Sensitive)Colon Adenocarcinoma8.1[7][8]
Compound 13aColo 320 (Resistant)Colon Adenocarcinoma8.19[7][8]
Colo 205 (Sensitive)Colon Adenocarcinoma11.86[7][8]
Tetrahydroisoquinoline (THIQ) GM-3-18 (4-chloro derivative)HCT116, DLD-1, etc.Colon Cancer Panel0.9 - 10.7[3]
GM-3-121 (4-ethyl derivative)HCT116Colon CancerPotent[3]
4-Hydroxyquinazoline Compound B1HCT-15Colon Cancer2.89[9]
HCC1937Breast Cancer3.26[9]
Olaparib (Reference Drug)HCT-15Colon Cancer45.53[9]
HCC1937Breast Cancer37.07[9]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. For full experimental details, please consult the cited references.

The data reveals that certain derivatives exhibit potent activity, with IC50 values in the low micromolar range. For instance, 4-hydroxyquinoline acetates like compound 20 and 13b show significant cytotoxicity against both doxorubicin-sensitive (Colo 205) and resistant (Colo 320) colon cancer cell lines, suggesting they may be effective against multidrug-resistant tumors.[7][8] Furthermore, tetrahydroisoquinoline (THIQ) derivatives have demonstrated strong inhibition of KRas, a critical oncogene, in various colon cancer cell lines.[3]

Unveiling the Mechanisms of Action

The anticancer activity of these compounds stems from their interaction with various molecular targets crucial for cancer cell survival and proliferation.[1][2] Mechanistic studies, including in silico molecular docking and in vitro assays, have identified several key pathways.

Key Molecular Targets and Pathways:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Some quinoline derivatives have been shown to target enzymes like anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2), which are pivotal for cell cycle progression and proliferation.[6]

  • KRas Inhibition: The Kirsten rat sarcoma (KRas) viral oncogene homolog is frequently mutated in cancers like colorectal cancer. Certain THIQ derivatives, particularly those with specific substitutions on an attached phenyl ring, have shown significant inhibitory activity against KRas, disrupting a major cancer-driving pathway.[3]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. A novel 4-hydroxyquinazoline derivative, B1 , was found to be a potent PARP1 inhibitor, inducing apoptosis in cancer cells and demonstrating greater efficacy than the approved PARP inhibitor Olaparib in the tested cell lines.[9]

  • DNA Interaction and Topoisomerase Inhibition: Isoquinoline alkaloids can bind to DNA and RNA, disrupting their structure and interfering with replication and transcription.[2] Some derivatives also act as topoisomerase inhibitors, preventing the proper unwinding of DNA required for cell division.[2]

Below is a simplified representation of the KRas signaling pathway, a target for some tetrahydroisoquinoline compounds.

KRas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRas_GDP KRas-GDP (Inactive) EGFR->KRas_GDP Activates SOS KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP Exchange RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THIQ THIQ Derivative (e.g., GM-3-18) THIQ->KRas_GTP Inhibits GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Simplified KRas signaling pathway and the inhibitory action of THIQ derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of the reported findings, a detailed experimental protocol is essential. The following is a standardized step-by-step methodology for determining the IC50 values of test compounds using a colorimetric assay like the MTS assay, which measures cell viability.

Protocol: MTS Assay for Cell Viability and Cytotoxicity

  • Cell Culture & Seeding:

    • Maintain the desired cancer cell line (e.g., HCT116, MCF-7) in its recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Seed 5,000 to 10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of the this compound-based test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell" blank control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various compound concentrations to the appropriate wells.

  • Incubation:

    • Return the plate to the incubator and incubate for a defined period, typically 48 or 72 hours. The duration should be consistent across experiments for valid comparison.

  • MTS Reagent Addition & Measurement:

    • Following the treatment period, add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control using the formula: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

MTS_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate for 24h (Cell Adhesion) step1->step2 step3 3. Treat with Serial Dilutions of Test Compound step2->step3 step4 4. Incubate for 48-72h (Drug Exposure) step3->step4 step5 5. Add MTS Reagent to each well step4->step5 step6 6. Incubate for 1-4h (Color Development) step5->step6 step7 7. Read Absorbance at 490 nm step6->step7 step8 8. Calculate % Viability & Determine IC50 step7->step8 end_node End step8->end_node

Caption: Standard experimental workflow for an MTS-based cell viability assay.

Conclusion and Future Outlook

The this compound scaffold and its close relatives are a promising class of compounds for the development of novel anticancer therapeutics. The available data demonstrates their potent cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapies. Their ability to target diverse and critical cancer pathways, such as KRas signaling and DNA repair via PARP inhibition, underscores their therapeutic potential.

Future research should focus on optimizing the lead compounds to improve their selectivity, bioavailability, and safety profiles. Further investigation into their precise mechanisms of action will enable a more rational drug design approach and could uncover novel combination therapies to overcome treatment resistance. The synthesis and evaluation of a broader library of this compound derivatives are warranted to fully explore the structure-activity relationships and unlock the full potential of this versatile chemical scaffold in the fight against cancer.

References

  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., El-Sayed, R., Al-Ghorbani, M., & El-Sawy, E. R. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.
  • Mótyán, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
  • Mótyán, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]
  • Regal, M. K. A., et al. (2020). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives.
  • Mohan, G. C., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
  • Request PDF on ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kim, E. H., & Kim, S. H. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. [Link]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2024). MDPI. [Link]

Sources

The 4-Hydroxyisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Among its many derivatives, the 4-hydroxyisoquinoline core has emerged as a particularly intriguing template for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs and closely related scaffolds, offering insights for researchers, scientists, and drug development professionals. By examining experimental data from various studies, we will dissect how structural modifications influence biological activity, with a focus on anticancer applications.

The Strategic Importance of the this compound Moiety

The 4-hydroxy group on the isoquinoline ring system imparts unique physicochemical properties, including the potential for hydrogen bonding and altered electronic distribution, which can significantly impact ligand-target interactions. This functional group can act as both a hydrogen bond donor and acceptor, providing a versatile anchor point for binding to biological targets such as protein kinases and tubulin. Our exploration will delve into how substitutions at various positions on the this compound core and its analogs modulate their therapeutic potential.

Comparative Analysis of Anticancer Activity: A Focus on Cytotoxicity

A critical aspect of anticancer drug development is the evaluation of a compound's ability to inhibit the growth of cancer cells. The following sections provide a comparative analysis of the cytotoxic effects of this compound analogs and related structures against various human cancer cell lines.

4-Hydroxyquinoline Analogs as Cytotoxic Agents

While direct SAR studies on a broad series of this compound analogs are limited in the public domain, valuable insights can be gleaned from the closely related 4-hydroxyquinoline scaffold. A study on the synthesis and cytotoxic evaluation of 4-hydroxyquinoline derivatives against doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) colon adenocarcinoma cell lines provides a compelling case for their anticancer potential.[3]

Table 1: Cytotoxic Activity (IC50, µM) of Selected 4-Hydroxyquinoline Derivatives [3]

CompoundRColo 320 (Resistant)Colo 205 (Sensitive)
13a H8.1911.86
13b 4-F4.588.1
20 4-Cl4.612.34
21 4-Br>2016.54
22 4-CH312.2911.79
26 4-OCH31112.63
29 4-NO29.86>20

SAR Insights from 4-Hydroxyquinoline Analogs:

The data presented in Table 1 reveals several key SAR trends for this class of compounds.[3] The nature of the substituent at the 4-position of the benzylidene moiety plays a critical role in determining cytotoxic potency.

  • Halogen Substitution: The introduction of a fluorine (13b ) or chlorine (20 ) atom at the 4-position of the phenyl ring significantly enhances cytotoxicity against both resistant and sensitive cell lines compared to the unsubstituted analog (13a ).[3] However, a larger bromine atom (21 ) leads to a decrease in activity.[3]

  • Electron-Donating vs. Electron-Withdrawing Groups: The potent activity of the chloro-substituted analog (20 ) and the nitro-substituted analog (29 ) against the resistant cell line suggests that electron-withdrawing groups can be beneficial.[3] Conversely, the electron-donating methyl (22 ) and methoxy (26 ) groups result in moderate activity.[3]

  • Selective Toxicity: Notably, some derivatives exhibit selective toxicity towards resistant cancer cells. For instance, compound 29 (4-NO2) is significantly more active against the resistant Colo 320 cell line than the sensitive Colo 205 line.[3] This selectivity is a highly desirable characteristic in the development of new anticancer drugs.

1,4-Disubstituted-3,4-Dihydroisoquinoline Analogs as Tubulin Polymerization Inhibitors

Further insights into the SAR of isoquinoline-based anticancer agents can be derived from studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives designed as tubulin polymerization inhibitors.[4] These compounds share a similar structural framework and provide valuable information on the impact of substitutions on both the isoquinoline core and appended phenyl rings.

Table 2: Cytotoxic Activity (IC50, µM) of 1,4-Disubstituted-3,4-Dihydroisoquinoline Derivatives against CEM Leukemia Cells [4]

CompoundB-ring Substitution (at C1)4-Benzyl SubstitutionIC50 (µM)
20 3'-OCH3H>50
21 3'-NH2H4.10
22 3'-NHCOCH3H>50
1b 3'-NH2H39.15
31 3'-NH23'-NO23.08
32 3'-NH24'-NO20.64

SAR Insights from Dihydroisoquinoline Analogs:

The data in Table 2 highlights the critical importance of substituents on both the B-ring attached at the C1-position and the benzyl group at the C4-position.[4]

  • B-ring Substitution: An amino group at the 3'-position of the B-ring (21 ) is crucial for high cytotoxic activity, whereas methoxy (20 ) or acetamido (22 ) groups at the same position lead to a significant loss of potency.[4] This underscores the importance of a hydrogen bond-donating group at this position.

  • 4-Benzyl Substitution: The introduction of a nitro group on the 4-benzyl moiety dramatically enhances cytotoxicity.[4] Specifically, a 4'-nitro substituent (32 ) results in a compound that is over 60-fold more potent than the corresponding analog without this substitution (1b ).[4] This suggests that a strong electron-withdrawing group in this region is highly favorable for activity. The position of the nitro group is also important, with the 4'-nitro analog (32 ) being more active than the 3'-nitro analog (31 ).[4]

Mechanistic Insights: Targeting Tubulin Polymerization

Several classes of isoquinoline and quinoline derivatives exert their anticancer effects by interfering with the dynamics of microtubule assembly.[4][5] Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division. Compounds that inhibit tubulin polymerization arrest the cell cycle, ultimately leading to apoptosis (programmed cell death).

The potent dihydroisoquinoline analog 32 was shown to inhibit tubulin polymerization, confirming that its cytotoxic effects are mediated through this mechanism.[4] Molecular docking studies suggest that this class of compounds binds to the colchicine-binding site on β-tubulin, a well-established target for anticancer drugs.[4]

Experimental Protocols

To ensure scientific integrity and facilitate the replication of these findings, detailed experimental methodologies are crucial. The following sections outline the general synthetic procedures and biological assays employed in the evaluation of these isoquinoline and quinoline analogs.

General Synthetic Procedure for 4-Hydroxyquinoline Derivatives

The synthesis of 4-hydroxyquinoline derivatives often involves the Conrad-Limpach reaction.[3]

G Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Diethylmalonate Diethylmalonate Diethylmalonate->Enamine Cyclization Thermal Cyclization (Gould-Jacobs reaction) Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline-3-carboxylate Cyclization->Hydroxyquinoline

Caption: General synthesis of 4-hydroxyquinolines.

Step-by-Step Protocol:

  • Enamine Formation: A substituted aniline is reacted with diethyl malonate, typically at elevated temperatures, to form the corresponding enamine intermediate.

  • Cyclization: The enamine intermediate undergoes thermal cyclization, often in a high-boiling point solvent like diphenyl ether, to yield the ethyl 4-hydroxyquinoline-3-carboxylate. This is known as the Gould-Jacobs reaction.

  • Further Modifications: The resulting 4-hydroxyquinoline-3-carboxylate can be further modified. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated. The core structure can also undergo various reactions, such as aminomethylation (Mannich reaction) or Knoevenagel condensation, to introduce further diversity.[3]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G Seed_Cells Seed cancer cells in 96-well plates Add_Compounds Add serial dilutions of test compounds Seed_Cells->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in cytotoxic potency and selectivity.

Key takeaways for future drug design efforts include:

  • The importance of the 4-hydroxy group as a key pharmacophoric feature.

  • The profound impact of substituents on appended phenyl rings, with electron-withdrawing groups often enhancing activity.

  • The potential to achieve selective toxicity against drug-resistant cancer cell lines.

  • The validation of tubulin polymerization as a key mechanism of action for some of these analogs.

Further research should focus on synthesizing and evaluating a broader and more diverse library of this compound analogs to build a more comprehensive SAR profile. Investigating their efficacy in in vivo models and exploring their potential against a wider range of cancer types will be crucial next steps in translating the promise of this versatile scaffold into clinically effective cancer therapies.

References

  • Horvath, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(22), 5439. [Link]
  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12594-12629. [Link]
  • Wang, L., et al. (2014). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 19(3), 3514-3527. [Link]
  • Chen, Y., et al. (2023).
  • Ma, N., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 6(5), 591-596. [Link]
  • Blaser, A., et al. (2020). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]
  • Li, H., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]
  • Khan, I., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1369-1388. [Link]
  • Cheng, H., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(6), 1973-1978. [Link]
  • Paul, D., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(19), 6289. [Link]
  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12594-12629. [Link]
  • Aouad, M. R., et al. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 25(24), 5898. [Link]
  • Singh, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-19. [Link]
  • Khan, I., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1369-1388. [Link]
  • Miller, J. F., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(9), 958-963. [Link]
  • Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403. [Link]
  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]
  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12594-12629. [Link]
  • West, R. (2000). Squaryl molecular metaphors – application to rational drug design and imaging agents. Journal of the Chemical Society, Perkin Transactions 1, (6), 821-835. [Link]
  • Métifiot, M., et al. (2011). 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4. European Journal of Medicinal Chemistry, 46(2), 535-546. [Link]

Sources

A Comparative Guide to the In Vivo Therapeutic Potential of Novel 4-Hydroxyisoquinoline Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the landscape of PARP (Poly(ADP-ribose) polymerase) inhibitors is both promising and fraught with the challenge of acquired resistance. This guide provides an in-depth, objective comparison of a novel 4-hydroxyisoquinoline derivative, herein referred to as Compound B1, with the established PARP inhibitor Olaparib. We will delve into the mechanistic rationale, comparative in vivo efficacy, and the experimental validation underpinning the therapeutic potential of this new chemical entity.

The Rationale for Novel PARP Inhibitors: Overcoming Clinical Resistance

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1][2] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

However, the clinical efficacy of approved PARP inhibitors like Olaparib can be limited by both intrinsic and acquired resistance.[2][3] Mechanisms of resistance are multifaceted and include the restoration of HRR function, increased drug efflux, and stabilization of replication forks.[2] This clinical challenge necessitates the development of next-generation PARP inhibitors with improved efficacy and the ability to overcome these resistance mechanisms.

A promising strategy in this endeavor is the exploration of novel chemical scaffolds, such as this compound and its analogues. Recent studies on 4-hydroxyquinazoline derivatives, which share structural similarities, have led to the discovery of potent PARP inhibitors with unique molecular interactions within the enzyme's active site.[1]

Mechanism of Action: A Tale of Two Inhibitors

Both Olaparib and the novel this compound derivative, Compound B1, function by competing with NAD+ for the catalytic domain of PARP1 and PARP2.[4][5] However, the nuances of their interaction with the enzyme may explain differences in their activity, particularly in resistant settings.

Olaparib , a phthalazinone derivative, has been extensively studied and its mechanism is well-understood. It effectively inhibits the catalytic activity of PARP and traps the enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[4]

Compound B1 , a novel 4-hydroxyquinazoline derivative, has demonstrated a potential advantage in overcoming resistance. Molecular docking and dynamics simulations suggest that a key hydrogen bonding interaction between Compound B1 and the ASP766 residue in the PARP1 active site may contribute to its enhanced anti-drug resistance ability.[1] This specific interaction may stabilize the binding of the inhibitor, even in the presence of mutations that confer resistance to other PARP inhibitors.

Below is a diagram illustrating the proposed mechanism of action and the concept of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER CellSurvival1 Cell Survival BER->CellSurvival1 DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR->CellSurvival1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor (Olaparib / Compound B1) SSB2->PARPi PARPinhibition PARP Inhibition PARPi->PARPinhibition DSB2 Double-Strand Break (DSB) PARPinhibition->DSB2 HR_deficient Defective HR DSB2->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Xenograft_Workflow cluster_workflow In Vivo Efficacy Workflow CellCulture 1. Cell Culture (e.g., HCT-15, HCC1937) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (Vehicle, Compound B1, Olaparib) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General workflow for in vivo efficacy studies.

Step-by-Step Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old.

  • Cell Line: Select a human cancer cell line with a relevant genetic background (e.g., BRCA1/2 mutation or PARP inhibitor-resistant). For Compound B1, cell lines such as HCT-15 (BRCA2-mutant) or HCC1937 (BRCA1-mutant) could be appropriate choices based on in vitro data. [1]3. Cell Implantation:

    • Culture the selected cells to ~80% confluency.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle, Compound B1 25 mg/kg, Olaparib 50 mg/kg).

  • Treatment Administration:

    • Prepare the drug formulations fresh daily.

    • Administer the treatments via the appropriate route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue at the end of the study.

  • Data Analysis:

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Acute Toxicity Study

This protocol is based on OECD guidelines and is designed to assess the short-term toxicity of a single high dose of the test compound. [6][7][8] Step-by-Step Protocol:

  • Animal Model: Use a single rodent species, typically female rats or mice.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage).

    • A "limit test" is often performed first, using a high dose such as 2000 mg/kg. [9] * If no mortality is observed, further dose escalation may not be necessary.

    • If mortality occurs, a dose-ranging study with smaller groups of animals at different dose levels is conducted to determine the Maximum Tolerated Dose (MTD).

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then daily for 14 days.

    • Record any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs.

  • Data Analysis:

    • The primary outcome is the observation of any dose-limiting toxicities and the determination of the MTD.

Future Directions and Conclusion

The in vivo data for the novel this compound derivative, Compound B1, are promising and warrant further investigation. Key next steps should include:

  • Head-to-head in vivo comparison with Olaparib in both PARP inhibitor-sensitive and -resistant xenograft models to definitively establish its comparative efficacy.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of Compound B1 and to correlate its exposure with target engagement (PARP inhibition) in tumors.

  • In-depth mechanistic studies to further elucidate how the interaction with ASP766 contributes to overcoming resistance at a molecular level.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
  • Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. PubMed. [Link]
  • Testing PARP Inhibitors Using a Murine Xenograft Model. PubMed. [Link]
  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts.
  • Tumour growth inhibition of niraparib in xenograft models.
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Effect of niraparib and olaparib on tumor volume and body weight in a...
  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. SciSpace. [Link]
  • Mechanism of PARP inhibitor resistance and potential overcoming str
  • Molecular mechanism of PARP inhibitor resistance. PMC - PubMed Central. [Link]
  • Acute toxicity studies-425. Slideshare. [Link]
  • PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. NIH. [Link]
  • Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
  • (A) Schematic of the experimental design of imaging experiments. Mice...
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. in-silico-toxicology.com. [Link]
  • Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising str

Sources

A Comparative Guide to the Fluorescent Properties of 4-Hydroxyisoquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the dynamic fields of cellular biology, diagnostics, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity.[1][2] Among the diverse array of fluorophores, the 4-hydroxyisoquinoline scaffold has emerged as a particularly promising platform. These heterocyclic compounds and their tautomeric isoquinolin-3-one forms exhibit compelling photophysical properties, including intrinsic blue fluorescence and a high degree of tunability.[3][4] Their structural versatility allows for the strategic introduction of various functional groups, enabling the rational design of probes with tailored fluorescent responses to their microenvironment.

This guide provides a comprehensive comparison of the fluorescent properties of this compound-based probes. We will delve into their core photophysical characteristics, explore the structure-property relationships that govern their performance, and present experimental data to support their application in bioimaging and sensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this fluorophore class in their work.

Core Photophysical Properties of the this compound Scaffold

The utility of a fluorescent probe is defined by a set of key photophysical parameters. The this compound core provides a robust foundation for developing probes with favorable characteristics.

1. Absorption and Emission Spectra

This compound derivatives typically absorb ultraviolet (UV) light and emit in the blue region of the visible spectrum. Studies on various functionalized isoquinolines show absorption maxima (λex) in the range of 358 to 383 nm, with corresponding emission maxima (λem) between 395 and 446 nm.[3][4] This deep-blue fluorescence is valuable for applications requiring spectral separation from common green and red fluorophores in multiplexing experiments.

2. Fluorescence Quantum Yield (Φ)

The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for generating a bright signal, enabling sensitive detection. The this compound scaffold is remarkable for its potential to achieve exceptionally high quantum yields. The fluorescence efficiency is strongly influenced by the specific substitutions on the isoquinoline core, with reported quantum yields spanning a wide range from 0.20 to as high as 0.90.[3][4] For context, a quantum yield of 0.2 or greater is generally considered suitable for a highly emissive fluorophore.[5]

3. Stokes Shift

The Stokes shift is the difference in wavelength between the absorption and emission maxima. A large Stokes shift is highly desirable as it minimizes self-quenching (re-absorption of emitted light by other probe molecules) and simplifies the optical setup by allowing for more effective separation of excitation and emission signals.[6] While data for the parent this compound is specific, related quinoline and novel boroisoquinoline derivatives have been shown to exhibit outstandingly large Stokes shifts, often exceeding 100 nm and, in some cases, reaching up to 203 nm.[7][8] This characteristic is a significant advantage for high-sensitivity imaging applications.

4. Environmental Sensitivity

A key feature of many quinoline and isoquinoline-based probes is the sensitivity of their fluorescence to the local environment.[5][9] Factors such as solvent polarity, pH, and binding to macromolecules can significantly alter their fluorescent output.[5][10][11] This "turn-on" or ratiometric response is the basis for their use as sensors. For example, fluorescence intensity can increase dramatically when a probe moves from an aqueous environment to a lipophilic one, such as the interior of a protein or a lipid droplet.[5][12]

The general structure and tautomerism of the this compound core, which influences its electronic and, therefore, fluorescent properties, are illustrated below.

Caption: Keto-enol tautomerism of the this compound scaffold.

Comparative Analysis of this compound Probe Families

The versatility of the this compound core has led to the development of various derivatives. Below is a comparison of their key fluorescent properties based on available literature.

Probe Class/Derivativeλex (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (nm)Key Features & ApplicationsReferences
Functionalized ISOs 358 - 383395 - 4460.20 - 0.9037 - 63Deep-blue emitters; high brightness; nuclear staining in bioimaging.[3],[4]
Boroisoquinolines 334 - 415435 - 5650.002 - 0.17>100 (up to 203)Exceptionally large Stokes shifts; tunable emission into the green-yellow range.[7]
4-Hydroxyquinoline (Analogue) ~316~3490.35 (neutral)~33pH-sensitive; triplet state formation; model for photochemical studies.[10],[11]
Quinoline-based Sensors ~320 - 380~400 - 500VariableModerate to LargeEnvironmentally sensitive; used for metal ion, pH, and small molecule sensing.[9],[8]

Note: The data presented is compiled from various studies and solvents, and direct comparison should be made with caution. Experimental conditions significantly impact photophysical properties.

Causality Behind Experimental Choices: The Role of Structure

The significant variation in properties like quantum yield and Stokes shift across different this compound derivatives is a direct result of their chemical structure.

  • Substituent Effects : Electron-donating or withdrawing groups placed at different positions on the isoquinoline ring system can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This directly alters the absorption and emission wavelengths. The wide range of quantum yields (0.20 to 0.90) observed in functionalized ISOs is a testament to the profound impact of these substitutions.[3][4]

  • Intramolecular Charge Transfer (ICT) : The design of probes with large Stokes shifts often incorporates a donor-π-acceptor structure.[6] Upon excitation, an ICT state is formed, which is more polar than the ground state. The subsequent relaxation of solvent molecules around this polar excited state lowers its energy before emission occurs, resulting in a red-shifted fluorescence and a larger Stokes shift.

  • Planarity and Rigidity : The fluorescence quantum yield is often reduced by non-radiative decay pathways, such as molecular vibrations or rotations. Incorporating structural elements that increase the rigidity of the fluorophore, such as the difluoroboranyl group in boroisoquinolines, can restrict these non-radiative processes and enhance fluorescence.[7]

Experimental Protocol: Cellular Imaging with a this compound Probe

This protocol is a representative workflow for staining cell nuclei using a probe like ISO-1, as described in the literature.[3][4]

Objective: To visualize cell nuclei in live cells using a this compound fluorescent probe.

Materials:

  • This compound probe (e.g., ISO-1) stock solution (10 mM in DMSO).

  • Cell culture medium appropriate for the cell line.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • Fluorescence microscope with a DAPI filter set (e.g., Ex: 360/40 nm, Em: 460/50 nm).

Methodology:

  • Probe Preparation: Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing. The optimal concentration should be determined empirically.

  • Cell Treatment: Aspirate the existing medium from the cultured cells. Wash the cells once with warm PBS.

  • Staining: Add the probe-containing medium to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may require optimization.

  • Washing: Aspirate the staining solution. Wash the cells two to three times with warm PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Immediately visualize the cells using a fluorescence microscope equipped with a DAPI filter cube. The fluorescent signal is expected to localize within the cell nuclei.[3][4]

  • Data Acquisition: Capture images using appropriate exposure times to avoid photobleaching while ensuring a good signal-to-noise ratio.

Caption: Workflow for cellular staining with a this compound probe.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Many quinoline-based probes function as chemosensors for metal ions. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the probe enhances its fluorescence output.

G cluster_chemosensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) Probe_Low Probe Alone (Low Fluorescence) PET Photoinduced Electron Transfer (PET) quenches fluorescence Probe_Low->PET Excitation Ion Metal Ion (e.g., Zn²⁺) Probe_Low->Ion + Metal Ion Probe_High Probe-Ion Complex (High Fluorescence) Probe_High->Probe_High Ion->Probe_High Binding

Caption: CHEF mechanism for metal ion sensing.

In the unbound state, fluorescence is often quenched by a process like Photoinduced Electron Transfer (PET) from a chelating group to the fluorophore. Upon binding a metal ion, the electron-donating ability of the chelator is suppressed, inhibiting PET and "turning on" the fluorescence.[1][9]

Conclusion and Future Outlook

This compound probes represent a versatile and powerful class of fluorophores with significant potential for bioimaging and sensing applications. Their key advantages include high and tunable quantum yields, deep-blue emission, and, in engineered derivatives, exceptionally large Stokes shifts. The sensitivity of their fluorescence to the local environment makes them excellent candidates for the development of sophisticated "smart" probes that report on specific physiological parameters or analyte concentrations.

Future research will likely focus on extending the emission wavelengths further into the green and red regions to minimize cellular autofluorescence and improve tissue penetration. Furthermore, the development of probes with two-photon absorption capabilities would enable deeper and less invasive in vivo imaging.[12] As synthetic methodologies continue to advance, the rational design of novel this compound probes will undoubtedly unlock new possibilities for visualizing the intricate workings of biological systems.

References

  • Banfi, S. et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. AIR Unimi. [Link]
  • Powers, A. S. et al. (2024). Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. PMC - NIH. [Link]
  • Sherin, P. S. et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. [Link]
  • ResearchGate. Photostability for each of the investigated dyes.
  • Sherin, P. S. et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
  • Sipos, A. et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PMC - NIH. [Link]
  • Zhao, L. et al. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. RSC Publishing. [Link]
  • Filarowski, A. et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. [Link]
  • Mini Rev Org Chem (2023).
  • da Silva, M. D. L. et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. MDPI. [Link]
  • Nagano, T. et al. (2006).
  • Zhao, L. et al. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes.
  • Banfi, S. et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PMC - PubMed Central. [Link]
  • Wang, Z. et al. (2023).
  • Birks, J. B. (1976). Fluorescence quantum yield measurements.
  • ResearchGate. Environmental sensitivity of the fluorescence decay (fluorescence...).
  • Wang, D. et al. (2023). Photostable Organic Two-photon Dyes with Ultrahigh Brightness for Long-term Fluorescence Imaging. PubMed. [Link]
  • Wang, C. et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. MDPI. [Link]
  • Costero, A. M. et al. (2024).
  • ResearchGate. Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Hydroxyisoquinoline

This compound, a key heterocyclic scaffold, is a recurring motif in numerous pharmacologically active compounds and a significant metabolite in drug metabolism studies. Its accurate and precise quantification is paramount for pharmacokinetic assessments, quality control of active pharmaceutical ingredients (APIs), and stability studies. The selection of an appropriate analytical method is a critical decision, balancing the requisite sensitivity, selectivity, and throughput with available resources.

This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Beyond a mere procedural outline, this document delves into the causality behind experimental choices, offering a framework for robust method development and cross-validation to ensure data integrity and regulatory compliance. The principles outlined are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

The Logic of Cross-Validation: Ensuring Methodological Congruence

Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods to ascertain that they provide equivalent and reliable data for a specific analyte. This is not merely a confirmatory exercise but a foundational component of a robust analytical lifecycle, particularly when methods are transferred between laboratories or updated with new technologies.

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow Cross-Validation Workflow for this compound cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation Study cluster_3 Outcome HPLC_UV HPLC-UV Val_HPLC Validate HPLC-UV (Accuracy, Precision, Linearity, etc.) HPLC_UV->Val_HPLC LC_MSMS LC-MS/MS Val_LCMS Validate LC-MS/MS (Accuracy, Precision, Linearity, etc.) LC_MSMS->Val_LCMS GC_MS GC-MS Val_GCMS Validate GC-MS (Accuracy, Precision, Linearity, etc.) GC_MS->Val_GCMS qNMR qNMR Val_qNMR Validate qNMR (Accuracy, Precision, Linearity, etc.) qNMR->Val_qNMR Sample_Analysis Analyze Identical Sample Sets (e.g., Spiked Matrix, Real Samples) Val_HPLC->Sample_Analysis Val_LCMS->Sample_Analysis Val_GCMS->Sample_Analysis Val_qNMR->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Sample_Analysis->Data_Comparison Equivalence Demonstrate Method Equivalence (Interchangeable Use) Data_Comparison->Equivalence Bias Identify & Quantify Method Bias (Define Correction Factors) Data_Comparison->Bias

Caption: A logical workflow for the cross-validation of analytical methods.

Comparative Performance of Analytical Methods

The choice of an analytical technique is a strategic decision guided by the intended application. The following table summarizes the typical quantitative performance characteristics for the analysis of this compound, based on validated methods for structurally similar compounds.

Performance Metric HPLC-UV LC-MS/MS GC-MS qNMR
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL0.1 - 10 mg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995N/A
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL2 ng/mL~10 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL10 ng/mL~50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%99 - 101%
Precision (%RSD) < 2%< 10%< 15%< 1%
Selectivity ModerateVery HighHighHigh
Throughput HighHighModerateLow
Cost per Sample LowHighModerateModerate

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and high throughput. The chromophoric nature of the isoquinoline ring system makes it amenable to UV detection.

A. Rationale for Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is the standard choice, offering excellent retention and separation of moderately polar compounds like this compound based on hydrophobicity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically employed. The buffer maintains a consistent pH to ensure reproducible ionization and retention of the analyte. A gradient is often preferred to elute any potential impurities with different polarities.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. This ensures the highest sensitivity for quantification.

B. Experimental Protocol: HPLC-UV Quantification
  • Preparation of Standard Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[4]

  • Sample Preparation (for a solid dosage form):

    • Accurately weigh and finely powder a representative number of units.

    • Transfer a portion of the powder equivalent to approximately 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or the detection of trace-level impurities, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.

A. Rationale for Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like this compound, as it is a soft ionization technique that minimizes fragmentation in the source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed upon collision-induced dissociation. This highly specific transition minimizes interference from matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variations in instrument response.

B. Experimental Protocol: LC-MS/MS Quantification in Plasma
  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of this compound and its stable isotope-labeled internal standard in methanol.

    • Spike blank plasma with appropriate volumes of the this compound stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for faster analysis times and better resolution.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: ESI, positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility and thermal stability.

A. Rationale for Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective in converting the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of the derivatized analyte.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (selected ion monitoring, SIM) data.

B. Experimental Protocol: GC-MS Quantification
  • Derivatization:

    • Evaporate a known amount of the sample extract or standard solution to dryness.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification and SIM mode for quantification, monitoring characteristic ions of the derivatized this compound.

IV. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning it can provide a direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6]

A. Rationale for Experimental Choices
  • Internal Standard: A suitable internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required. DMSO-d6 is a versatile choice.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio are crucial.[5]

B. Experimental Protocol: qNMR Quantification
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a 90° pulse angle and a long relaxation delay (e.g., 30 seconds).

    • Acquire a sufficient number of scans (e.g., 16 or more) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: A Holistic Approach to Analytical Method Selection and Validation

The choice of an analytical method for this compound is not a one-size-fits-all decision. HPLC-UV offers a robust and cost-effective solution for routine quality control. LC-MS/MS provides the ultimate sensitivity and selectivity for bioanalysis and trace impurity profiling. GC-MS is a viable option for volatile derivatives, and qNMR stands as a powerful primary method for purity assessment and reference standard characterization.

A thorough understanding of the principles behind each technique, coupled with a rigorous validation and cross-validation strategy grounded in regulatory guidelines, is essential for generating reliable and defensible analytical data. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions and establish robust analytical workflows for the characterization and quantification of this compound.

References

  • BA Sciences. USP <1225> Method Validation.
  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025-11-13).
  • Pharmaceutical Technology. Considerations for Method Validation. (2023-02-02).
  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30).
  • ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). (2024-03-18).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • World Health Organization (WHO). Analytical methods and achievability.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC.
  • ResearchGate. (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2025-08-06).
  • ResearchGate. Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. (2025-08-06).
  • Palmieri, S., et al. (2024). Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study. PubMed Central.
  • Nadmar, T., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI.
  • ResearchGate. Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
  • Sergi, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health.
  • Impact Factor. A Review on GC-MS and Method Development and Validation.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
  • van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed.
  • ResearchGate. (PDF) Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS.
  • Li, W., & Tse, F. L. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
  • ResearchGate. Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. (2025-08-09).
  • Farmacia. DEVELOPMENT AND VALIDATION OF A NEW METHOD BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE QUANTITATIVE ANALYSIS OF MAGNOLOL L.
  • The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017-10-24).
  • Journal of Pharmacognosy and Phytochemistry. GC-MS analysis of bio-active compounds in methanolic leaf extracts of Justicia adhatoda (Linn.). (2015-04-17).
  • Krácmar, J., Sotolongo, M. A., & Krácmarová, J. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. PubMed.
  • ResearchGate. (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2025-08-06).
  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • ResearchGate. Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. (2025-08-06).
  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur..
  • Journal of Pharmaceutical Research and Development. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr.
  • Daru, Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome. PMC.
  • Molecules. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022-06-02).
  • Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
  • Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form.

Sources

A Head-to-Head Comparison of 4-Hydroxyisoquinoline Derivatives as Topoisomerase I Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide provides a detailed, head-to-head comparison of this compound and its derivatives as inhibitors of human topoisomerase I (Top I), a critical enzyme in DNA replication and a key target in cancer chemotherapy. We will delve into the structure-activity relationships (SAR) of these compounds, provide detailed experimental protocols for their evaluation, and place their mechanism of action within the broader context of cellular signaling.

The Significance of Topoisomerase I Inhibition

DNA topoisomerase I is a vital enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.[1][2] This process is essential for various cellular functions, including DNA replication, transcription, and recombination.[1] Cancer cells, with their high rates of proliferation, are particularly dependent on topoisomerase I activity to manage the torsional strain generated during DNA replication. Inhibition of topoisomerase I leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[2] This makes topoisomerase I an attractive target for the development of anticancer drugs. The indenoisoquinoline class of compounds, which are derivatives of isoquinoline, are non-camptothecin topoisomerase I inhibitors with significant cytotoxic activity against human cancer cells.[3]

Head-to-Head Comparison of this compound Derivatives as Topoisomerase I Inhibitors

The inhibitory potency of this compound derivatives against topoisomerase I is highly dependent on the nature and position of substituents on the isoquinoline core. The following table summarizes the IC50 values of several indenoisoquinoline derivatives, illustrating key structure-activity relationships. A lower IC50 value indicates a more potent inhibitor.

Compound IDStructureTopoisomerase I IC50 (µM)Key Structural Features & Insights
9a Comparable to CamptothecinPotent inhibitory activity, demonstrating the effectiveness of the core indenoisoquinoline scaffold.[4]
10a Comparable to CamptothecinSimilar to 9a, highlighting the potent anti-proliferative and Top I inhibitory action of this series.[4]
WN191 0.58 (MCF-7), 1.12 (MDA-MB-231), 0.80 (HeLa)Demonstrates broad cytotoxic activity across different cancer cell lines.[5]
WN198 (Copper Complex) 0.47 (MCF-7), 0.37 (MDA-MB-231), 0.54 (HeLa)The addition of a copper complex significantly enhances the cytotoxic and inhibitory activity, particularly in triple-negative breast cancer cells.[5]
Monoamine Analogue Comparable to CamptothecinFeatures a bis(2-hydroxyethyl)amino group, proving to be one of the most cytotoxic indenoisoquinolines synthesized to date.[3]
Azepane-substituted derivative (Compound 7) Dual inhibitor of Top I and Top IIShows excellent activity and druggability, with stronger inhibition of topoisomerase II.[6]

Note: The IC50 values presented are compiled from multiple studies and may have been determined using slightly different assay conditions. Direct comparison should be made with caution. The structures for compounds 9a and 10a were not explicitly provided in the search results, but their potent activity is noted.

Causality Behind Experimental Design: Understanding Structure-Activity Relationships

The data presented in the table highlights several key aspects of the structure-activity relationship for this compound derivatives as topoisomerase I inhibitors:

  • The Indenoisoquinoline Core is Essential: The fundamental indenoisoquinoline scaffold is clearly a potent inhibitor of topoisomerase I.[4]

  • Substitution Patterns are Critical: The type and position of substituents on the isoquinoline ring system dramatically influence inhibitory activity. For instance, the introduction of polyamine side chains on the lactam nitrogen was explored to increase DNA affinity through electrostatic interactions with the negatively charged DNA backbone.[3]

  • Metal Complexation Enhances Potency: The formation of a copper complex with the indenoisoquinoline derivative WN198 led to a significant increase in its cytotoxic and inhibitory activity.[5] This suggests that the metal may play a role in stabilizing the drug-DNA-enzyme complex or facilitating cellular uptake.

  • Dual Inhibition: Some derivatives, such as the azepane-substituted compound 7, exhibit dual inhibitory activity against both topoisomerase I and II, which could be advantageous in overcoming certain mechanisms of drug resistance.[6]

Experimental Protocol: Topoisomerase I Relaxation Assay

To ensure the trustworthiness and reproducibility of the data, a detailed, self-validating experimental protocol for assessing topoisomerase I inhibition is provided below. This protocol is based on the principle that topoisomerase I relaxes supercoiled DNA, and the different DNA topoisomers can be separated by agarose gel electrophoresis.[7][8][9]

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[7]

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)[7]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)[7]

  • Chloroform:isoamyl alcohol (24:1)[7]

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mix containing 10x Topoisomerase I Assay Buffer, supercoiled pBR322 DNA (final concentration ~20 ng/µL), and sterile deionized water to the desired volume.[8]

    • Aliquot the reaction mix into microcentrifuge tubes.

  • Compound Addition:

    • Add the test compounds at various concentrations to the respective tubes. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Enzyme Addition and Incubation:

    • Add a predetermined amount of human topoisomerase I to each tube (except the "no enzyme" control). The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the "no inhibitor" control under the assay conditions.

    • Gently mix and incubate the reactions at 37°C for 30 minutes.[7][8]

  • Reaction Termination:

    • Stop the reaction by adding STEB buffer and chloroform:isoamyl alcohol.[7]

    • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Load the aqueous (upper) phase onto a 1% agarose gel prepared in 1x TAE buffer.

    • Run the gel at a constant voltage (e.g., 85V for 2 hours) until the supercoiled and relaxed DNA bands are well separated.[7]

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[8]

    • The supercoiled DNA will migrate faster than the relaxed, circular DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of topoisomerase I activity.

Signaling Pathways and Experimental Workflows

The inhibition of topoisomerase I by this compound derivatives has downstream consequences on cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. A key pathway often dysregulated in cancers targeted by topoisomerase I inhibitors is the HER2 signaling pathway.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[7][8][10] Topoisomerase I inhibitors can indirectly impact these pathways by inducing DNA damage and cell cycle arrest, which can lead to the apoptosis of HER2-positive cancer cells.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HER2 signaling pathway, which is crucial for cell growth and proliferation.

Experimental Workflow for Topoisomerase I Inhibitor Evaluation

The process of identifying and characterizing novel this compound-based topoisomerase I inhibitors follows a logical and rigorous workflow.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Evaluation cluster_validation In Vivo Validation A Design of this compound Derivatives B Chemical Synthesis & Purification A->B C Topoisomerase I Relaxation Assay B->C D Determination of IC50 Values C->D E Cytotoxicity Assays (e.g., MTT) D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Animal Models of Cancer F->G H Evaluation of Efficacy & Toxicity G->H

Caption: A typical experimental workflow for the evaluation of this compound derivatives as topoisomerase I inhibitors.

Conclusion

This compound and its derivatives represent a promising class of topoisomerase I inhibitors with significant potential for the development of novel anticancer agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective inhibitors. The detailed experimental protocol for the topoisomerase I relaxation assay offers a robust method for their evaluation. By understanding the interplay between chemical structure, enzyme inhibition, and cellular signaling pathways, researchers can continue to advance the development of this important class of therapeutic compounds.

References

  • Inspiralis.
  • National Institutes of Health. Topoisomerase Assays. [Link]
  • ResearchGate. HER2 signaling pathway. HER2 as well as the other members of the EGFR.... [Link]
  • PubMed. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme. [Link]
  • PubMed. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. [Link]
  • National Institutes of Health.
  • Libertas Academica.
  • ResearchGate. Overview of the HER2 signaling pathway. Unlike the other EGFR family of.... [Link]
  • ResearchGate. Mechanism of action of topoisomerase I. [Link]
  • National Institutes of Health.
  • MDPI. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]
  • National Institutes of Health. Structure–Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
  • ResearchGate. Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... [Link]
  • SciSpace. Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisom. [Link]
  • MDPI. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. [Link]
  • PubMed. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. [Link]
  • PubMed. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. [Link]
  • PubMed. Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors. [Link]
  • MDPI. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. [Link]
  • National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
  • PubMed. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases. [Link]
  • ResearchGate. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
  • Wiley Online Library. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 4-Hydroxyisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

Isoquinoline and its hydroxylated derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The precise location of the hydroxyl group on the isoquinoline framework dictates the molecule's steric, electronic, and hydrogen-bonding properties, which in turn govern its biological activity and photophysical behavior. Consequently, the unambiguous identification of a specific isomer, such as 4-hydroxyisoquinoline, from its six other positional isomers (1-, 3-, 5-, 6-, 7-, and 8-hydroxyisoquinoline) is a critical analytical task in research, development, and quality control.

This guide provides a comprehensive, in-depth comparison of the spectroscopic data for these isomers. We will move beyond simple data reporting to explain the underlying structural reasons for the observed spectral differences, providing researchers, scientists, and drug development professionals with the insights needed to confidently differentiate these closely related compounds.

The Decisive Role of Tautomerism

Before delving into the specific spectroscopic techniques, it is crucial to understand the phenomenon of prototropic tautomerism, which profoundly influences the spectral characteristics of several hydroxyisoquinoline isomers, particularly the 1-, 3-, and 4-hydroxy species. These isomers can exist in a dynamic equilibrium between a phenolic (enol/lactim) form and a quinoidal (keto/lactam) form.

The position of this equilibrium is sensitive to factors such as solvent polarity, pH, and temperature, leading to potentially complex or variable spectra. The keto/lactam tautomer introduces a carbonyl group (C=O), a powerful chromophore and a distinct vibrational unit, and disrupts the aromaticity of the nitrogen-containing ring, fundamentally altering the molecule's spectroscopic signature.

Tautomerism cluster_4OH This compound Tautomerism cluster_1OH 1-Hydroxyisoquinoline Tautomerism 4OH_enol Enol Form (this compound) 4OH_keto Keto Form (1,4-dihydroisoquinolin-4-one) 4OH_enol->4OH_keto Equilibrium 1OH_lactim Lactim Form (1-Hydroxyisoquinoline) 1OH_lactam Lactam Form (Isoquinolin-1(2H)-one) 1OH_lactim->1OH_lactam Equilibrium

Caption: Tautomeric equilibria in 4- and 1-hydroxyisoquinoline.

Experimental Protocols: A Blueprint for Reliable Data

To ensure data comparability, standardized analytical methods are paramount. The following protocols outline the recommended procedures for acquiring high-quality spectroscopic data for hydroxyisoquinoline isomers.

Generalized Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Weigh Isomer (5-10 mg for NMR) (~1 mg for others) Dissolve Dissolve in appropriate solvent (e.g., DMSO-d6, CDCl3, MeOH, ACN) Sample->Dissolve Filter Filter if necessary Dissolve->Filter NMR ¹H & ¹³C NMR Filter->NMR FTIR FTIR Filter->FTIR UVVis UV-Vis Filter->UVVis LCMS LC-MS Filter->LCMS Process Process Raw Data (FT, Baseline Correction) NMR->Process FTIR->Process UVVis->Process LCMS->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze Compare Compare Isomer Data Analyze->Compare

Caption: Generalized workflow for spectroscopic analysis of isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of all proton (¹H) and carbon (¹³C) nuclei.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the hydroxyisoquinoline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure complete dissolution.

    • Instrumentation: Utilize an NMR spectrometer operating at a minimum proton frequency of 400 MHz.[2]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Perform phase and baseline corrections.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify characteristic vibrational modes of functional groups.

  • Protocol:

    • Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the Attenuated Total Reflectance (ATR) crystal, ensuring full coverage.[3] Apply pressure using the clamp to ensure good contact.

    • Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[3]

    • Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.[3]

    • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the electronic transitions within the conjugated π-system.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 10-50 µM) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a 100% transmittance / 0 absorbance baseline).[4]

    • Measurement: Fill a second quartz cuvette with the sample solution and record the absorbance spectrum, typically over a range of 200-500 nm. Identify the wavelength(s) of maximum absorbance (λmax).

4. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments, providing molecular weight confirmation and structural information.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the isomer in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[5]

    • Chromatography: Use a reverse-phase C18 column. A typical mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run under a gradient elution.[6]

    • Mass Spectrometry: Analyze the column effluent using an electrospray ionization (ESI) source in positive ion mode.[5]

    • Data Acquisition: Acquire full scan mass spectra (e.g., m/z 50-500) to detect the molecular ion [M+H]⁺. Subsequently, acquire tandem MS (MS/MS) spectra by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: Probing the Electronic Environment

The position of the hydroxyl group dramatically alters the electronic landscape of the isoquinoline ring system, leading to distinct chemical shifts for the aromatic protons. The electronegativity of the oxygen atom and its ability to donate electron density via resonance cause significant shielding or deshielding effects that are position-dependent.

Key Observations:

  • H1 and H3 Protons: The protons at the C1 and C3 positions, adjacent to the ring nitrogen, are typically the most downfield-shifted due to the inductive effect of the nitrogen. Their precise chemical shift is highly sensitive to the location of the -OH group.

  • Solvent Effects: The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence chemical shifts, particularly for the labile hydroxyl proton and any protons capable of hydrogen bonding.

IsomerH1 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)H7 (δ, ppm)H8 (δ, ppm)OH (δ, ppm)
4-Hydroxy ~8.17~6.12-~7.97~7.36~7.61~7.68~11.91
1-Hydroxy -~7.1~6.5~8.2~7.6~7.5~7.7(NH proton)
3-Hydroxy ~8.9-~7.0~7.9~7.6~7.4~7.5(variable)
5-Hydroxy ~8.87~8.53~7.46-~7.49~6.97~7.56~10.54
Parent Isoquinoline 9.228.537.647.827.687.598.05-

Note: Data compiled from various sources and may vary based on solvent and concentration. This table highlights representative shifts for comparative purposes.[7][8]

Analysis: For This compound , the presence of the keto tautomer significantly shields the H3 proton, shifting it far upfield to around 6.1 ppm, a highly diagnostic feature. In contrast, for 5-hydroxyisoquinoline , the H1 and H3 protons remain downfield, similar to the parent isoquinoline, but the protons on the hydroxyl-bearing ring (H6, H7, H8) are shifted upfield due to the electron-donating effect of the -OH group.[7]

¹³C NMR Spectroscopy: A Carbon-Level Fingerprint

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon atom directly attached to the hydroxyl group (the ipso-carbon) experiences a strong downfield shift, providing an immediate clue to the substitution pattern.

Key Observations:

  • C-OH (Ipso-Carbon): The chemical shift of the carbon bearing the hydroxyl group is typically in the range of 150-180 ppm, depending on tautomeric form. In the keto/lactam form, this carbon is a carbonyl carbon and appears further downfield.

  • Ortho and Para Carbons: Carbons ortho and para to the hydroxyl group are typically shielded (shifted upfield) due to resonance effects, while meta carbons are less affected.

IsomerC1C3C4C4aC5C6C7C8C8a
4-Hydroxy 145.4109.8177.9125.7124.9126.3132.8119.0140.1
1-Hydroxy 162.2106.1128.0126.9132.3126.6127.1121.7138.4
Parent Isoquinoline 152.7143.3120.5128.7130.4127.4126.8127.6135.7

Note: Data represents a selection of available values for comparison and may vary with experimental conditions.

Analysis: The most striking feature for This compound is the extreme downfield shift of C4 to ~178 ppm, confirming the predominance of the keto tautomer where C4 is a carbonyl carbon. For 1-hydroxyisoquinoline , C1 is similarly shifted downfield to ~162 ppm, indicative of its lactam form.[9] These values are dramatically different from the parent isoquinoline and other isomers where the corresponding carbons are aromatic (120-145 ppm).

FTIR Spectroscopy: Vibrational Signatures of Functionality

FTIR is particularly powerful for identifying the presence (or absence) of the carbonyl group in tautomeric isomers and for characterizing the hydroxyl group's hydrogen-bonding environment.

Key Observations:

  • O-H Stretch: In the enol/lactim form, a broad absorption band is expected in the 3200-3600 cm⁻¹ region due to the stretching of the hydrogen-bonded hydroxyl group.

  • C=O Stretch: The presence of a strong, sharp absorption band in the 1640-1690 cm⁻¹ region is a definitive indicator of the keto/lactam tautomer. This is often the most useful diagnostic peak for distinguishing the 1-, 3-, and 4-hydroxy isomers from the others.

  • Aromatic C=C/C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region correspond to stretching vibrations within the aromatic rings.

IsomerKey Bands (cm⁻¹)Interpretation
4-Hydroxy ~1645 (strong, sharp), 2800-3100 (broad)Strong C=O stretch confirms keto form. Broad absorption from N-H/O-H.
5/6/7/8-Hydroxy 3200-3500 (broad), 1500-1620 (sharp)Broad O-H stretch. Absence of strong C=O band. Aromatic ring vibrations.
1-Hydroxy ~1660 (strong, sharp), ~3150 (broad)Strong C=O stretch confirms lactam form. N-H stretch.

Note: Wavenumbers are approximate and compiled from various spectral databases.

Analysis: The FTIR spectrum of This compound is dominated by a strong carbonyl absorption, clearly distinguishing it from isomers like 5-, 6-, 7-, and 8-hydroxyisoquinoline, which lack this feature and instead show a prominent broad O-H stretch in the higher frequency region.

UV-Vis Spectroscopy: Mapping the Conjugated System

The λmax in a UV-Vis spectrum is directly related to the extent of the conjugated π-electron system in the molecule. Tautomerism plays a key role here, as the keto/lactam forms have different chromophoric systems than their enol/lactim counterparts.

Key Observations:

  • Bathochromic Shift (Red Shift): Extending conjugation or adding electron-donating groups typically shifts the λmax to longer wavelengths.

  • Solvent Dependence: The λmax can be sensitive to solvent polarity (solvatochromism), especially for molecules with significant charge separation in their excited state. This can be a useful tool for studying the tautomeric equilibrium.

Isomerλmax (nm) in Methanol/Ethanol (Approx.)
4-Hydroxy ~250, ~330
5-Hydroxy ~230, ~325
6-Hydroxy ~240, ~285, ~330
7-Hydroxy ~250, ~335
8-Hydroxy ~245, ~315

Note: Values are approximate and can vary significantly with solvent and pH.

Analysis: While all isomers absorb strongly in the UV region, the specific pattern of absorption bands can be used for differentiation. For example, the spectrum of This compound reflects the extended conjugation present in its keto form. Comparing the spectra in different solvents can further elucidate the tautomeric preferences of each isomer.

Mass Spectrometry: Molecular Weight and Fragmentation

All seven hydroxyisoquinoline isomers are constitutional isomers, meaning they have the same molecular formula (C₉H₇NO) and, therefore, the same exact molecular weight (145.0528 g/mol ). High-resolution mass spectrometry (HRMS) will yield the same m/z for the molecular ion [M+H]⁺ at 146.0600.

Differentiation, therefore, relies entirely on tandem mass spectrometry (MS/MS) , where the fragmentation patterns of the isomers are compared. The position of the hydroxyl group dictates the stability of the fragments that can be formed.

Key Fragmentation Pathways:

  • Loss of CO: Isomers that readily exist in the keto/lactam form (1-, 3-, 4-hydroxy) can lose a molecule of carbon monoxide (CO, 28 Da) from the molecular ion. This is a highly diagnostic fragmentation pathway.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).

Expected Observations:

  • This compound: The MS/MS spectrum is expected to show a prominent neutral loss of 28 Da (M-CO) from the precursor ion.

  • 5-, 6-, 7-, 8-Hydroxyisoquinoline: These isomers are less likely to show a significant loss of CO. Their fragmentation will be dominated by ring cleavages and the loss of HCN.

  • 1-Hydroxyisoquinoline: As a stable lactam, it will also prominently display the loss of CO.

The unique fragmentation "fingerprint" generated by MS/MS is one of the most powerful tools for distinguishing these isomers, especially when coupled with chromatographic separation.[10][11]

Conclusion

While all standard spectroscopic techniques can contribute to the identification of hydroxyisoquinoline isomers, a multi-technique approach provides the most definitive characterization.

  • NMR Spectroscopy is unparalleled for providing a complete structural map. The upfield shift of H3 in ¹H NMR and the downfield shift of C4 in ¹³C NMR are unequivocal identifiers for the keto-tautomer of this compound.

  • FTIR Spectroscopy serves as a rapid and effective screening tool. The presence of a strong carbonyl (C=O) absorption band around 1650 cm⁻¹ immediately points to the 1-, 3-, or 4-hydroxy isomers, distinguishing them from the other four.

  • UV-Vis Spectroscopy offers insights into the electronic structure and can be used to study the solvent-dependent tautomeric equilibria.

  • LC-MS/MS is the ultimate tool for separation and confirmation. While all isomers share the same molecular weight, their distinct fragmentation patterns upon collision-induced dissociation provide a unique fingerprint for each.

By understanding the interplay between isomeric structure, tautomerism, and the principles of these spectroscopic techniques, researchers can confidently navigate the analytical challenges posed by hydroxyisoquinolines.

References

  • UCI Aerosol Photochemistry Group (2014).Fourier Transform Infrared Spectroscopy. University of California, Irvine. [Link]
  • Narayanaswami, S., et al. (1984).Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • University of Liverpool.Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • Scribd.FTIR Analysis of Organic Compounds. [Link]
  • Jurnal UPI (2019).How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • PubChem.1(2H)-Isoquinolinone.
  • KNUST.Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Silva, A. M. S., et al.
  • Tecan.How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Chemistry LibreTexts (2025).7: FT-IR Spectroscopy (Experiment).
  • SlideShare (2013).Mass Spectrometry analysis of Small molecules.
  • Pinto, D. C. G. A., et al.Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Applied Analytics.Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Royal Society of Chemistry (2018).
  • Spectroscopy Europe (2018).A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Clinical Tree (2023).
  • Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
  • Mohammed, A.M. (2018).UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • University of Pretoria (2006).CHAPTER 4 UV/VIS SPECTROSCOPY.
  • SpectraBase.3-Hydroxyquinoline. [Link]
  • SpectraBase.5-Hydroxyquinoline - Optional[MS (GC)] - Spectrum. [Link]
  • ResearchGate (2025).
  • PubChem.6-Hydroxyquinoline.
  • Chemsrc.5-Hydroxyisoquinoline | CAS#:2439-04-5. [Link]
  • PMC - PubMed Central.Chirality Sensing of N-Heterocycles via 19F NMR.
  • University of Puget Sound.NMR Chemical Shifts.
  • Chem-Impex.6-Hydroxyisoquinoline. [Link]
  • UV-Vis Spectroscopy.Chapter 6.
  • ACS Publications.Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
  • Human Metabolome Database.1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). [Link]
  • TSI Journals (2018).1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Chemistry LibreTexts (2024).13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Benchchem.
  • NIST.Isoquinoline. WebBook. [Link]
  • The Journal of Organic Chemistry.The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane.
  • TAIYO Fine Chemicals CO., LTD.5-Hydroxyisoquinoline | Product List. [Link]
  • Chem-Impex.3-Hydroxyisoquinoline. [Link]
  • Oregon St
  • HPC Standards.1-Hydroxyisoquinoline. [Link]
  • ResearchGate.Mass spectrum of isoquinoline. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Hydroxyisoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel fluorescent probes based on the 4-Hydroxyisoquinoline scaffold. We will move beyond simple checklists to a deeper understanding of the causality behind experimental design, ensuring that the data you generate is robust, reliable, and publication-ready.

The this compound Scaffold: A Promising but Untested Fluorophore

The quinoline core is a well-established component in the design of fluorescent probes, valued for its photophysical properties and its ability to be chemically modified for various sensing applications.[1][2] The this compound variant, with its intrinsic hydrogen-bonding capabilities and potential for tautomerism, presents a unique electronic environment. This makes it a compelling scaffold for developing novel "turn-on" or ratiometric probes for analytes such as metal ions, reactive oxygen species (ROS), and changes in physiological pH.[3][4]

However, a novel scaffold's promise can only be realized through a meticulous evaluation of its selectivity. A probe that cross-reacts with multiple analytes in a complex biological milieu is not merely imprecise; it is a source of misleading data. This guide will use a hypothetical probe, which we will call "HQ-Zn," designed for the detection of intracellular zinc ions (Zn²⁺), to illustrate the essential validation workflow.

Postulated Sensing Mechanism of HQ-Zn

Before embarking on experimental validation, it is critical to have a sound mechanistic hypothesis. For our hypothetical HQ-Zn, we propose a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its unbound state, the probe exhibits low fluorescence due to a Photoinduced Electron Transfer (PET) process, where the lone pair of electrons on a chelating nitrogen atom quenches the excited state of the this compound fluorophore. Upon selective binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[5]

cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) HQ_Unbound HQ-Zn Probe PET Photoinduced Electron Transfer (PET) HQ_Unbound->PET HQ_Bound HQ-Zn + Zn²⁺ Complex HQ_Unbound->HQ_Bound Binding Event Ground_State_1 Ground State PET->Ground_State_1 Non-radiative decay Fluorophore_Unbound This compound (Excited State) Fluorophore_Unbound->PET Quenching Excitation_1 Light (λex) Excitation_1->Fluorophore_Unbound Fluorophore_Bound This compound (Excited State) HQ_Bound->Fluorophore_Bound PET Inhibited Fluorescence Fluorescence Emission (λem) Fluorophore_Bound->Fluorescence Ground_State_2 Ground State Excitation_2 Light (λex) Excitation_2->Fluorophore_Bound Fluorescence->Ground_State_2 Radiative decay Zn Zn²⁺ Zn->HQ_Bound

Caption: Postulated CHEF/PET mechanism for the hypothetical HQ-Zn probe.

A Rigorous Workflow for Selectivity Assessment

The path from a new molecule to a validated fluorescent probe is a multi-step process. Each stage is designed to challenge the probe's specificity and build confidence in its performance. This workflow ensures that potential liabilities, such as interference or off-target effects, are identified early.

Caption: Self-validating workflow for assessing probe selectivity.

Performance Comparison: HQ-Zn vs. Established Alternatives

A new probe's utility is measured by its performance relative to existing tools. The following table compares the projected performance of our hypothetical HQ-Zn against two widely used Zn²⁺ probes, Zinpyr-1 and FluoZin-3. This comparison highlights the key metrics that must be evaluated.

Parameter HQ-Zn (Hypothetical) Zinpyr-1 (Alternative 1) FluoZin-3 (Alternative 2) Reference
Target Ion Zn²⁺Zn²⁺Zn²⁺N/A
Signaling Mechanism Turn-on (CHEF/PET)Turn-on (CHEF)Turn-on (CHEF)[6]
Limit of Detection (LOD) ~0.5 nM< 1 nM~15 nM[6][7]
Linear Range 1 nM - 10 µM1 nM - 1 µM20 nM - 100 µM[6][7]
Quantum Yield (Φ) ~0.4 (Bound)~0.3-0.5 (Bound)~0.6 (Bound)[7]
Response Time < 2 minutes< 5 minutes< 5 minutesN/A
Key Selectivity Concern Potential interference from Fe²⁺, Cd²⁺Slight response to Cd²⁺Low response to other divalent cations[6][7]

Detailed Experimental Protocols

Trustworthiness in probe development comes from meticulous, repeatable experimental design. The following protocols are foundational for any selectivity claim.

Protocol 1: Interference Study for Metal Ion Probes

This experiment is the cornerstone of selectivity assessment. Its purpose is to challenge the probe with a panel of biologically relevant and chemically similar species to ensure its response is specific to the target analyte.

Causality: Metal ions with similar charge, ionic radius, and coordination preferences (e.g., Fe²⁺, Mn²⁺, Cd²⁺ for a Zn²⁺ probe) are the most likely interferents. Biological thiols like glutathione (GSH) are included because their sulfhydryl groups can be potent metal chelators, potentially sequestering the target ion or interacting with the probe itself.[8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 µM working solution of HQ-Zn in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). Rationale: HEPES is a non-coordinating buffer, preventing interference with the metal-probe interaction.

    • Prepare 1 mM stock solutions of the target ion (ZnCl₂) and potential interfering species (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, MnCl₂, CuCl₂, CdCl₂, GSH) in deionized water.

  • Experimental Setup (96-well plate format):

    • Control Group: To a well, add 198 µL of HQ-Zn working solution and 2 µL of water.

    • Target Group: To a separate well, add 198 µL of HQ-Zn working solution and 2 µL of a 1 mM ZnCl₂ solution (final concentration: 10 µM).

    • Interference Groups (Competitive Assay): For each interfering species, prepare a well containing:

      • 196 µL of HQ-Zn working solution.

      • 2 µL of 1 mM ZnCl₂ solution.

      • 2 µL of a 10 mM solution of the interfering species (final concentration: 100 µM, a 10-fold excess). Rationale: A significant excess of the potential interferent is used to rigorously test for competitive binding or quenching effects.

    • Interference Groups (Direct Response): For each interfering species, prepare a well containing 198 µL of HQ-Zn working solution and 2 µL of a 10 mM solution of the interfering species. Rationale: This tests if the interferent itself causes a fluorescence change.

  • Measurement:

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths for HQ-Zn.

  • Data Analysis:

    • Normalize the fluorescence intensity of all wells to the control group (probe only).

    • Plot the results as a bar chart, comparing the response of "Probe + Zn²⁺" to "Probe + Zn²⁺ + Interferent" and "Probe + Interferent". A selective probe will show a strong signal in the presence of Zn²⁺ that is not significantly diminished by other species, and no signal with interferents alone.

Protocol 2: Co-localization Experiment for Intracellular Selectivity

This protocol validates that the probe accumulates in the correct subcellular compartment and that its signal corresponds to a known fluctuation of the target analyte.[10]

Causality: Co-localization provides visual, qualitative evidence of selectivity within the complex environment of a living cell.[11][12] By comparing the spatial distribution of the HQ-Zn signal with a known cellular marker or another validated Zn²⁺ indicator, we can infer that the probe is responding to the intended target in the intended location. Using a known chelator (TPEN) and an ionophore (Pyrithione) provides essential positive and negative controls.[10][13]

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa cells) on glass-bottom imaging dishes. Grow to 70-80% confluency.

  • Probe and Marker Loading:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Incubate cells with 5 µM HQ-Zn in serum-free media for 30 minutes at 37°C.

    • (Optional) For subcellular confirmation, co-incubate with a known organelle marker (e.g., MitoTracker™ Red for mitochondria). Rationale: This confirms if the probe has a specific subcellular accumulation pattern.

  • Imaging and Controls:

    • Wash cells twice with PBS to remove excess probe.

    • Acquire baseline fluorescence images using a confocal microscope with the appropriate laser lines and emission filters for HQ-Zn and the co-localization marker.[13] Critical Step: Use sequential scanning to prevent bleed-through between fluorescence channels.[10]

    • Positive Control (Increase Intracellular Zn²⁺): Treat the cells with 50 µM ZnCl₂ and 5 µM Pyrithione (a Zn²⁺ ionophore) for 10 minutes. Acquire images. A successful probe will show a significant increase in fluorescence.

    • Negative Control (Chelate Intracellular Zn²⁺): Treat the cells from the positive control group with 100 µM TPEN (a membrane-permeable Zn²⁺ chelator) for 10 minutes. Acquire images. The fluorescence signal should decrease significantly.

  • Image Analysis:

    • Merge the fluorescence channels for HQ-Zn and the organelle marker. The appearance of a third color (e.g., yellow from green and red signals) indicates spatial overlap.[11][14]

    • Quantify the degree of co-localization using Pearson's Correlation Coefficient (PCC) analysis, available in most imaging software. A PCC value close to +1 indicates a strong positive correlation.[12]

Conclusion

References

  • Biology & Biochemistry Imaging Core (BBIC). Advice on Co-localization. University of Massachusetts Amherst. [Link]
  • Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American journal of physiology. Cell physiology, 300(4), C723–C742. [Link]
  • Evident Scientific. Colocalization of Fluorophores in Confocal Microscopy. [Link]
  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. [Link]
  • Wikipedia.
  • KOLAIDO. The Principles of Colocalization Microscopy and Image Analysis. [Link]
  • ResearchGate. Various types of fluorescent probes for metal ion detection. [Link]
  • Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Development of novel fluorescence probes for detection of reactive oxygen species. Journal of Biological Chemistry, 278(5), 3170-3175. [Link]
  • ResearchGate. Recent advances in fluorescent probes for the detection of reactive oxygen species. [Link]
  • Nolan, E. M., & Lippard, S. J. (2008). Fluorescent sensors for measuring metal ions in living systems. Accounts of chemical research, 42(1), 193-203. [Link]
  • Zhang, X., Guo, X., & Li, H. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 843815. [Link]
  • Liu, H. W., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2542-2553. [Link]
  • Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chemical reviews, 108(5), 1517–1549. [Link]
  • National Center for Biotechnology Information. Interference with Fluorescence and Absorbance. In: Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening. In: Assay Guidance Manual. [Link]
  • ResearchGate. Interference with Fluorescence and Absorbance. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding fluorescence assay interference--the case for diaphorase. Current chemical genomics, 4, 16–28. [Link]
  • Al-Lawati, H., & Nassar, Z. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemosensors, 10(11), 469. [Link]
  • Nehra, N., Kaushik, R., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Journal of Fluorescence. [Link]
  • Ren, M., et al. (2021). Molecular design strategy to alleviate environmental interference on two-photon fluorescence probes. Organic & Biomolecular Chemistry, 19(34), 7349-7360. [Link]
  • Gorka, A. P., Nani, R. R., & Schnermann, M. D. (2014). Lessons in organic fluorescent probe discovery. Organic & biomolecular chemistry, 12(21), 3333–3341. [Link]
  • Royal Society of Chemistry.
  • Al-Lawati, H., & Nassar, Z. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemosensors, 10(11), 469. [Link]
  • Mishra, S., & Singh, S. K. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ARC Journal of Pharmaceutical Sciences, 9(1), 1-5. [Link]
  • ResearchGate.
  • Lim, C. S., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews, 52(2), 457-480. [Link]
  • He, Y., & Bajorath, J. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules (Basel, Switzerland), 23(10), 2465. [Link]
  • Zhang, Y., et al. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. Molecules, 26(19), 5776. [Link]
  • ResearchGate.
  • Mishra, S., & Singh, S. K. (2023).
  • Royal Society of Chemistry.
  • ACS Publications. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. [Link]
  • Tron, G. C., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Chemistry & biodiversity, 18(6), e2100140. [Link]
  • Diva-portal.org. Development of advanced chemical biology tools for microbiome metabolism. Chemoselective probes for enhanced metabolomics analysis. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyisoquinoline: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoquinoline is a crucial heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and functional materials. Its synthesis has been approached through various methodologies, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of published methods for the synthesis of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key strategies, primarily involving the construction of the isoquinoline ring system from acyclic precursors. This guide will focus on three prominent methods found in the literature: the Gabriel-Colman Rearrangement, synthesis from homophthalic anhydride, and a route starting from o-cyanobenzyl cyanide.

Synthetic MethodStarting Material(s)Key TransformationReported YieldKey AdvantagesPotential Challenges
Gabriel-Colman Rearrangement N-Phthalimidoglycine ethyl esterBase-mediated intramolecular cyclization91%[1]High yield, well-established reactionMulti-step preparation of the starting material
Synthesis from Homophthalic Anhydride Homophthalic anhydride, FormamideCondensation and cyclizationModerate to Good (variable)Readily available starting materialsHigh temperatures, potential for side products
Synthesis from o-Cyanobenzyl Cyanide o-Cyanobenzyl cyanide, Formic acidCyclization and hydrolysisModerate (variable)Atom-economicalHarsh reaction conditions, potential for polymerization

Method 1: The Gabriel-Colman Rearrangement

The Gabriel-Colman rearrangement is a classic and high-yielding method for the synthesis of 4-hydroxyisoquinolines.[1] The reaction involves the base-induced intramolecular cyclization of an N-phthalimido ester, leading to the formation of the isoquinoline ring system.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the α-carbon to the ester group by a strong base, typically an alkoxide. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on one of the carbonyl groups of the phthalimide moiety, leading to a ring-opened intermediate. Subsequent cyclization and aromatization afford the this compound product.

Gabriel-Colman Rearrangement Start N-Phthalimidoglycine ethyl ester Intermediate1 Carbanion Intermediate Start->Intermediate1 Deprotonation Base Base (e.g., NaOEt) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product Cyclization & Aromatization Homophthalic Anhydride Method Start1 Homophthalic Anhydride Intermediate Ring-Opened Intermediate Start1->Intermediate Condensation Start2 Formamide Product This compound Intermediate->Product Cyclization & Aromatization o-Cyanobenzyl Cyanide Method Start o-Cyanobenzyl Cyanide Intermediate Amide Intermediate Start->Intermediate Partial Hydrolysis Reagent Formic Acid Product This compound Intermediate->Product Intramolecular Cyclization

Sources

An Investigator's Guide to the Independent Verification of Biological Targets for 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey from a bioactive small molecule to a validated therapeutic lead is paved with rigorous, unbiased target identification and validation. 4-Hydroxyisoquinoline, a versatile heterocyclic scaffold, has appeared in various contexts, from being a building block for neurologically active compounds to its presence in molecules designed to inhibit specific enzymes.[1][2][3][4] This guide provides a framework for the independent verification of its biological targets, moving beyond putative claims to generate robust, publishable evidence. We will explore both hypothesis-driven validation of likely targets suggested by the literature and unbiased, discovery-oriented approaches to uncover novel interactions.

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of enzyme classes. Based on existing literature for related compounds, promising putative targets for this compound and its derivatives include Poly(ADP-ribose) polymerase (PARP), Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), and various dehydrogenases.[5][6][7] This guide will focus on outlining the experimental pathways to independently verify these interactions.

Part 1: Hypothesis-Driven Target Verification

This section details experimental plans to validate the most likely putative targets for this compound based on available literature for structurally related compounds. We will focus on PARP1 and PHD1 as primary examples.

Target Engagement: Does the Compound Bind?

Before assessing functional inhibition, it is crucial to confirm direct physical interaction between this compound and the putative target protein.

Causality: The principle of CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature (Tm). An upward shift in the Tm of a protein in the presence of a compound is strong evidence of direct engagement within a physiologically relevant environment (i.e., intact cells or cell lysate).

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis prep1 Culture cells to ~80% confluency prep2 Harvest and resuspend cells prep1->prep2 treat1 Aliquot cell suspension prep2->treat1 treat2 Treat with Vehicle (DMSO) treat1->treat2 treat3 Treat with this compound treat1->treat3 heat1 Heat aliquots across a temperature gradient (e.g., 40-70°C) treat2->heat1 heat2 Control (No Heat) treat2->heat2 treat3->heat1 treat3->heat2 lysis Lyse cells to release proteins heat1->lysis heat2->lysis centrifuge Centrifuge to pellet precipitated proteins lysis->centrifuge sds Prepare supernatant for SDS-PAGE centrifuge->sds wb Western Blot for Target Protein (e.g., PARP1, PHD1) sds->wb quant Quantify band intensity to generate melt curves wb->quant

Caption: CETSA workflow for verifying target engagement in cells.

Step-by-Step Protocol:

  • Cell Culture: Grow a relevant human cell line (e.g., HeLa for PARP1, U2OS for PHD1) to high density.

  • Treatment: Resuspend intact cells in culture medium and treat with either vehicle (e.g., 0.1% DMSO) or a working concentration of this compound (e.g., 10 µM) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature range (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blotting using specific antibodies for PARP1 or PHD1.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the Tm. A significant increase in Tm in the drug-treated samples compared to the vehicle control indicates target engagement.

Trustworthiness: This protocol is self-validating. The inclusion of a vehicle control at every temperature point provides a baseline melt curve. A known inhibitor of the target (e.g., Olaparib for PARP1) should be used as a positive control to validate the assay setup.

Functional Consequence: Does Binding Inhibit Activity?

Confirming target engagement must be followed by demonstrating a functional consequence. For enzymes, this is typically a measure of catalytic inhibition.

Causality: Direct measurement of enzyme activity in a purified system provides unambiguous evidence of inhibition and allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC₅₀).

Example Assay for PARP1:

A common method is a histone-ribosylation assay. PARP1 uses NAD+ as a substrate to build poly(ADP-ribose) (PAR) chains on acceptor proteins like histones.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, stimulating DNA (e.g., sonicated salmon sperm DNA), and biotinylated-NAD+.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM in a serial dilution) or a known inhibitor like Olaparib.

  • Reaction Initiation: Add histone H1 to start the reaction. Incubate at room temperature for 1 hour.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated-PAR chains.

  • Quantification: Use an anti-PAR antibody conjugated to horseradish peroxidase (HRP) for detection via a colorimetric or chemiluminescent substrate.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Table:

CompoundTargetAssay TypeIC₅₀ (nM)Source
This compound PARP1Histone-RibosylationTo be determinedExperimental
Olaparib (Control)PARP1Histone-Ribosylation~5[8]
This compound PHD1α-KG-dependent dioxygenaseTo be determinedExperimental
IOX2 (Control)PHD1α-KG-dependent dioxygenase~20Literature

Example Assay for PHD1:

PHD enzymes are α-ketoglutarate (α-KG)-dependent dioxygenases. A robust assay measures the consumption of α-KG or the production of succinate.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human PHD1, a HIF-1α peptide substrate, Fe(II), and ascorbate in assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known pan-hydroxylase inhibitor like IOX2.

  • Reaction Initiation: Add α-ketoglutarate to start the reaction. Incubate at room temperature for 30 minutes.

  • Detection: Use a commercial succinate quantification kit (e.g., Succinate-Glo™) which measures the amount of succinate produced in a coupled enzymatic reaction that generates ATP, which in turn drives a luciferase reaction.

  • Data Analysis: Calculate the IC₅₀ value as described for the PARP1 assay.

Part 2: Unbiased Target Deconvolution

While hypothesis-driven approaches are powerful, they are inherently biased towards known or suspected targets. Unbiased, discovery-phase proteomics can identify all cellular proteins that interact with this compound, potentially revealing novel mechanisms of action or off-target effects.

Compound-Centric Chemical Proteomics

Causality: This approach uses a modified, "tagged" version of the small molecule to "fish" for its binding partners from a complex protein lysate. The captured proteins are then identified by mass spectrometry. A photoreactive group allows for covalent crosslinking of the compound to its targets upon UV irradiation, capturing even transient or low-affinity interactions.[10]

Experimental Workflow Diagram:

Chem_Proteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Cellular Incubation & Crosslinking cluster_enrichment Affinity Purification cluster_ms Mass Spectrometry Analysis p1 Synthesize this compound with a linker, photoreactive group (e.g., diazirine), and affinity tag (e.g., biotin) i1 Treat intact cells with the synthesized probe p1->i1 i2 Irradiate with UV light (365 nm) to induce covalent crosslinking i1->i2 i3 Lyse cells i2->i3 e1 Incubate lysate with streptavidin-coated beads i3->e1 e2 Wash beads extensively to remove non-specific binders e1->e2 e3 Elute bound proteins e2->e3 m1 On-bead digestion or elution followed by SDS-PAGE and in-gel digestion e3->m1 m2 LC-MS/MS analysis of peptides m1->m2 m3 Protein identification and quantification via database search m2->m3

Caption: Workflow for unbiased target ID via chemical proteomics.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a trifunctional probe based on the this compound scaffold. This requires expert medicinal chemistry to identify a non-critical position on the molecule for attaching a linker arm that contains both a photoreactive group (e.g., a diazirine) and an affinity handle (e.g., biotin).

  • Cell Treatment and Crosslinking: Treat live cells with the probe. A critical control is a competition experiment where cells are co-incubated with the probe and a large excess (e.g., 100x) of the original, unmodified this compound. After incubation, irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and use streptavidin-coated magnetic beads to enrich for biotin-tagged protein-probe complexes.

  • Mass Spectrometry: After extensive washing, digest the captured proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competition control and a DMSO control are considered high-confidence interactors.

Trustworthiness: The competition experiment is the key self-validating component of this workflow. True biological targets will show a significant reduction in signal when the unmodified compound is present to compete for the binding site. This distinguishes them from non-specific binders.

Conclusion

The independent verification of a small molecule's biological targets is a cornerstone of rigorous drug development and chemical biology. For this compound, the path forward involves a dual strategy. First, leveraging the literature on related scaffolds to perform hypothesis-driven validation of likely targets such as PARP and PHD enzymes using orthogonal assays like CETSA and in vitro functional tests. Second, employing unbiased chemical proteomics to survey the complete landscape of cellular interactors. This comprehensive approach not only builds a robust case for the primary mechanism of action but also proactively identifies potential off-targets, providing a complete and trustworthy profile of the compound's biological activity.

References

  • Title: 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • Title: 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Source: Journal of Medicinal Chemistry. Link
  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Source: Molecules (MDPI). Link
  • Title: this compound. Source: Chem-Impex. Link
  • Title: 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine. Source: Drug Metabolism and Disposition. Link
  • Title: Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Source: Journal of Medicinal Chemistry. Link
  • Title: this compound AldrichCPR. Source: Sigma-Aldrich. Link
  • Title: this compound. Source: Good Buy SHOP. Link
  • Title: this compound. Source: Amerigo Scientific. Link
  • Title: Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Source: Molecules (MDPI). Link
  • Title: this compound. Source: People. Link
  • Title: 4-Hydroxyisoquinolin-1(2h)-one. Source: PubChem. Link
  • Title: 4-Hydroxyquinoline. Source: PubChem. Link
  • Title: this compound AldrichCPR. Source: Sigma-Aldrich. Link
  • Title: Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Source: Amino Acids. Link
  • Title: Buy BB-22 this compound isomer (EVT-1504323). Source: EvitaChem. Link
  • Title: The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Source: Oncotarget. Link
  • Title: Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Source: International Journal of Molecular Sciences (MDPI). Link
  • Title: this compound. Source: J&K Scientific LLC. Link
  • Title: Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Source: Journal of Proteins and Proteomics. Link
  • Title: Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag. Source: ACS Chemical Biology. Link
  • Title: Chemistry-based functional proteomics for drug target deconvolution. Source: Expert Opinion on Drug Discovery. Link
  • Title: Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions.
  • Title: this compound (C9H7NO). Source: PubChemLite. Link
  • Title: Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Source: eScholarship.org. Link
  • Title: Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. Source: International Journal of Molecular Sciences. Link
  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Source: Cell Chemical Biology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural information for the safe handling and disposal of 4-Hydroxyisoquinoline. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, safe, and compliant.

Section 1: Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the compound's hazard profile is critical. This compound is not a benign substance; it possesses multiple hazardous characteristics that dictate our handling and disposal protocols.[1][2][3][4]

Core Principle: The primary operational mandate is to prevent exposure and environmental release. This is achieved through the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to established laboratory safety protocols.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Hand Protection: Use impermeable, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][2]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required.[6]

  • Respiratory Protection: When handling the solid form where dust may be generated, or when working outside of a certified chemical fume hood, use a NIOSH/MSHA-approved respirator.[1]

Summary of Hazards: The following table summarizes the toxicological profile of this compound based on globally harmonized classification data.

Hazard ClassificationDescriptionPrimary RiskSupporting Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion can lead to systemic toxic effects.[1][2][3][4]
Acute Toxicity, Dermal (Category 3-4) Toxic or harmful in contact with skin.Skin absorption can cause toxicity.[1][2][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Direct contact can lead to inflammation and redness.[1][2][7]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.Direct contact can cause significant, potentially lasting, eye damage.[1][2][4][7]
STOT SE 3 May cause respiratory irritation.Inhalation of dust can irritate the respiratory system.[1][7]
Aquatic Hazard (Acute & Chronic) Harmful or toxic to aquatic life, potentially with long-lasting effects.Improper disposal poses a significant threat to environmental ecosystems.[2][3][4]

Section 2: The Cornerstone of Safe Disposal: Waste Segregation and Containment

The single most critical step in managing this compound waste is proper segregation at the point of generation. The rationale is twofold: to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly identified for final disposal by a licensed facility.[8][9][10]

Protocol for Waste Collection and Containment
  • Designate a Waste Container:

    • Utilize a dedicated, properly functioning, and compatible hazardous waste container.[11] The original chemical container is often the best choice for storing its own waste.[11]

    • The container must have a tightly sealing lid to prevent the release of vapors or dust.[1][11]

  • Ensure Chemical Compatibility:

    • Store this compound waste separately from incompatible materials.[9]

    • Critical Incompatibilities: Avoid mixing with strong oxidizing agents and strong acids.[1][5] Such mixing can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

  • Labeling: The Communication of Hazard:

    • Every waste container must be meticulously labeled.[8] The label should be clear, durable, and affixed as soon as the first drop of waste is added.

    • Required Label Information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" or "Waste this compound."

      • A clear list of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[2][3]

      • The date accumulation started.

Section 3: Approved Disposal Pathway for this compound

There is only one universally accepted and regulatory-compliant method for the final disposal of this compound. On-site chemical treatment, such as neutralization, is not recommended due to the stable heterocyclic nature of the molecule and the potential for generating equally or more hazardous byproducts.

Mandatory Procedure: Professional Hazardous Waste Disposal

All waste containing this compound, whether in solid form, in solution, or as contaminated lab materials, must be disposed of through a licensed environmental services company.[1][2][12][13]

Workflow:

  • Accumulation: Collect waste in your laboratory following the segregation and containment protocols outlined in Section 2.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and EPA/local regulations.[11]

  • Collection: Schedule a pickup with your institution's Environmental Health & Safety (EHS) department or its contracted hazardous waste vendor.[8][11]

  • Final Disposition: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposition for this type of organic compound is high-temperature incineration, which ensures the complete destruction of the hazardous molecule.[10]

The following diagram illustrates the decision-making process for handling all forms of this compound waste.

G cluster_0 This compound Waste Management Workflow start Waste Generated waste_type Identify Waste Type start->waste_type bulk Bulk Solid or Solution Waste waste_type->bulk  Bulk spill Spill Debris & Contaminated PPE waste_type->spill Contaminated   Materials container Empty Container waste_type->container Empty collect Step 1: Collect in a Designated, Compatible, Sealed Container bulk->collect spill->collect rinse Follow Institutional Policy: Triple Rinse with suitable solvent? Deface Label? container->rinse label_waste Step 2: Label Container with 'Hazardous Waste', Chemical Name & Hazards collect->label_waste segregate Step 3: Segregate from Incompatible Materials (e.g., Strong Oxidizers) label_waste->segregate store Step 4: Store in Satellite Accumulation Area segregate->store rinsate Collect Rinsate as Hazardous Waste rinse->rinsate Yes dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse->dispose_container No/After Rinsing rinsate->collect ehs Step 5: Arrange Pickup by EHS or Licensed Vendor store->ehs

Caption: Decision workflow for proper handling and disposal of this compound waste.

Section 4: Protocol for Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly to mitigate exposure and environmental contamination.

Procedure for Small-Scale Spill Cleanup:

  • Alert Personnel: Immediately notify others in the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate and contact EHS.

  • Don PPE: Wear the full PPE as described in Section 1.

  • Containment:

    • For Solid Spills: Use dry cleanup procedures.[14] Gently sweep or scoop the material to avoid generating dust. Place into your labeled hazardous waste container.[12][14]

    • For Liquid/Solution Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]

  • Collection: Carefully scoop the absorbed material and place it into the designated hazardous waste container.[3] All materials used for cleanup, including contaminated gloves, wipes, and pads, are considered hazardous waste and must be placed in the same container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Do Not Use Drains: Under no circumstances should spills be washed into a sewer or waterway.[2][3][14]

Section 5: Management of Empty Containers

An "empty" container that held this compound may still contain hazardous residue.[14] Institutional and federal regulations dictate the proper procedure.

  • Non-Acute Hazardous Waste: For a typical hazardous waste, a container is considered "RCRA empty" when all contents have been removed by pouring, scraping, etc., with no more than one inch of residue remaining.[11]

  • Procedure: Once RCRA empty, the original label must be defaced or removed to prevent misidentification.[11] After defacing, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[11]

  • Acute Hazardous Waste (P-Listed): While this compound is not typically P-listed, if it were, the container would need to be triple-rinsed with a solvent capable of removing the chemical before being considered non-hazardous.[11] This rinsate must be collected and managed as hazardous waste.[11]

Recommendation: Always consult your institution's EHS department for their specific policy on empty container management to ensure full compliance.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • Cayman Chemical. (2023). Safety Data Sheet: PB-22 this compound isomer.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Hydroxyquinoline.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: this compound.
  • Apollo Scientific. (2023). 1-Hydroxyisoquinoline Safety Data Sheet.
  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
  • DC Chemicals. (n.d.). 4-Hydroxyquinoline MSDS.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET: 8-HYDROXYQUINOLINE SULFATE, REAGENT.
  • Cayman Chemical. (2023). Safety Data Sheet: 5-fluoro PB-22 6-hydroxyisoquinoline isomer.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-hydroxyisoquinoline-4-carboxylate.
  • Guidechem. (n.d.). 4-HYDROXYQUINOLINE (cas 529-37-3) SDS/MSDS download.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Fisher Scientific. (2011). SAFETY DATA SHEET: 7-Chloro-4-hydroxyquinoline.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Waste Advantage Magazine. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.

Sources

Navigating the Safe Handling of 4-Hydroxyisoquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyisoquinoline. While a specific Safety Data Sheet (SDS) for this compound was not identified, a comprehensive review of its isomers and related quinoline compounds necessitates a cautious approach. This directive outlines the requisite Personal Protective Equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.

The causality behind these recommendations is rooted in the potential hazards identified in structurally similar molecules. For instance, 3-Hydroxyisoquinoline is classified as harmful if swallowed and can cause serious eye damage. Other quinoline derivatives are known to cause skin and respiratory irritation.[1][2] Therefore, the protocols described herein are designed as a self-validating system, treating this compound with the high degree of caution it warrants as a chemical with incompletely characterized hazards.

Core Hazard Assessment and Recommended PPE

Given the known hazards of analogous compounds, it is prudent to assume that this compound may be harmful if swallowed, toxic in contact with skin, and a severe eye, skin, and respiratory irritant.[1][2][3] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldProtects against splashes and aerosols that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[4][5]
Hands Chemically Resistant Gloves (Nitrile or Neoprene)Prevents skin contact, as related compounds can be toxic or cause irritation upon dermal exposure.[3] Always check glove manufacturer's compatibility charts.
Body Flame-Resistant Laboratory CoatProvides a barrier against spills and splashes. A flame-resistant coat is best practice in a chemical laboratory.[4]
Respiratory NIOSH-Approved Respirator (e.g., N95 or higher)Recommended when handling the solid powder to avoid inhalation of dust particles, which may cause respiratory irritation.[1][2][6] Use in a well-ventilated area or fume hood is mandatory.
Feet Closed-Toed ShoesProtects feet from spills and falling objects.[4][5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a procedural workflow for safely using this compound, from preparation to disposal.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

Donning PPE: A Sequential Approach

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning cluster_donning Donning PPE Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles Respirator->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield Gloves 5. Gloves Face_Shield->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling this compound
  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[1]

Post-Handling and Doffing PPE

Proper removal of PPE is critical to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing PPE Sequence Gloves 1. Gloves Face_Shield 2. Face Shield Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Respirator 5. Respirator Lab_Coat->Respirator

Figure 2: Recommended sequence for doffing Personal Protective Equipment.
  • Decontamination: Before leaving the designated work area, remove gloves and dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.[8]

Waste Segregation and Labeling
  • Solid Waste: All solid waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated spill materials, should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Containment: Ensure all waste containers are tightly sealed and stored in a designated secondary containment area away from incompatible materials.[1]

  • Documentation: Maintain a log of the waste generated.

  • Removal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][9] Do not pour any waste containing this compound down the drain.[10]

By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • PubChem. 4-Hydroxyquinoline | C9H7NO | CID 69141. [Link]
  • DC Chemicals. 4-Hydroxyquinoline|MSDS. [Link]
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
  • University of Colorado Boulder. Chemical Safety PPE. [Link]
  • American Chemistry Council. Protective Equipment. [Link]
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyisoquinoline
Reactant of Route 2
4-Hydroxyisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。